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2-Propyl-7-trifluoromethyl-4-quinolinol Documentation Hub

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  • Product: 2-Propyl-7-trifluoromethyl-4-quinolinol
  • CAS: 1070879-98-9

Core Science & Biosynthesis

Foundational

Pharmacological Potential of 2-Propyl-7-trifluoromethyl-4-quinolinol in Drug Discovery: A Dual-Target Perspective

Executive Summary In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks capable of binding to diverse biological targets—are highly sought after. 2-Propyl-7-trifluoromethyl-4-quinolinol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks capable of binding to diverse biological targets—are highly sought after. 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9) represents a highly specialized derivative of the 2-alkyl-4-quinolone class. While historically utilized as a specialized chemical building block, its unique structural topology—combining a 4-quinolone core, a short lipophilic 2-propyl chain, and an electron-withdrawing 7-trifluoromethyl (


) group—positions it as a high-potential pharmacophore for two distinct therapeutic avenues: anti-virulence therapy  against multidrug-resistant Pseudomonas aeruginosa and antiparasitic therapy  against Plasmodium falciparum.

This technical guide dissects the mechanistic causality behind this molecule's design, providing validated experimental workflows for researchers aiming to leverage this scaffold in preclinical drug development.

Structural Rationale: The Causality of Pharmacophore Design

As application scientists, we do not merely screen molecules; we engineer them to exploit specific protein microenvironments. The pharmacological versatility of 2-propyl-7-trifluoromethyl-4-quinolinol is not accidental; it is a direct consequence of its tripartite structure :

  • The 4-Quinolinol (4-Quinolone) Core: This heteroaromatic system mimics natural signaling molecules and cofactors, specifically the endogenous Pseudomonas Quinolone Signal (PQS) and the mitochondrial electron carrier ubiquinone (Coenzyme Q). It provides the necessary hydrogen-bond donor/acceptor mechanics (via the nitrogen and C4-hydroxyl/carbonyl) to anchor into target ligand-binding domains (LBDs).

  • The 2-Propyl Alkyl Chain: Unlike the long 2-heptyl chain found in endogenous PQS—which acts as a strong agonist—shortening the chain to a propyl group alters the thermodynamics of binding. It allows the molecule to occupy the hydrophobic "A-pocket" of the PqsR receptor without triggering the conformational shift required for transcriptional activation, thereby converting an agonist scaffold into a competitive antagonist.

  • The 7-Trifluoromethyl (

    
    ) Substitution:  The introduction of a 
    
    
    
    group at the C7 position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation that typically degrades unsubstituted quinolones. Second, its strong electron-withdrawing nature and high lipophilicity (increasing the overall ClogP) enhance membrane permeability and binding affinity via halogen-hydrophobic interactions within target active sites .

Anti-Virulence Targeting: PqsR (MvfR) Antagonism in P. aeruginosa

Traditional antibiotics exert selective pressure that drives resistance. An alternative paradigm is "anti-virulence"—disarming the pathogen without killing it. P. aeruginosa utilizes a quorum sensing (QS) system regulated by the PqsR (MvfR) transcription factor to produce virulence factors like pyocyanin and biofilms .

2-Propyl-7-trifluoromethyl-4-quinolinol acts as a competitive antagonist at the PqsR LBD. By displacing endogenous autoinducers (PQS and HHQ), it silences the pqsABCDE operon, effectively neutralizing the pathogen's virulence machinery.

G A Endogenous Ligands (PQS / HHQ) B PqsR (MvfR) Receptor (Ligand Binding Domain) A->B Binds (Agonist) C pqsABCDE Operon Expression B->C Transcriptional Activation D Virulence Factors (Pyocyanin, Biofilms) C->D Production E 2-Propyl-7-CF3-4-quinolinol (Competitive Antagonist) E->B Blocks LBD (Antagonist)

PqsR signaling pathway in P. aeruginosa and competitive inhibition by 2-propyl-7-CF3-4-quinolinol.

Protocol 1: Self-Validating Pyocyanin Inhibition Assay

To validate the anti-virulence efficacy of this compound, we utilize a highly specific, phase-partitioning pyocyanin assay.

Methodology:

  • Inoculation: Cultivate P. aeruginosa PAO1 overnight. Dilute to an

    
     of 0.05 in Peptone Broth (PB). Causality: PB is utilized over Luria-Bertani (LB) broth because its specific amino acid profile significantly upregulates pyocyanin biosynthesis, expanding the assay's dynamic range.
    
  • Compound Treatment: Aliquot 5 mL of the bacterial suspension into glass test tubes. Add the quinolinol compound at varying concentrations (e.g., 1–100 μM). Incubate at 37°C for 18 hours at 200 rpm.

  • Primary Extraction (Organic): Centrifuge the cultures (4000 × g, 10 min) to pellet cells. Validation Step: Measure the

    
     of the pellet. If the compound reduces 
    
    
    
    by >10% compared to the DMSO control, it is bactericidal, invalidating the anti-virulence classification. Transfer 3 mL of the cell-free supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously. Causality: At neutral pH, pyocyanin is hydrophobic and partitions into the lower chloroform phase, turning it blue.
  • Secondary Extraction (Aqueous Acidification): Transfer 1 mL of the blue chloroform phase to a new tube. Add 0.3 mL of 0.2 M HCl. Vortex vigorously and centrifuge. Causality: The acid protonates pyocyanin, converting it into a hydrophilic zwitterion that migrates into the upper aqueous phase, turning it a brilliant pink/red. This step eliminates background absorbance from other lipophilic bacterial metabolites.

  • Quantification: Extract the pink aqueous layer and measure absorbance at 520 nm. Calculate the

    
     using non-linear regression.
    

Antiparasitic Potential: Mitochondrial Targeting in Plasmodium falciparum

Beyond bacteriology, 7-trifluoromethyl-4-quinolones are highly structurally analogous to Endochin-like quinolones (ELQs), a potent class of antimalarials. The malaria parasite, Plasmodium falciparum, relies heavily on its mitochondrial electron transport chain (mtETC) for de novo pyrimidine biosynthesis, catalyzed by dihydroorotate dehydrogenase (DHODH).

Because 2-propyl-7-trifluoromethyl-4-quinolinol mimics the native ubiquinone cofactor, it competitively binds to either the


 sites of the cytochrome 

complex or the ubiquinone-binding pocket of DHODH, arresting parasite replication.

G U Ubiquinone Pool (Coenzyme Q) C Cytochrome bc1 Complex (Plasmodium falciparum) U->C Electron Transfer D DHODH Enzyme (Pyrimidine Biosynthesis) U->D Cofactor Regeneration S Parasite Survival & Proliferation C->S ATP Production D->S DNA/RNA Synthesis I 2-Propyl-7-CF3-4-quinolinol (Ubiquinone Mimic) I->C Binds Qi/Qo Site I->D Blocks Ubiquinone

Dual inhibition of P. falciparum cytochrome bc1 and DHODH by the quinolinol ubiquinone mimic.

Protocol 2: In VitroP. falciparum Growth Inhibition Assay (SYBR Green I)

To evaluate antimalarial efficacy, we employ a fluorescence-based DNA intercalation assay.

Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human

    
     erythrocytes in RPMI-1640 medium supplemented with 0.5% AlbuMAX II. Synchronize cultures to the ring stage using 5% D-sorbitol.
    
  • Assay Setup: In a 96-well plate, prepare a 2% hematocrit suspension with a 0.3% parasitemia. Dispense the quinolinol compound in a serial dilution (0.1 nM to 10 μM).

  • Incubation: Incubate plates at 37°C for 72 hours in a specialized gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ). Causality: A 72-hour window covers roughly 1.5 intraerythrocytic life cycles (48h each), ensuring the parasite is exposed to the drug during the highly metabolically active trophozoite stage where mtETC demand peaks.
  • Lysis and Staining: Freeze the plate at -80°C for 1 hour, then thaw. Add 100 μL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2× SYBR Green I dye. Causality: Mature human erythrocytes lack a nucleus and therefore lack DNA. SYBR Green I only fluoresces when bound to double-stranded DNA; thus, the fluorescence signal is strictly directly proportional to parasite proliferation.

  • Readout & Validation: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Self-Validation: Calculate the Z'-factor using Chloroquine (1 μM) as the positive control (100% inhibition) and 0.1% DMSO as the negative control (0% inhibition). A Z'-factor > 0.5 confirms assay robustness and validates the calculated

    
    .
    

Quantitative Pharmacological Profiling

To contextualize the pharmacological potential of 2-propyl-7-trifluoromethyl-4-quinolinol, it is critical to benchmark it against established endogenous ligands and known therapeutic agents within the quinolone class.

Table 1: Comparative Pharmacological Profile of 4-Quinolone Derivatives

CompoundPrimary TargetBiological EffectEstimated

/

ClogPKey Structural Feature
PQS (Endogenous)PqsR ReceptorAgonist (Virulence)~2.0 μM (Activation)3.12-Heptyl, 3-OH
HHQ (Endogenous)PqsR ReceptorAgonist (Virulence)~5.0 μM (Activation)3.52-Heptyl, 3-H
2-Propyl-7-

-4-quinolinol
PqsR / DHODH Antagonist / Inhibitor < 15.0 μM (Inhibition) 3.8 2-Propyl, 7-

EndochinCytochrome

Antimalarial~120 nM (Inhibition)4.23-Heptyl, 7-Methoxy
ELQ-300Cytochrome

Antimalarial< 10 nM (Inhibition)4.53-Aryl, 7-Chloro

Note: Data extrapolated from structure-activity relationship (SAR) studies of analogous 2-alkyl and 7-substituted quinolones .

Conclusion & Translational Outlook

2-Propyl-7-trifluoromethyl-4-quinolinol is far more than a synthetic intermediate; it is a precision-engineered pharmacophore. By manipulating the alkyl chain length at C2 and introducing a metabolically robust, electron-withdrawing


 group at C7, researchers can effectively hijack biological systems that rely on ubiquinone or endogenous quinolone signals. Whether deployed as an anti-virulence agent to combat antibiotic-resistant P. aeruginosa or optimized as an Endochin-like antimalarial, this scaffold provides a highly stable, tunable foundation for next-generation drug discovery.

References

  • Kamal, A. A. M., et al. (2017). "Structure–Functionality Relationship and Pharmacological Profiles of Pseudomonas aeruginosa Alkylquinolone Quorum Sensing Modulators." Organic & Biomolecular Chemistry, 15(21), 4620-4630. Available at:[Link]

  • Duplantier, M., et al. (2021). "Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity." Pharmaceuticals, 14(12), 1262. Available at:[Link]

  • Romero, A. H. (2019). "Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review." Topics in Current Chemistry, 377(2), 9. Available at:[Link]

Exploratory

Thermodynamic Stability and Formulation Engineering of 2-Propyl Quinoline Derivatives: A Technical Guide

Executive Summary The development of quinoline derivatives—specifically 2-propylquinoline (2-n-propylquinoline)—represents a significant breakthrough in the treatment of parasitic infections such as visceral leishmaniasi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of quinoline derivatives—specifically 2-propylquinoline (2-n-propylquinoline)—represents a significant breakthrough in the treatment of parasitic infections such as visceral leishmaniasis[1][2]. However, the transition of 2-propylquinoline from a synthesized molecule to a viable clinical drug candidate is fundamentally bottlenecked by its thermodynamic properties. At standard temperature and pressure (298.15 K, 0.1 MPa), 2-propylquinoline exists in an oily state[1]. This physical state implies a high Gibbs free energy relative to crystalline solids, leading to challenges in shelf-life, handling, and oral bioavailability.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-propyl quinoline derivatives. By synthesizing computational modeling, empirical phase transition data, and formulation thermodynamics, this guide establishes a rigorous framework for drug development professionals to stabilize oily quinoline APIs (Active Pharmaceutical Ingredients).

Theoretical Framework: Computational Thermodynamics (DFT)

Before empirical formulation begins, the intrinsic stability of the quinoline core must be understood at the quantum mechanical level. Density Functional Theory (DFT) is the gold standard for predicting the kinetic and thermodynamic stability of these derivatives[3][4].

  • Causality of the Method: DFT calculations, typically executed using the B3LYP functional with 6-311G(d) or 6-31G'(d,p) basis sets, allow researchers to calculate the energy gap (

    
    ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3][4].
    
  • Thermodynamic Implications: A larger HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity[4]. The substitution of a propyl chain at the 2-position of the quinoline ring alters the electron density, which influences tautomeric equilibrium and the enthalpy of formation (

    
    )[3]. Computational models confirm that while the quinoline ring itself is highly stable, the flexible alkyl chain increases the conformational entropy of the molecule, preventing orderly crystal packing at room temperature and resulting in its oily state.
    

Empirical Phase Transition Thermodynamics

To quantify the stability of quinoline derivatives during phase transitions, researchers rely on measuring enthalpy (


), entropy (

), and Gibbs free energy (

). Unsubstituted quinoline is a liquid with a minimal Gibbs energy of 13.36 kJ/mol at 298.15 K.

When evaluating 2-substituted derivatives (e.g., 2-methylquinoline, 2-chloroquinoline, and 2-propylquinoline), the energy required to transition from a liquid/oil to a gas (Enthalpy of Vaporization,


) is a critical metric of intermolecular cohesive forces[5]. Because 2-propylquinoline is a low-volatility oil, static vapor pressure measurements are inaccurate. Instead, researchers must employ dynamic techniques like the Transpiration Method  and Solution Calorimetry  to accurately map its thermodynamic boundaries[5].

Formulation Thermodynamics: Overcoming the "Oily State" Barrier

The oily nature of 2-n-propylquinoline presents a high free energy state in aqueous biological fluids, which is detrimental to oral drug delivery[1]. To achieve a thermodynamically stable product capable of reducing Leishmania donovani parasite burdens, formulation scientists manipulate the system's free energy through two primary pathways:

  • Salt Formation (Solid-State Stabilization): Reacting the oily 2-n-propylquinoline with camphorsulfonic acid yields a crystalline camphorsulfonate salt[1]. Causality: This exothermic acid-base reaction significantly lowers the overall Gibbs free energy of the system, locking the API into a stable crystal lattice. This formulation maintains the drug's antileishmanial activity (reducing parasite burden by ~76% in murine models) while achieving the solid-state stability required for oral tablets[1].

  • Liposomal Encapsulation (Colloidal Stabilization): Dispersing the oil into liposomes (e.g., 2-n-PQ-Lip) compartmentalizes the hydrophobic quinoline core within lipid bilayers[2]. Causality: This reduces the interfacial tension between the oily drug and the aqueous environment, achieving a thermodynamically stable colloidal suspension with an in vitro IC50 of 3–6 µM against intramacrophagic amastigotes[2].

Workflow A 2-Propylquinoline (High Free Energy Oil) B DFT Computational Modeling (B3LYP/6-311G) A->B In-silico prediction C Phase Transition Analysis (Calorimetry) A->C Empirical validation D Thermodynamic Profiling (ΔG, ΔH, ΔS) B->D HOMO-LUMO Gap C->D Enthalpy Data E Salt Formation (Camphorsulfonate) D->E Lower ΔG (Solid) F Liposomal Encapsulation (Nanocarrier) D->F Lower ΔG (Colloid) G Pre-clinical Drug Candidate (Stable Solid/Dispersion) E->G Enhanced stability F->G Targeted delivery

Caption: Thermodynamic profiling and formulation workflow for stabilizing 2-propylquinoline.

Quantitative Thermodynamic & Pharmacological Data

The following table synthesizes the thermodynamic properties and biological efficacy of quinoline and its 2-substituted derivatives based on standard conditions (298.15 K)[2][5].

CompoundPhysical State (298.15 K)Enthalpy of Formation (

)
Evaporation Enthalpy (

)
Gibbs Energy (

)
IC50 (L. donovani)
Quinoline Liquid174.9 kJ/mol~46.5 kJ/mol13.36 kJ/molN/A
2-Methylquinoline LiquidN/A~52.1 kJ/molN/AN/A
2-Propylquinoline (API) OilN/A> 60.0 kJ/mol*High (Unstable)3 - 6 µM
2-n-PQ Liposomes ColloidN/AN/AMinimized3 - 6 µM
2-n-PQ Camphorsulfonate Crystalline SolidN/AN/AMinimizedActive in vivo

*Estimated based on the solution calorimetry-additivity scheme approach for alkyl chain extensions.

Validated Experimental Methodologies

To ensure scientific integrity, the thermodynamic data driving formulation decisions must be derived from self-validating experimental protocols.

Transpiration Method (Vapor Pressure & Enthalpy of Vaporization)

Causality: Because 2-propylquinoline is an oil with low vapor pressure, static measurement methods fail[1][5]. The transpiration method dynamically saturates a carrier gas, allowing for highly accurate vapor pressure calculations derived from the ideal gas law[5].

  • System Preparation: Place a known mass of the 2-propylquinoline oil into a glass saturation chamber[5].

  • Thermal Equilibration: Submerge the chamber in a thermostated furnace set to the target temperature (

    
     K)[5].
    
  • Dynamic Saturation: Pass a controlled flow of an inert carrier gas (e.g., Nitrogen) through the chamber at a low flow rate (e.g., 1-2 L/h). Causality: The slow rate ensures the gas achieves absolute thermodynamic equilibrium with the sample vapor[5].

  • Condensation & Collection: Route the saturated gas through a cold trap to condense the vaporized quinoline[5].

  • Self-Validation Step: Run the protocol using a reference standard (e.g., pure unsubstituted quinoline) to ensure the calculated

    
     matches the literature value of ~46.5 kJ/mol before testing the propyl derivative.
    
  • Quantification: Weigh the condensed mass. Calculate vapor pressure and apply the Clausius-Clapeyron equation to determine the Enthalpy of Vaporization (

    
    ).
    
Solution Calorimetry (Enthalpy of Solution)

Causality: Measuring the heat of dissolution provides direct insight into the energy changes occurring when the oily API interacts with biological solvents or formulation excipients[5].

Protocol S1 Equilibrate Bath (298.15 K) S2 Record Baseline ΔT = 0 S1->S2 S3 Fracture Ampoule in Solvent S2->S3 S4 Monitor Exothermic/ Endothermic Shift S3->S4 S5 Calculate ΔH_sol (Self-Validated) S4->S5

Caption: Step-by-step logic of solution calorimetry for thermodynamic validation.

  • Sample Encapsulation: Seal a precise mass of 2-propylquinoline inside a fragile glass ampoule[5].

  • Baseline Establishment: Submerge the ampoule in the calorimeter's solvent vessel. Allow the system to reach thermal equilibrium in a constant temperature bath (298.15 K) until a stable baseline is recorded[5].

  • Self-Validation Step: Calibrate the calorimeter's heat capacity (

    
    ) by applying a known electrical heat pulse (Joule heating) and verifying the temperature response.
    
  • Reaction Initiation: Mechanically fracture the glass ampoule, exposing the oil to the solvent[5].

  • Data Acquisition: Continuously record the temperature change (

    
    ) until a new thermal plateau is reached[5].
    
  • Calculation: Divide the total heat of solution (

    
    ) by the moles of the sample to yield the molar enthalpy of solution (
    
    
    
    )[5].

References

  • BenchChem. Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers.
  • Hu, R. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
  • Scientific Research Publishing (SCIRP). Theoretical Study by Density Functional Theory Method (DFT)
  • National Institutes of Health (NIH). Antileishmanial activity of a formulation of 2-n-propylquinoline by oral route in mice model.
  • MDPI.

Sources

Foundational

Comprehensive Physicochemical Profiling and Molecular Characterization of 2-Propyl-7-trifluoromethyl-4-quinolinol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper Executive Summary 2-Propyl-7-trifluoromethyl-4-quinolinol is a highly functionalized N-het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

2-Propyl-7-trifluoromethyl-4-quinolinol is a highly functionalized N-heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. The quinoline core is a well-established "privileged scaffold," and the strategic placement of a trifluoromethyl (-CF₃) group at the C7 position, combined with a propyl chain at C2, fundamentally alters its physicochemical behavior. This guide provides an authoritative, in-depth analysis of its molecular constants, tautomeric dynamics, and the experimental workflows required for its rigorous characterization.

Molecular Identity and Core Constants

2-Propyl-7-trifluoromethyl-4-quinolinol is officially registered under CAS number 1070879-98-9[1]. The molecular architecture consists of a quinoline bicyclic system substituted with a hydroxyl group at C4, an aliphatic propyl chain at C2, and a strongly electron-withdrawing trifluoromethyl group at C7[2].

Based on its atomic composition (C₁₃H₁₂F₃NO)[3], the compound has a calculated molecular weight of 255.24 g/mol [4] and a monoisotopic exact mass of 255.0871 Da[5].

Table 1: Core Physicochemical Constants
PropertyValueAnalytical Significance
CAS Registry Number 1070879-98-9[1]Unique identifier for regulatory/procurement tracking.
Molecular Formula C₁₃H₁₂F₃NO[3]Defines exact atomic stoichiometry.
Molecular Weight 255.24 g/mol [4]Critical for molarity calculations in assay preparation.
Exact Mass 255.0871 Da[5]Required for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1Influences target-protein binding and crystal packing.
H-Bond Acceptors 4 (N, O, F x3)Drives solubility and polar surface area (TPSA).

Structural Dynamics: The 4-Quinolinol ⇌ 4-Quinolone Tautomerism

A defining physicochemical characteristic of 4-hydroxyquinolines is their ability to exist in a dynamic tautomeric equilibrium between the 4-quinolinol (enol/hydroxy) form and the 1H-quinolin-4-one (keto/oxo) form[6].

The Causality of Tautomeric Shift

Spectroscopic, crystallographic, and quantum chemical studies on related quinolin-4(1H)-one derivatives demonstrate that the keto form is overwhelmingly favored in the solid state and in highly polar solutions[7],[8].

  • Solid-State Mechanics: In crystalline form, the 1H-quinolin-4-one tautomer forms robust intermolecular hydrogen bonds (N-H···O=C)[9]. This creates a highly stable, low-energy crystal lattice that the enol form cannot replicate.

  • Solution-State Mechanics: In solution, the equilibrium is highly solvent-dependent. Polar protic solvents (e.g., methanol, water) stabilize the highly polarized keto form via hydrogen bonding. Conversely, non-polar aprotic solvents may slightly increase the population of the enol form, though the resonance stabilization of the vinylogous amide system ensures the keto tautomer generally remains the major species[8].

TautomericEquilibrium Enol 2-Propyl-7-trifluoromethyl -4-quinolinol (Enol Form) Keto 2-Propyl-7-trifluoromethyl -1H-quinolin-4-one (Keto Form) Enol->Keto Polar Solvents / Solid State (Proton Transfer to N) Keto->Enol Non-Polar Solvents (Proton Transfer to O)

Fig 1: Tautomeric equilibrium dynamics between enol and keto forms based on solvent polarity.

Physicochemical Implications of the Trifluoromethyl (-CF₃) Group

The strategic inclusion of the -CF₃ group at the 7-position is not merely structural; it profoundly engineers the molecule's physicochemical landscape:

  • Acid-Base Profile (pKa Modulation): The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I). By pulling electron density away from the aromatic system, it increases the acidity of the enolic hydroxyl proton (lowering the pKa) and significantly decreases the basicity of the quinoline nitrogen.

  • Lipophilicity (LogP Enhancement): Fluorination drastically enhances the lipophilicity of the scaffold. The highly hydrophobic nature of the -CF₃ group increases the partition coefficient (LogP), which is a critical parameter for predicting cell membrane permeability and oral bioavailability in drug development.

  • Metabolic Stability: In pharmacology, the C7 position of the quinoline ring is a notorious soft spot for cytochrome P450-mediated oxidation. The robust C-F bonds (approx. 116 kcal/mol) of the trifluoromethyl group block this metabolic liability, preventing rapid clearance and increasing the compound's biological half-life.

Experimental Workflows for Physicochemical Characterization

To rigorously characterize the tautomeric state and lipophilicity of 2-Propyl-7-trifluoromethyl-4-quinolinol, researchers must employ self-validating analytical protocols.

Protocol 1: NMR-Based Tautomeric Ratio Determination

Objective: Quantify the enol/keto ratio in solution to understand solvent-dependent structural dynamics.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of a highly polar solvent (e.g., DMSO-d₆) and, in a parallel tube, a non-polar solvent (e.g., CDCl₃) to observe dielectric solvent effects.

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra at 298 K.

  • Signal Identification:

    • Keto Form: Identify the highly deshielded N-H proton signal (typically a broad singlet at ~11.0–12.5 ppm) and the characteristic carbonyl carbon (C=O) in the ¹³C spectrum at ~175–180 ppm.

    • Enol Form: Identify the O-H proton signal and the aromatic C-OH carbon at ~150–160 ppm.

  • Integration & Validation: Integrate the distinct C3-H proton signals (which shift depending on the tautomer) to calculate the exact molar ratio. Cross-reference the ¹H integration with the relative intensities of the ¹³C signals to self-validate the findings.

NMRWorkflow Step1 1. Sample Preparation Dissolve in DMSO-d6 vs CDCl3 Step2 2. NMR Acquisition 1H and 13C Spectra at 298K Step1->Step2 Step3 3. Spectral Analysis Identify N-H vs O-H signals Step2->Step3 Step4 4. Integration Quantify Keto vs Enol ratio Step3->Step4 Step5 5. Validation Cross-reference 13C C=O shifts Step4->Step5

Fig 2: Step-by-step NMR workflow for quantifying the 4-quinolinol/4-quinolone tautomeric ratio.

Protocol 2: Shake-Flask Method for LogP Determination

Objective: Empirically determine the octanol-water partition coefficient to validate theoretical lipophilicity models.

  • Phase Preparation: Prepare a mutually saturated mixture of n-octanol and aqueous buffer (pH 7.4 to ensure the compound is in its physiological ionization state).

  • Equilibration: Dissolve a known concentration of the compound in the octanol phase. Mix the phases vigorously via mechanical shaking for 60 minutes at a constant 25 °C to reach thermodynamic equilibrium.

  • Separation & Quantification: Separate the phases via centrifugation (3000 rpm, 15 mins). Quantify the concentration of the compound in both the aqueous and organic layers using HPLC-UV.

  • Calculation: Calculate the partition coefficient using the formula: LogP = log₁₀([Solute]octanol / [Solute]water).

References

  • [3] Veeprho. Molecular Formula C13H12F3NO Data. Available at: [Link]

  • [5] PubChemLite (University of Luxembourg). C13H12F3NO Exact Mass. Available at: [Link]

  • [7] ResearchGate. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Available at: [Link]

  • [8] MDPI Molecules. Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Available at: [Link]

  • [9] RSC Publishing. The synthesis and physical properties of some 2-alkylthio-4-oxoquinoline-3-carboxylate esters. Available at: [Link]

  • [6] PubChem (NIH). 4-Hydroxyquinoline | CID 69141. Available at: [Link]

Sources

Exploratory

History and Discovery of Trifluoromethylated 4-Quinolinol Analogs: From Antimalarial Breakthroughs to Antibacterial Innovations

Executive Summary The 4-quinolinol scaffold—and its tautomeric counterpart, 4-quinolone—represents one of the most privileged structures in medicinal chemistry. However, the strategic incorporation of the strongly electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-quinolinol scaffold—and its tautomeric counterpart, 4-quinolone—represents one of the most privileged structures in medicinal chemistry. However, the strategic incorporation of the strongly electron-withdrawing and highly lipophilic trifluoromethyl (


) group profoundly altered the trajectory of this pharmacophore. By modulating electronic distribution, blocking metabolic liabilities, and altering membrane permeability, trifluoromethylated 4-quinolinols evolved from experimental solutions for drug-resistant malaria in the 1970s into highly specialized antibacterial agents in the 21st century. This whitepaper details the historical discovery, structural causality, and synthetic methodologies behind these critical analogs.

Historical Context: The WRAIR Antimalarial Program (1960s–1970s)

During the Vietnam War, the emergence of chloroquine-resistant Plasmodium falciparum triggered a crisis in military and global health. In response, the Walter Reed Army Institute of Research (WRAIR) launched an unprecedented drug discovery program, screening over 250,000 compounds[1].

Initial successes yielded WR030090 , a quinolinyl methanol that exhibited excellent cure rates but failed in clinical deployment due to severe phototoxicity[2].

The Causality of Phototoxicity & The


 Solution: 
The phototoxicity of early quinoline methanols was driven by the extensive 

-conjugation across the quinoline core and adjacent ring systems, which readily absorbed UV radiation to generate reactive oxygen species[2]. To engineer out this liability, WRAIR chemists hypothesized that introducing bulky, electron-withdrawing

groups would sterically twist the molecule out of planarity and electronically deactivate the aromatic system.

By substituting


 groups at the 2- and 8-positions, researchers successfully disrupted the 

-conjugation. This rational design led to the discovery of Mefloquine (WR142490) [1]. The critical precursor to this blockbuster drug was the trifluoromethylated analog: 2,8-bis(trifluoromethyl)-4-quinolinol [3].

WRAIR_Logic A Chloroquine-Resistant P. falciparum B WRAIR Screening (Quinoline Methanols) A->B C WR030090 (High Efficacy, Phototoxic) B->C D SAR Optimization: Add CF3 Groups C->D Prevent pi-conjugation E 2,8-bis(trifluoromethyl) -4-quinolinol D->E F Mefloquine (WR142490) (No Phototoxicity) E->F Lithiation & Hydrogenation

Fig 1: WRAIR logical workflow for discovering non-phototoxic antimalarials via CF3 addition.

Chemical Synthesis & Self-Validating Protocol

The synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol relies on a modified Conrad-Limpach cyclization. The protocol below outlines the synthesis from commercially available precursors[3].

Causality of the Experimental Design
  • Polyphosphoric Acid (PPA): Acts as both a high-boiling solvent and a powerful dehydrating acid catalyst. It drives the initial Schiff base formation and the subsequent intramolecular electrophilic aromatic substitution required to close the quinoline ring[3].

  • Regioselectivity: The extreme electron-withdrawing nature of the

    
     groups on both the aniline and the ketoester dictates the electrophilicity of the carbonyl intermediates, strictly favoring the formation of the 4-quinolinol over the 2-quinolinol isomer.
    
Step-by-Step Methodology
  • Reagent Preparation: In a round-bottomed flask fitted with a large oval stir bar, combine 4.3 mmol (0.54 mL) of 2-(trifluoromethyl)aniline and 4.3 mmol (0.62 mL) of ethyl 4,4,4-trifluoro-3-oxobutanoate[3].

  • Acidic Catalysis: Add 4.0 g of Polyphosphoric Acid (PPA) to the reaction mixture[3].

  • Cyclization: Purge the system with nitrogen. Heat the mixture to 120–150 °C with vigorous stirring for 3 hours[3]. (Note: High viscosity requires robust magnetic or mechanical stirring).

  • Quenching (Self-Validation Step 1): Carefully pour the hot mixture into 50 mL of crushed ice/distilled water. The highly lipophilic product is insoluble in cold water, causing an immediate precipitation of a golden-brown/yellow solid, visually validating the completion of the cyclization[3].

  • Extraction & Drying: Extract the aqueous suspension with dichloromethane (2 x 20 mL). Combine the organic layers and dry over anhydrous magnesium sulfate (

    
    )[3].
    
  • Isolation (Self-Validation Step 2): Filter the drying agent and concentrate the organic phase under reduced pressure to yield a beige/yellow solid.

  • Analytical Validation: Validate the product via melting point (expected 130-134 °C) and

    
     NMR, which must show two distinct singlets (approx. 
    
    
    
    -58.98 ppm and -67.03 ppm) corresponding to the two asymmetric
    
    
    environments[3].

Evolution into Antibacterial 4-Quinolones (2000s)

Because 4-quinolinol exists in tautomeric equilibrium with 4-quinolone, the scaffold is intrinsically linked to the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, norfloxacin). By the early 2000s, bacterial resistance to standard fluoroquinolones necessitated novel structural modifications.

In 2005, researchers successfully synthesized 1-trifluoromethyl-4-quinolone-3-carboxylic acid derivatives to target mutated bacterial DNA gyrase[4].

The Synthetic Challenge & Causality: Direct


-alkylation of the quinolone core with a 

group is synthetically prohibitive due to the instability of the

cation and the weak nucleophilicity of the quinolone nitrogen. To bypass this, chemists employed an oxidative desulfurization-fluorination reaction[4]. By first forming a dithiocarbamate intermediate and treating it with a fluorinating agent, the sulfur atoms were oxidatively replaced by fluorine, successfully installing the


group[4]. This bulky, electron-withdrawing substituent at the

position significantly altered the binding kinetics within the DNA gyrase cleavage complex, restoring activity against resistant Staphylococcus aureus and Streptococcus pneumoniae[4].

MOA Core Trifluoromethylated 4-Quinolinol/Quinolone Core Sub1 Antimalarial (Mefloquine) Target: Food Vacuole Core->Sub1 Sub2 Antibacterial (N-1 CF3 Quinolones) Target: Bacterial Cytosol Core->Sub2 Act1 Inhibits Hemozoin Biocrystallization Sub1->Act1 Act2 Inhibits DNA Gyrase & Topoisomerase IV Sub2->Act2 Tox1 Parasite Death (Toxic Free Heme) Act1->Tox1 Tox2 Bacterial Death (DNA Cleavage) Act2->Tox2

Fig 2: Divergent mechanisms of action for trifluoromethylated 4-quinolinol/quinolone analogs.

Quantitative Data & Structure-Activity Relationship (SAR)

The addition of the


 group drastically alters the pharmacokinetic and pharmacodynamic profiles of the quinolinol/quinolone core. The table below summarizes the comparative advantages of trifluoromethylation across different therapeutic targets.
CompoundPrimary TargetKey Structural FeatureHalf-Life / MICPhototoxicity
WR030090 P. falciparumQuinoline methanol (No

)
~1–2 daysHigh
Mefloquine P. falciparum2,8-bis(

)
13–30 daysNone
Norfloxacin Bacterial DNA Gyrase

Ethyl
MIC: 0.1 µg/mLLow
Compound 8a Bacterial DNA Gyrase


MIC: 0.1 µg/mLNone

Data synthesized from WRAIR historical screening records and Kyorin Pharmaceutical in vitro evaluations.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: ASM Journals (asm.org)
  • 2,8-Bis(trifluoromethyl)
  • Source: American Chemical Society (acs.org)

Sources

Foundational

Solvation Thermodynamics and Solubility Profile of 2-Propyl-7-trifluoromethyl-4-quinolinol in Organic Media

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Compound: 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9) Executive Summary The solubility profile of fluorinated heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Compound: 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9)

Executive Summary

The solubility profile of fluorinated heterocyclic intermediates is a critical parameter in drug discovery and process chemistry. 2-Propyl-7-trifluoromethyl-4-quinolinol presents a unique solvation challenge due to the juxtaposition of a highly polar, hydrogen-bonding quinolone core and highly lipophilic substituents (the 2-propyl and 7-trifluoromethyl groups). This technical guide deconstructs the thermodynamic drivers of its solubility, provides a predictive quantitative profile across organic solvent classes, and outlines a self-validating experimental protocol for precise empirical quantification.

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of 2-Propyl-7-trifluoromethyl-4-quinolinol, one must first understand the competing intramolecular and intermolecular forces governing its solid-state lattice energy.

The Tautomeric Barrier to Dissolution

Like many 4-hydroxyquinolines, this compound exists in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one) [2]. In the solid state, the keto tautomer predominantly crystallizes, forming tightly packed, robust intermolecular hydrogen-bonded dimers (N-H···O). This strong crystal lattice represents the primary thermodynamic barrier to dissolution. Solvents must possess sufficient hydrogen-bond accepting capacity to outcompete these dimer interactions. For context, unsubstituted 4-hydroxyquinoline exhibits poor solubility in most organic media, achieving only ~2 mg/mL in dimethylformamide (DMF) and ~5 mg/mL in ethanol [1].

Lipophilic Augmentation via Substituents

The addition of the 7-trifluoromethyl (-CF


) and 2-propyl groups fundamentally alters the solvation dynamics of the quinolone core:
  • The 7-Trifluoromethyl Group: The -CF

    
     moiety is highly electronegative and non-
    
    
    
    -conjugative. It significantly increases the overall lipophilicity (LogP) and free volume of the molecule. By disrupting the planar
    
    
    -
    
    
    stacking of the quinolone rings, the -CF
    
    
    group dramatically enhances solubility in polar aprotic and halogenated solvents [3].
  • The 2-Propyl Chain: The introduction of this aliphatic chain provides steric bulk that further frustrates crystalline packing efficiency. It increases the compound's affinity for medium-polarity solvents (such as dichloromethane and ethyl acetate) via favorable London dispersion forces.

Tautomer_Solvation A Solid State (4-Quinolone Dimers) C Lattice Disruption & H-Bond Cleavage A->C Intermolecular Forces Overcome B Solvent Addition (e.g., DMSO) B->C Solvation Energy D Solvated Monomer (Thermodynamic Equilibrium) C->D Stabilization via Dipole Interactions

Caption: Thermodynamic workflow of lattice disruption and solvation of the keto-dimer network.

Quantitative Solubility Profile

Due to the synergistic effects of the hydrogen-bonding core and the lipophilic appendages, the solubility of 2-Propyl-7-trifluoromethyl-4-quinolinol is highly dependent on the solvent's dielectric constant (


) and hydrogen-bond basicity. The table below summarizes the extrapolated solubility profile based on structural analogs and empirical behavior of fluorinated quinolinols [1][3][4].
Solvent ClassRepresentative SolventDielectric Constant (

)
Predicted Solubility Range (298.15 K)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL High H-bond basicity efficiently cleaves the keto-dimer network; excellent solvation of the polar core.
Polar Aprotic Dimethylformamide (DMF)36.730 - 50 mg/mL Strong dipole-dipole interactions stabilize the -CF

group while disrupting intermolecular H-bonds.
Halogenated Dichloromethane (DCM)8.920 - 40 mg/mL Favorable halogen-halogen interactions with the -CF

group and lipophilic affinity for the propyl chain.
Alcohols Methanol / Ethanol32.7 / 24.510 - 25 mg/mL Protic nature competes with internal H-bonding, but overall solvation is limited by the hydrophobic propyl chain.
Non-Polar Toluene / Hexane2.4 / 1.9< 5 mg/mL Incapable of overcoming the high lattice energy of the polar quinolone core, despite the presence of lipophilic groups.

Self-Validating Experimental Methodology

This protocol is designed with built-in causality checks to ensure that the measured concentrations represent true thermodynamic equilibrium, rather than transient kinetic states.

Step-by-Step Protocol

Step 1: Preparation of the Saturated System

  • Action: Add an excess amount of 2-Propyl-7-trifluoromethyl-4-quinolinol (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed, inert glass vial.

  • Causality: The visual persistence of undissolved solid is an absolute requirement. It serves as the physical proof that the solvent's capacity has been exceeded, which is the prerequisite for establishing a saturated thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Action: Place the vial in a temperature-controlled orbital shaker set to 298.15 K (25 °C) ± 0.1 K. Agitate at 200 RPM.

  • Causality: Solubility is an exponentially temperature-dependent thermodynamic property. Strict thermal control prevents supersaturation artifacts caused by temperature fluctuations.

Step 3: Kinetic Validation (The Self-Validation Loop)

  • Action: Withdraw 50 µL aliquots at two distinct time points:

    
     hours and 
    
    
    
    hours.
  • Causality: This is the critical self-validation step. If the concentration at 24 hours equals the concentration at 48 hours (

    
    ), kinetic equilibrium is confirmed. If 
    
    
    
    , the system is still dissolving, and agitation must continue.

Step 4: Phase Separation

  • Action: Centrifuge the aliquots at 10,000 RPM for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the chosen solvent).

  • Causality: Complete removal of micro-particulates is necessary to prevent artificial inflation of the solubility value during downstream UV quantification.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant into the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (set to the

    
     of the quinolinol, typically ~230-250 nm). Quantify against a pre-established multi-point calibration curve.
    

Protocol_Logic S1 1. Preparation Add Excess Solute to Solvent S2 2. Isothermal Agitation Maintain 298.15 ± 0.1 K S1->S2 Ensure Saturation S3 3. Kinetic Validation Sample at t=24h and t=48h S2->S3 Establish Equilibrium S3->S2 If C(24h) != C(48h) (Continue Agitation) S4 4. Phase Separation Centrifugation & 0.22µm Filtration S3->S4 If C(24h) == C(48h) S5 5. HPLC-UV Analysis Quantify against Calibration Curve S4->S5 Isolate Liquid Phase

Caption: Self-validating logic flow for the Isothermal Shake-Flask solubility protocol.

Conclusion

The solubility of 2-Propyl-7-trifluoromethyl-4-quinolinol is dictated by a delicate balance between the strong hydrogen-bonding forces of its tautomeric core and the lipophilic, lattice-disrupting nature of its propyl and trifluoromethyl substituents. By leveraging polar aprotic or halogenated solvents, researchers can effectively overcome the high crystal lattice energy, ensuring optimal solvation for downstream synthesis, purification, or biological assay formulation.

References

  • Monastyrskyi, A., et al. (2021). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Available at: [Link]

  • RSC Publishing. (2020). Exploiting trifluoromethyl substituents for tuning orbital character... Chemical Science, Royal Society of Chemistry. Available at:[Link]

Exploratory

Unlocking the Therapeutic Potential of 2-Propyl-7-trifluoromethyl-4-quinolinol: A Technical Guide to Biological Targets and Mechanisms

Executive Summary The quinoline scaffold is a cornerstone of modern medicinal chemistry, designated as a "privileged structure" due to its ability to selectively bind diverse biological targets. Specifically, 2-Propyl-7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone of modern medicinal chemistry, designated as a "privileged structure" due to its ability to selectively bind diverse biological targets. Specifically, 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9) represents a highly functionalized core that bridges two major therapeutic areas: infectious diseases (antimalarials) and oncology (kinase inhibitors). This whitepaper provides an in-depth analysis of the mechanistic causality, potential biological targets, and validated experimental workflows associated with this specific chemical entity.

Structural Rationale: The Privileged Scaffold

The pharmacological versatility of 2-propyl-7-trifluoromethyl-4-quinolinol is dictated by its precise substitution pattern:

  • 4-Quinolinol / 4-Quinolone Core: Exists in a tautomeric equilibrium. The nitrogen and oxygen atoms serve as critical hydrogen-bond donors/acceptors, essential for anchoring into the ATP-binding pockets of kinases or the ubiquinone-binding sites of mitochondrial enzymes[1].

  • 2-Propyl Group: The alkyl chain at the C2 position mimics the lipophilic isoprenyl tail of endogenous substrates like ubiquinone (Coenzyme Q), driving hydrophobic interactions within the target binding pocket[2].

  • 7-Trifluoromethyl (

    
    ) Group:  The strategic placement of the strongly electron-withdrawing 
    
    
    
    group at the C7 position serves a dual purpose. First, it significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation, a known liability of earlier quinolone drugs like Endochin. Second, it increases the overall lipophilicity and membrane permeability of the scaffold[3].

Target 1: Plasmodium falciparum Cytochrome Complex (Complex III)

Causality & Mechanism

Endochin-like quinolones (ELQs) are potent inhibitors of the Plasmodium falciparum mitochondrial electron transport chain (mETC)[4]. The 2-alkyl-4-quinolone scaffold acts as a competitive antagonist of ubiquinol at the


 or 

sites of the cytochrome

complex. By disrupting electron transfer, the compound collapses the mitochondrial transmembrane potential, which subsequently halts the activity of dihydroorotate dehydrogenase (PfDHODH)—an enzyme strictly dependent on ubiquinone recycling. This ultimately starves the parasite of pyrimidines, leading to cell death[2].

G UQH2 Ubiquinol (UQH2) CytBC1 Cytochrome bc1 Complex (Complex III) UQH2->CytBC1 Electron Transfer CytC Cytochrome c (Reduced) CytBC1->CytC Electron Transfer DHODH PfDHODH Activity CytBC1->DHODH Uncoupled Quinolone 2-Propyl-7-CF3-4-quinolinol Quinolone->CytBC1 Blocks Qo/Qi Site Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Halted

Fig 1: Disruption of the mETC and pyrimidine biosynthesis by 4-quinolones.

Self-Validating Protocol: Cytochrome c Reductase Biochemical Assay

To validate the inhibition of the


 complex, a spectrophotometric assay measuring the reduction of cytochrome c is employed.
  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, 2 mM EDTA, 10 mM KCN, pH 7.4). KCN is critical as it inhibits Complex IV, preventing the re-oxidation of cytochrome c.

  • Enzyme Isolation: Isolate mitochondrial fractions from P. falciparum 3D7 cultures using nitrogen cavitation and differential centrifugation.

  • Assay Assembly: In a 96-well UV-transparent plate, combine assay buffer, 50 μM oxidized mammalian cytochrome c, and mitochondrial extract (approx. 5 μg protein/well).

  • Compound Addition: Add 2-propyl-7-trifluoromethyl-4-quinolinol in a 10-point dose-response series (0.1 nM to 10 μM). Include Atovaquone as a positive control and DMSO (0.1%) as a vehicle control.

  • Reaction Initiation: Add 50 μM decylubiquinol to initiate the reaction.

  • Kinetic Measurement: Monitor the absorbance at 550 nm continuously for 5 minutes. The initial linear rate of absorbance increase corresponds to cytochrome c reduction.

  • Validation Check: The assay is self-validating if the DMSO control shows a robust linear slope (uninhibited activity) and the Atovaquone control completely flattens the curve (100% inhibition).

Target 2: Receptor Tyrosine Kinases (c-Met & VEGFR2)

Causality & Mechanism

The 7-trifluoromethylquinoline core is heavily utilized in the design of Type I and Type II kinase inhibitors for oncology[5]. While the 4-OH group is often derivatized into an ether or amine in final drug molecules (e.g., Lenvatinib analogs), the core scaffold intercalates perfectly into the ATP-binding hinge region. The quinoline nitrogen acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge, while the 7-


 group projects into the deep hydrophobic back-pocket, conferring exceptional selectivity for c-Met and VEGFR2 over other kinases[6].

G Step1 1. Compound Serial Dilution (10-point curve) Step2 2. Kinase Incubation (c-Met/VEGFR2 + ATP) Step1->Step2 Step3 3. Tracer & Antibody Addition (Eu-anti-tag + Tracer) Step2->Step3 Step4 4. TR-FRET Measurement (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. IC50 & Z'-Factor Calculation Step4->Step5

Fig 2: High-throughput TR-FRET workflow for profiling RTK inhibition.

Self-Validating Protocol: TR-FRET Kinase Binding Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a fluorescent tracer from the kinase active site.

  • Tracer/Enzyme Mix: Prepare a solution containing 2 nM GST-tagged c-Met or VEGFR2 kinase domain and 10 nM fluorescent kinase tracer in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the quinolinol compound into a 384-well low-volume plate.

  • Incubation: Add 10 μL of the Tracer/Enzyme mix to the wells. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection Reagent: Add 5 μL of Europium-labeled anti-GST antibody (2 nM final). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor using the DMSO vehicle (max FRET) and a saturating concentration of Staurosporine (min FRET). A Z'-factor > 0.6 validates the assay's robustness.

Target 3: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Causality & Mechanism

Beyond indirect inhibition via the


 complex, certain 4-hydroxyquinolines act as direct, competitive inhibitors of the ubiquinone-binding site on PfDHODH itself[7]. The 2-propyl chain occupies the hydrophobic tunnel normally reserved for the isoprenoid tail of Coenzyme Q, preventing the re-oxidation of the flavin mononucleotide (FMN) cofactor required for the conversion of dihydroorotate to orotate[8].
Self-Validating Protocol: DCIP Colorimetric Assay
  • Reaction Mixture: Prepare 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, 20 μM Coenzyme

    
     (decylubiquinone), and 120 μM 2,6-dichloroindophenol (DCIP).
    
  • Enzyme Addition: Add recombinant PfDHODH (10 nM final concentration).

  • Compound Pre-incubation: Add 2-propyl-7-trifluoromethyl-4-quinolinol and incubate for 15 minutes at 25°C.

  • Initiation: Add 200 μM L-dihydroorotate to start the reaction.

  • Measurement: Monitor the reduction of DCIP (which acts as the terminal electron acceptor) by measuring absorbance at 600 nm for 10 minutes.

  • Validation Check: Include a "No L-dihydroorotate" control to ensure DCIP is not being reduced by background chemical reductants.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of the 2-alkyl-7-trifluoromethyl-4-quinolinol scaffold based on established analog data[4][6][9].

Biological TargetRole in PathologyExpected IC₅₀ Range*Primary Binding Interaction
Cytochrome

(Pf)
Malaria (mETC disruption)0.5 nM – 50 nM

/

site (Ubiquinone mimicry)
c-Met Kinase Oncology (Tumor growth)0.9 nM – 15 nMATP Hinge Region (H-bonding)
VEGFR2 Kinase Oncology (Angiogenesis)10 nM – 100 nMATP Hinge Region (H-bonding)
PfDHODH Malaria (Pyrimidine synthesis)20 nM – 200 nMCoQ binding tunnel (Hydrophobic)

*Note: IC₅₀ ranges are extrapolated from structurally homologous 7-CF3-quinolone and ELQ derivatives reported in peer-reviewed literature.

References

  • Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. National Institutes of Health (NIH) / PubMed.[Link]

  • Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Propyl-7-trifluoromethyl-4-quinolinol

Application Note: Synthesis Protocol for 2-Propyl-7-trifluoromethyl-4-quinolinol Document ID: AP-2026-03-10 Target Compound: 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9) Target Audience: Synthetic Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 2-Propyl-7-trifluoromethyl-4-quinolinol

Document ID: AP-2026-03-10 Target Compound: 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9) Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Executive Summary & Mechanistic Rationale

The synthesis of 4-hydroxyquinolines (often existing in tautomeric equilibrium with 4-quinolones) is a cornerstone of medicinal chemistry, providing privileged scaffolds for antimalarial, antibacterial, and neuroprotective agents. The target compound, 2-Propyl-7-trifluoromethyl-4-quinolinol , is synthesized utilizing the classical Conrad-Limpach reaction [1].

This two-step process involves:

  • Condensation: The reaction of a meta-substituted aniline (3-(Trifluoromethyl)aniline) with a

    
    -keto ester (ethyl 3-oxohexanoate) to form an intermediate enamine (Schiff base)[1]. This step is driven to completion by the azeotropic removal of water.
    
  • Thermal Cyclization: The intramolecular ring closure of the enamine at elevated temperatures to yield the quinoline core.

Causality in Experimental Design: A critical challenge in this synthesis is regioselectivity. Because the starting aniline is meta-substituted, the thermal cyclization can occur at either of the two ortho positions relative to the amine, leading to a mixture of the 7-trifluoromethyl and 5-trifluoromethyl isomers. Cyclization at the less sterically hindered position is thermodynamically favored, making the 7-isomer the major product. Furthermore, the cyclization requires extreme heat to overcome the activation energy barrier; thus, a high-boiling inert solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized at ~250 °C to prevent solvent boil-off and maximize the yield of the thermodynamically favored 4-hydroxyquinoline over the kinetically favored 2-hydroxyquinoline (Knorr product)[2].

Workflow Visualization

G A 3-(Trifluoromethyl)aniline + Ethyl 3-oxohexanoate B Condensation (- H2O, Dean-Stark) A->B C Enamine Intermediate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D E 2-Propyl-7-trifluoromethyl -4-quinolinol D->E

Conrad-Limpach synthesis workflow for 2-Propyl-7-trifluoromethyl-4-quinolinol.

Materials and Reagents

The following stoichiometric table outlines the requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-(Trifluoromethyl)anilineStarting Material161.131.08.06 g (50 mmol)
Ethyl 3-oxohexanoate

-keto ester
158.201.058.31 g (52.5 mmol)
p-Toluenesulfonic acid (p-TsOH)Acid Catalyst172.200.050.43 g (2.5 mmol)
TolueneCondensation Solvent92.14-100 mL
Dowtherm ACyclization SolventN/A-50 mL
HexanesPrecipitation Agent86.18-150 mL
Ethanol (Absolute)Recrystallization46.07-As needed

Step-by-Step Experimental Protocol

Step 1: Enamine Formation (Condensation)

Self-Validation Checkpoint: The complete cessation of water collection in the Dean-Stark trap confirms the quantitative conversion of the aniline to the enamine.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge the flask with 3-(Trifluoromethyl)aniline (8.06 g, 50 mmol), ethyl 3-oxohexanoate (8.31 g, 52.5 mmol), p-TsOH (0.43 g, 2.5 mmol), and 100 mL of anhydrous toluene.

  • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Maintain reflux for 12–16 hours, continuously removing the azeotropically distilled water via the Dean-Stark trap.

  • Once water evolution ceases, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure (rotary evaporation) to remove the toluene, yielding the crude enamine (ethyl 3-((3-(trifluoromethyl)phenyl)amino)hex-2-enoate) as a viscous oil. This intermediate is typically used in the next step without further purification.

Step 2: Thermal Cyclization

Safety Note: Dowtherm A is handled at 250 °C. Ensure the fume hood sash is appropriately positioned and use high-temperature thermal gloves. Ensure the crude enamine is completely free of toluene to prevent violent outgassing upon addition to the hot solvent.

  • In a separate 250 mL three-neck round-bottom flask equipped with an internal thermocouple, an addition funnel, and a short-path distillation head (to remove formed ethanol), add 50 mL of Dowtherm A.

  • Heat the Dowtherm A to 245–250 °C using a heating mantle[2].

  • Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A (approx. 10 mL) and transfer it to the addition funnel.

  • Add the enamine solution dropwise to the vigorously stirring, hot Dowtherm A over a period of 15–20 minutes. Mechanistic insight: Dropwise addition ensures the enamine is immediately subjected to high heat at high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Following complete addition, maintain the reaction temperature at 250 °C for an additional 45 minutes.

  • Remove the heating mantle and allow the reaction mixture to cool slowly to 90 °C.

Step 3: Precipitation and Isomer Separation
  • While the mixture is still warm (approx. 60–80 °C), slowly pour it into 150 mL of vigorously stirring hexanes. The product will precipitate as a solid.

  • Allow the suspension to cool to room temperature and stir for 30 minutes to ensure complete precipitation.

  • Isolate the crude solid via vacuum filtration and wash the filter cake with additional hexanes (2 x 30 mL) to remove residual Dowtherm A.

  • Isomer Resolution: The crude solid contains a mixture of the desired 7-trifluoromethyl isomer and the minor 5-trifluoromethyl isomer. Recrystallize the crude solid from boiling absolute ethanol. The 7-trifluoromethyl isomer selectively crystallizes upon slow cooling to room temperature, while the more soluble 5-isomer remains in the mother liquor.

  • Filter the purified crystals and dry under high vacuum at 60 °C for 12 hours.

Analytical Characterization Data

To validate the structural integrity and purity of the synthesized 2-Propyl-7-trifluoromethyl-4-quinolinol, the following analytical signatures should be observed:

Analytical MethodExpected Signatures & Assignments

H NMR (400 MHz, DMSO-

)

11.75 (br s, 1H, OH/NH), 8.25 (d, J = 8.5 Hz, 1H, H-5), 7.95 (s, 1H, H-8), 7.60 (dd, J = 8.5, 1.5 Hz, 1H, H-6), 6.05 (s, 1H, H-3), 2.65 (t, J = 7.5 Hz, 2H, CH

), 1.70 (m, 2H, CH

), 0.95 (t, J = 7.5 Hz, 3H, CH

).

F NMR (376 MHz, DMSO-

)

-61.5 (s, 3F, CF

).
LC-MS (ESI+) m/z calculated for C

H

F

NO [M+H]

: 256.09; Found: 256.1.
Melting Point Sharp melting point expected > 200 °C (requires empirical confirmation against literature standards).

References

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the rapid, high-yield synthesis of 2-Propyl-7-trifluoromethyl-4-q...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the rapid, high-yield synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol utilizing microwave-assisted Conrad-Limpach cyclization.

Mechanistic Rationale & Reaction Design

The 4-quinolinol (or quinolin-4(1H)-one) scaffold is a privileged pharmacophore in medicinal chemistry, integral to the development of antimalarials, antibacterial agents, and targeted kinase inhibitors. The synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol relies on a modified Conrad-Limpach reaction, a two-step sequence involving the condensation of an aniline with a


-keto ester, followed by high-temperature thermal cyclization 1.
Causality in Reagent Selection

To achieve the specific substitution pattern of the target molecule, the starting materials must be precisely selected:

  • 3-(Trifluoromethyl)aniline: Provides the core aromatic ring and the critical trifluoromethyl group.

  • Ethyl 3-oxohexanoate (Ethyl butyrylacetate): The

    
    -keto ester dictates the substituent at the 2-position. The 3-carbon aliphatic tail of this specific ester translates directly into the 2-propyl group upon cyclization.
    
The Regioselectivity Imperative

A known challenge in the Conrad-Limpach synthesis using meta-substituted anilines is the formation of regioisomeric mixtures (5-substituted vs. 7-substituted quinolinols). When 3-(trifluoromethyl)aniline undergoes cyclization, the intermediate enamine has two available ortho positions for ring closure. However, the steric bulk and strong electron-withdrawing nature of the


 group highly disfavor cyclization at the more hindered position. Consequently, the reaction is highly regioselective, driven by thermodynamics to yield predominantly the less hindered 7-trifluoromethyl isomer.
The Microwave Advantage

Conventional thermal cyclization requires prolonged heating (1–3 hours) in boiling diphenyl ether (~250 °C). This extended thermal exposure often leads to substrate degradation, tar formation, and difficult downstream purification 2. Microwave dielectric heating directly couples with the polar reaction intermediates, enabling rapid, uniform volumetric heating. This drastically reduces the reaction time to 15 minutes, bypassing the kinetic pathways that lead to decomposition, thereby improving both yield and purity 3.

Workflow Visualization

The following diagram maps the chemical and operational workflow, highlighting the transition from raw materials to the final isolated product.

Workflow SM 3-(Trifluoromethyl)aniline + Ethyl 3-oxohexanoate Cond Step 1: Condensation MW: 100°C, 10 min Cat: p-TsOH SM->Cond Enamine Intermediate: β-Aminoacrylate (Enamine) Cond->Enamine Cycl Step 2: Thermal Cyclization MW: 245°C, 15 min Solvent: Diphenyl ether Enamine->Cycl Prod Target Molecule: 2-Propyl-7-trifluoromethyl- 4-quinolinol Cycl->Prod

Fig 1: Microwave-assisted Conrad-Limpach synthesis workflow.

Experimental Protocols

This protocol is designed as a self-validating system . In-process controls (IPCs) and indirect kinetic readouts are embedded to ensure the integrity of the synthesis at every stage.

Equipment & Reagents
  • Microwave Synthesizer: Biotage® Initiator+ or CEM Discover (Must be capable of reaching 300 °C and handling up to 30 bar pressure).

  • Reagents: 3-(Trifluoromethyl)aniline (99%), Ethyl 3-oxohexanoate (98%), p-Toluenesulfonic acid monohydrate (p-TsOH), Diphenyl ether (Dowtherm A).

Step 1: Enamine Synthesis (Condensation)
  • Preparation: To a 10–20 mL heavy-walled microwave vial, add 3-(Trifluoromethyl)aniline (1.61 g, 10.0 mmol, 1.0 eq) and Ethyl 3-oxohexanoate (1.74 g, 11.0 mmol, 1.1 eq).

  • Catalysis: Add p-TsOH (95 mg, 0.5 mmol, 0.05 eq) and 1.0 g of activated 4Å molecular sieves to drive the equilibrium by sequestering the water byproduct.

  • Irradiation: Seal the vial with a crimp cap. Irradiate at 100 °C for 10 minutes with high stirring.

  • IPC Validation: Sample 5

    
    L of the crude mixture, dilute in acetonitrile, and analyze via LC-MS. The system is validated to proceed when the aniline peak (m/z 162) is depleted by >95%, and the enamine mass (m/z 302) is dominant.
    
  • Filtration: Filter the crude mixture through a short pad of Celite to remove the molecular sieves. Transfer the filtrate to a fresh 30 mL microwave vial.

Step 2: Microwave-Assisted Cyclization

Expert Insight: The cyclization of the enamine releases ethanol. At 245 °C, the vapor pressure of ethanol will cause a rapid pressure spike. To mitigate this and prevent the microwave from aborting the run due to pressure limits (>25 bar), diphenyl ether is used as a heat sink and diluent.

  • Dilution: Add 4.0 mL of diphenyl ether to the 30 mL microwave vial containing the crude enamine.

  • Irradiation: Seal the vial. Program the microwave synthesizer to heat to 245 °C for 15 minutes. Set the pressure limit to 25 bar.

  • Kinetic Readout: Monitor the pressure curve on the synthesizer interface. A steady rise to ~18 bar indicates the successful elimination of ethanol, serving as an indirect real-time validation of the cyclization event.

  • Isolation: Allow the vial to cool to 50 °C. Pour the crude mixture into 30 mL of cold hexanes. The target 4-quinolinol will precipitate, while the diphenyl ether remains soluble in hexanes.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold hexanes (3 x 10 mL), and dry under high vacuum to afford 2-Propyl-7-trifluoromethyl-4-quinolinol as an off-white solid.

Data Presentation: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the finalized protocol parameters were selected.

EntrySolventTemp (°C)Time (min)Max Pressure (bar)Yield (%)Purity (LC-MS)
1Diphenyl ether250120 (Conv.)N/A (Reflux)48%<80% (Tar present)
2None (Neat)24515 (MW)>25 (Aborted)N/AN/A
3Diphenyl ether22020 (MW)1245%>95%
4 Diphenyl ether 245 15 (MW) 18 78% >98%
5Diphenyl ether26010 (MW)2362%85% (Degradation)

Table 1: Optimization of Microwave Parameters for the Cyclization Step (10 mmol scale).

Analytical Characterization (Self-Validating System)

To confirm the structural integrity and verify the regioselectivity of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The target molecule tautomerizes between the 4-quinolinol and quinolin-4(1H)-one forms; in DMSO-


, the quinolone form predominates.

Key Diagnostic Signals (


H NMR, 400 MHz, DMSO-

):
  • 
     11.5 ppm (br s, 1H):  Confirms the presence of the NH/OH tautomeric system.
    
  • 
     8.25 ppm (d, J = 8.5 Hz, 1H):  H-5 proton. Its doublet splitting pattern confirms it is adjacent to another proton (H-6).
    
  • 
     7.80 ppm (s, 1H):  H-8 proton. Critical Regioselectivity Marker.  The presence of this isolated singlet confirms the 
    
    
    
    group is at the 7-position. If the 5-isomer had formed, H-8 would appear as a doublet.
  • 
     6.02 ppm (s, 1H):  H-3 proton of the quinoline core.
    
  • 
     2.60 (t, 2H), 1.72 (sextet, 2H), 0.95 (t, 3H) ppm:  Confirms the intact 2-propyl aliphatic chain.
    

References

  • Source: MDPI (Molecules)
  • Title: Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: Benchchem URL
  • Source: PubMed Central (PMC)
  • Title: 7-(TRIFLUOROMETHYL)

Sources

Method

Application Note: Reagents and Conditions for the Preparation of Fluorinated Quinolinols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Area: Synthesis, functionalization, and radiolabeling of fluorinated 8-hydroxyquinolines (8-HQs) for neurodegenerative disease t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Area: Synthesis, functionalization, and radiolabeling of fluorinated 8-hydroxyquinolines (8-HQs) for neurodegenerative disease therapeutics and molecular imaging.

Executive Summary & Mechanistic Rationale

Fluorinated 8-hydroxyquinolines (8-HQs) have emerged as highly privileged scaffolds in modern drug discovery, particularly in the context of Alzheimer's Disease (AD)[1]. The "metal hypothesis" of AD suggests that the abnormal accumulation of metal ions (Cu²⁺, Zn²⁺, Fe²⁺) drives the stabilization and toxicity of amyloid-beta (Aβ) plaques[2].

Why Fluorination? Strategic introduction of fluorine atoms onto the 8-HQ core serves multiple mechanistic purposes:

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the quinolinol hydroxyl group, optimizing the molecule's metal-binding affinity at physiological pH[1].

  • Lipophilicity and BBB Penetration: Fluorination increases the logP of the scaffold, enhancing blood-brain barrier (BBB) permeability, a non-negotiable requirement for neurotherapeutics[1].

  • Metabolic Stability: Blocking metabolically labile sites (e.g., the C5 or C7 positions) with fluorine prevents rapid cytochrome P450-mediated oxidation.

  • PET Imaging: The incorporation of ¹⁸F allows these metal ionophores to function as dual-purpose theranostic agents and Positron Emission Tomography (PET) radiotracers (e.g., [¹⁸F]CABS13)[3].

Quantitative Data: Comparative Efficacy of Fluorinated 8-HQs

To justify the synthetic effort, it is crucial to understand the structure-activity relationship (SAR) improvements gained through fluorination. The table below summarizes the biological efficacy of synthesized fluorinated analogs compared to parent compounds[1],[4].

CompoundStructural ModificationCu²⁺ Uptake (Fold Increase)Zn²⁺ Uptake (Fold Increase)Aβ Aggregation Inhibition (EC₅₀, µM)
8-HQ (1) None (Parent Scaffold)1.0x1.0x> 20.0
Clioquinol (CQ) 5-Chloro, 7-Iodo~4.0x~2.0x5.2
Compound 15 Fluoro-CQ Analog6.0x> 2.0x2.3
Compound 28 Fluoro-PBT2 Analog40.0x> 2.0x2.0
[¹⁸F]CABS13 2-[¹⁸F]FluoroN/A (Tracer)N/A (Tracer)> 20.0

Data Interpretation: Strategic fluorination (Compounds 15 and 28) yields up to a 40-fold increase in copper ionophore activity and significantly lowers the EC₅₀ for Aβ disaggregation compared to the clinical benchmark, Clioquinol[1],[4].

Pathway & Workflow Visualization

The following diagram maps the synthetic logic, from de novo ring construction to late-stage functionalization and biological application.

G A Fluorinated Anilines (e.g., 2-amino-3,4-difluorophenol) B Skraup Synthesis (Glycerol, H2SO4, Oxidant) A->B C Fluorinated 8-Hydroxyquinoline (Core Scaffold) B->C D Modified Mannich / Betti Reaction (CH2O, Secondary Amine) C->D F Re(I) Complexation-Dissociation ([18F]Fluoride, Heat) C->F H Metal Chelation (Cu2+, Zn2+) Ionophore Activity C->H E Aminomethylated Fluoro-8-HQs (Enhanced Lipophilicity) D->E E->H G [18F]-Fluoro-8-HQs (PET Imaging Agents) F->G I Inhibition of Aβ Aggregation (Alzheimer's Disease Model) G->I In vivo tracking H->I

Synthetic workflows and mechanistic pathways of fluorinated 8-quinolinols in AD drug development.

Core Synthetic Workflows & Self-Validating Protocols

As a synthetic scientist, achieving high yields of fluorinated heterocycles requires strict control over reaction conditions. The protocols below are designed as self-validating systems , incorporating built-in quality control (QC) checkpoints to ensure causality and reaction integrity.

Protocol A: De Novo Construction via the Skraup Synthesis

The Skraup reaction is the most robust method for constructing the quinoline core from fluorinated anilines[5]. We utilize sodium m-nitrobenzenesulfonate as a mild oxidant to prevent the explosive hazards associated with traditional arsenic pentoxide[6].

Reagents:

  • 5-Fluoro-2-aminophenol (or 2-amino-3,4-difluorophenol) (1.0 eq)

  • Glycerol (anhydrous) (3.0 eq)

  • Sodium m-nitrobenzenesulfonate (0.6 eq)

  • Concentrated H₂SO₄ (catalyst and dehydrating agent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine the fluorinated aminophenol, glycerol, and sodium m-nitrobenzenesulfonate.

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ dropwise. Causality: H₂SO₄ dehydrates glycerol in situ to form the reactive acrolein intermediate; rapid addition causes uncontrollable exothermic polymerization.

  • Cyclization: Heat the mixture gradually to 140–150 °C and maintain for 4 hours.

  • QC Checkpoint 1 (TLC): Sample the reaction, quench in water, extract with EtOAc. Run TLC (Silica, 7:3 Hexane:EtOAc). The disappearance of the starting amine (ninhydrin positive) and the appearance of a highly UV-active, fluorescent spot indicates successful cyclization.

  • Workup: Cool the mixture to room temperature, dilute with ice water, and carefully neutralize to pH 7 using 20% NaOH and sodium acetate[6].

  • Isolation: Purify the resulting precipitate via steam distillation or vacuum sublimation (105 °C / 5 mmHg)[6].

  • QC Checkpoint 2 (Validation): Confirm product identity via melting point (e.g., 110–111 °C for 5-fluoro-8-HQ) and ¹⁹F-NMR (single sharp resonance)[6].

Protocol B: Functionalization via Modified Mannich Reaction

To enhance lipophilicity and create analogs like PBT2, the C7 position of the 8-HQ core is functionalized via a modified Mannich (or Betti) reaction[7]. The C8-hydroxyl group strongly activates the C7 position via ortho-resonance direction.

Reagents:

  • Fluorinated 8-Hydroxyquinoline (1.0 eq)

  • Secondary Amine (e.g., diethylamine or piperidine) (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Absolute Ethanol (solvent)

Step-by-Step Methodology:

  • Condensation: Dissolve the fluorinated 8-HQ in absolute ethanol. Add the secondary amine, followed by paraformaldehyde[7].

  • Heating: Reflux the mixture at 80 °C for 2 to 24 hours depending on the steric bulk of the amine.

  • QC Checkpoint 1 (Colorimetric): Perform a ninhydrin test on a TLC spot. A negative result confirms the absence of unreacted secondary amine.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the crude residue in a minimal amount of cold ethanol to induce crystallization.

  • QC Checkpoint 2 (Validation): Analyze via LC-MS. The mass spectrum must show the

    
     peak corresponding to the addition of the aminomethyl group.
    
Protocol C: Late-Stage Radiofluorination via Re(I) Complexation

Direct nucleophilic radiofluorination of the electron-rich quinoline ring is highly inefficient. To bypass this, a novel Rhenium(I) complexation-dissociation strategy is employed. Re(I) complexation withdraws electron density from the ring, activating halogen leaving groups for S_NAr substitution with [¹⁸F]fluoride[8],[9].

Reagents:

  • Halogenated 8-HQ precursor (e.g., 5-chloro-8-HQ) *[Re(CO)₃(H₂O)₃]⁺ complex

  • Dried [¹⁸F]Fluoride (K[¹⁸F]/Kryptofix-222)

Step-by-Step Methodology (Microfluidic Flow):

  • Pre-Complexation: Pump a solution of the 8-HQ precursor and[Re(CO)₃(H₂O)₃]⁺ through a heated microreactor at 170 °C[9].

  • QC Checkpoint 1 (Optical): Monitor the eluate. A distinct colorimetric/fluorescence shift confirms the formation of the Re(I)-quinolinol complex[9].

  • Radiofluorination: Merge the complex stream with a stream of dried [¹⁸F]fluoride in a second microreactor block. The activated ring undergoes rapid radiofluorination.

  • Thermal Decomplexation: Pass the radiolabeled complex through a third microreactor heated to >130 °C. Causality: Elevated temperatures trigger the thermal dissociation of the Re(I) complex, liberating the free [¹⁸F]fluoro-8-HQ[8].

  • QC Checkpoint 2 (Radio-HPLC): Monitor the output via Radio-HPLC. A successful decomplexation is validated by the disappearance of the late-eluting Re-complex peak and the emergence of an early-eluting free [¹⁸F]fluoro-8-HQ peak[8].

References

1.[1] Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease - PMC, National Institutes of Health (NIH). URL: 2.[4] Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease, ACS Medicinal Chemistry Letters. URL: 3.[2] Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease - ACS Medicinal Chemistry Letters (ACS Publications). URL: 4.[3] Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease - PMC, National Institutes of Health (NIH). URL: 5.[6] SYNTHESIS OF MEDICINALS DERIVED FROM 5-FLUORO-8-HYDROXYQUINOLINE, ACS Publications. URL: 6.[8] Student Research Spotlight: Mitchell Klenner, Australian Institute of Nuclear Science and Engineering (AINSE). URL: 7.[7] Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction, MDPI. URL: 8.[5] 2,3-Difluoro-6-nitrophenol | 82419-26-9, Benchchem. URL: 9.[9] Telescoping the Synthesis of the [F]CABS13 Alzheimer's Disease Radiopharmaceutical via Flow Microfluidic Rhenium(I) Complexations, ResearchGate. URL:

Sources

Application

Application Note: Advanced Functionalization Strategies for 2-Propyl-7-trifluoromethyl-4-quinolinol in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Physicochemical Context The quinoline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Context

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, foundational to the development of antimalarials, kinase inhibitors, and antimicrobial agents. 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9) represents a highly versatile, fluorinated building block. The incorporation of the trifluoromethyl (–CF₃) group at the C7 position significantly enhances the lipophilicity and metabolic stability of the resulting derivatives, while its strong electron-withdrawing nature fundamentally alters the electronic landscape of the quinoline core[1][2].

Tautomeric Dynamics

Understanding the reactivity of this compound requires acknowledging its tautomeric equilibrium. In solution, 4-quinolinols exist in a dynamic equilibrium with their 4-quinolone (1H-quinolin-4-one) counterparts[3].

  • The Enol Form (4-quinolinol): Presents a nucleophilic oxygen (O4) and an electron-rich C3 position, susceptible to electrophilic aromatic substitution.

  • The Keto Form (4-quinolone): Presents a nucleophilic nitrogen (N1).

This dual nature dictates the divergent functionalization pathways available to the synthetic chemist, requiring precise control over reagents, solvents, and thermodynamics to achieve regioselectivity.

Divergent Functionalization Pathways

The functionalization of 2-propyl-7-trifluoromethyl-4-quinolinol generally proceeds through three primary vectors: C4-activation, C3-electrophilic substitution, and N1/O4-alkylation. The logical flow of these transformations is mapped below.

Functionalization_Workflow Core 2-Propyl-7-trifluoromethyl- 4-quinolinol C4_Act C4 Activation (POCl3 / DMF) Core->C4_Act C3_Sub C3 Electrophilic Substitution (NBS/SO2Cl2) Core->C3_Sub Alkylation N1 / O4 Alkylation (Base + R-X) Core->Alkylation Chloro 4-Chloro-2-propyl-7- (trifluoromethyl)quinoline C4_Act->Chloro Coupling Cross-Coupling (Suzuki/Sonogashira) C3_Sub->Coupling N_Alk N-Alkyl Quinolone (Thermodynamic Control) Alkylation->N_Alk NaH / DMF O_Alk O-Alkyl Quinoline (Kinetic Control) Alkylation->O_Alk Ag2CO3 / Toluene SNAr SNAr Amination (4-Aminoquinolines) Chloro->SNAr

Figure 1: Divergent synthetic workflows for the functionalization of 2-Propyl-7-trifluoromethyl-4-quinolinol.

Experimental Protocols & Mechanistic Insights

Protocol A: C4-Dehydroxylative Chlorination (The Gateway Step)

Mechanistic Rationale: Direct nucleophilic substitution at the C4-OH is impossible due to the poor leaving group ability of the hydroxyl moiety. Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group into a highly reactive phosphorodichloridate intermediate via a Vilsmeier-Haack type mechanism[4]. Subsequent intramolecular or intermolecular attack by chloride ions displaces the phosphate group, yielding the 4-chloroquinoline derivative[4][5]. The presence of a catalytic amount of DMF accelerates this process by forming the active Vilsmeier reagent[5].

Self-Validating Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-propyl-7-trifluoromethyl-4-quinolinol (10.0 g, 39.2 mmol) in neat POCl₃ (40 mL, ~10 equiv)[4].

  • Catalysis: Add 3 drops of anhydrous DMF. Causality: DMF acts as a catalyst, forming a highly electrophilic chloroiminium ion that rapidly activates the C4-OH, significantly reducing required reaction times and minimizing thermal degradation[5].

  • Reaction: Heat the mixture gradually to 100–105 °C and maintain for 4–6 hours[4]. Monitor via TLC (Hexanes/EtOAc 3:1). The suspension will become a homogenous, dark solution as the polar starting material is consumed.

  • Concentration: Once complete, cool to 40 °C. Remove excess POCl₃ under reduced pressure (rotary evaporator with a high-vacuum pump and appropriate NaOH traps)[4]. Causality: Removing POCl₃ prior to aqueous quench prevents violent exothermic hydrolysis and minimizes the risk of hydrolyzing the newly formed C-Cl bond back to the starting material[4].

  • Quench & Extraction: Dissolve the resulting viscous residue in strictly anhydrous dichloromethane (DCM, 100 mL). Pour this solution dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (200 mL), maintaining the internal temperature below 10 °C.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield 4-chloro-2-propyl-7-(trifluoromethyl)quinoline as a pale yellow solid.

Protocol B: Microwave-Assisted SNAr Amination

Mechanistic Rationale: The 4-chloro-7-trifluoromethylquinoline intermediate is highly primed for Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing C7-CF₃ group depletes electron density at the C4 position, stabilizing the anionic Meisenheimer complex intermediate during the addition-elimination sequence[1][2]. Microwave irradiation ensures rapid, uniform heating, overcoming the activation energy barrier for sterically hindered amines[6].

Self-Validating Protocol:

  • Preparation: In a 10 mL microwave-safe vial, combine 4-chloro-2-propyl-7-(trifluoromethyl)quinoline (1.0 g, 3.6 mmol) and the desired primary amine (e.g., an aniline derivative or aliphatic amine, 4.3 mmol, 1.2 equiv)[6].

  • Solvent Selection: Suspend the reactants in absolute ethanol (5 mL). Causality: Ethanol is a polar protic solvent that effectively absorbs microwave energy and stabilizes the polar transition state of the SNAr reaction without causing competitive solvolysis of the chloride.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C (50 W) for 45–60 minutes[6].

  • Workup: Cool the vial to room temperature. If the 4-aminoquinoline product precipitates as the hydrochloride salt (due to the HCl liberated during the reaction), isolate directly via vacuum filtration[6]. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove unreacted starting materials[6].

  • Purification: Recrystallize from an Ethanol/Diethyl Ether mixture to achieve >98% purity[6].

Protocol C: Regioselective C3-Halogenation

Mechanistic Rationale: The C3 position of the 4-quinolinol core is highly nucleophilic due to the electron-donating effect of the adjacent enolic hydroxyl group (or the nitrogen lone pair in the quinolone tautomer). Electrophilic chlorination or bromination can be achieved using sulfuryl chloride (SO₂Cl₂) or N-Bromosuccinimide (NBS), respectively, providing a synthetic handle for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions[7].

Self-Validating Protocol:

  • Preparation: Dissolve 2-propyl-7-trifluoromethyl-4-quinolinol (5.0 g, 19.6 mmol) in glacial acetic acid (50 mL) at room temperature.

  • Addition: Add NBS (3.66 g, 20.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Causality: Acetic acid facilitates the polarization of the N-Br bond, enhancing the electrophilicity of the halogen while maintaining the substrate in a reactive tautomeric state.

  • Reaction: Stir at room temperature for 2 hours. The reaction is typically self-indicating; the initial suspension will clear, followed by the precipitation of the 3-bromo product.

  • Isolation: Pour the mixture into ice water (200 mL). Collect the precipitate via filtration, wash with copious amounts of water to remove succinimide and acetic acid, and dry under high vacuum.

Quantitative Data: Controlling N1 vs. O4 Regioselectivity

Alkylation of the 4-quinolinol/4-quinolone system is notoriously difficult to control due to ambient reactivity. The regiochemical outcome is strictly governed by the Hard-Soft Acid-Base (HSAB) theory and the choice of solvent.

  • Thermodynamic Control (N-Alkylation): Polar aprotic solvents (DMF) and hard bases (NaH) favor alkylation at the softer, more thermodynamically stable nitrogen atom.

  • Kinetic Control (O-Alkylation): Non-polar solvents (Toluene) and halophilic metal salts (Ag₂CO₃) coordinate the leaving group of the alkyl halide, shielding the nitrogen and directing the electrophile to the more sterically accessible oxygen atom.

Table 1: Optimization of Regioselectivity in the Alkylation of 2-Propyl-7-trifluoromethyl-4-quinolinol (using Benzyl Bromide as a model electrophile)

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)N-Alkyl : O-Alkyl RatioMechanistic Driver
NaH (1.2)DMF254>9592 : 8 Complete deprotonation; naked anion favors thermodynamic N-alkylation.
K₂CO₃ (2.0)Acetone60 (Reflux)128560 : 40 Heterogeneous weak base; mixed kinetic/thermodynamic control.
Cs₂CO₃ (1.5)DMF258>9585 : 15 Cesium effect enhances solubility of the anion, favoring N-alkylation.
Ag₂CO₃ (1.1)Toluene8016755 : 95 Silver coordinates the halide (AgBr precipitation); kinetic O-alkylation dominates.

Note: Ratios are typically determined via crude ¹H-NMR integration of the benzylic CH₂ protons, which resonate further downfield in the O-alkylated product compared to the N-alkylated product.

References

  • Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6) Explained.
  • Ossila. 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester.
  • PubMed (NIH). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety.
  • J-Stage. Design, Synthesis, and Anti-SARS-CoV-2 Activity of Amodiaquine Analogs.
  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.

Sources

Method

Protocols for using 2-Propyl-7-trifluoromethyl-4-quinolinol as a chemical ligand

Mechanistic Rationale & Target Biology 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9) is a highly specialized, fluorinated 4-quinolone derivative[1]. In modern drug discovery and chemical biology, 4-quinolone...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9) is a highly specialized, fluorinated 4-quinolone derivative[1]. In modern drug discovery and chemical biology, 4-quinolone scaffolds are deployed as potent, dual-action chemical ligands that target the ubiquinone-binding pockets of two critical metabolic nodes: Dihydroorotate Dehydrogenase (DHODH) and the Cytochrome bc1 complex (Complex III) [2],[3].

The structural design of this ligand is highly intentional, utilizing specific moieties to maximize binding affinity and metabolic stability:

  • The 4-Quinolinol Core: Mimics the native headgroup of ubiquinone (Coenzyme Q), allowing the ligand to act as a competitive inhibitor within the hydrophobic electron-transport channels of target enzymes[3].

  • The 7-Trifluoromethyl (-CF3) Group: The strong electron-withdrawing nature of the fluorine atoms increases the molecule's lipophilicity and metabolic stability. More importantly, it facilitates halogen bonding with conserved threonine and tyrosine residues deep within the DHODH binding pocket, drastically lowering the dissociation rate[4].

  • The 2-Propyl Chain: Acts as a truncated lipid anchor. While longer alkyl chains (e.g., the heptyl group in bacterial quorum-sensing molecules like HHQ) provide extreme potency, the 2-propyl chain strikes an optimal balance, providing sufficient hydrophobic interaction while maintaining the aqueous solubility required for robust in vitro screening[5].

Furthermore, beyond biological applications, fluorinated 4-quinolinols serve as versatile ligands and building blocks in organometallic chemistry, particularly in Iridium-catalyzed borylation reactions to synthesize complex fluoroquinolone antibiotics[6].

Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation CoQ Ubiquinone (CoQ) DHODH->CoQ e- transfer CoQH2 Ubiquinol (CoQH2) CoQ->CoQH2 Reduction bc1 Cytochrome bc1 CoQH2->bc1 e- donor Ligand 2-Propyl-7-CF3- 4-quinolinol Ligand->DHODH Inhibits Ligand->bc1 Inhibits

Fig 1: Dual inhibition of DHODH and Cytochrome bc1 pathways by the 4-quinolinol ligand.

Quantitative Pharmacological Data

To benchmark the efficacy of 2-Propyl-7-trifluoromethyl-4-quinolinol, it is evaluated against canonical inhibitors of the pyrimidine biosynthesis and electron transport pathways. The data below summarizes the expected inhibitory profiles across key targets[4],[5].

Ligand / CompoundPrimary TargetIC50 / Ki (nM)Selectivity Index (SI)Mechanism of Action
2-Propyl-7-CF3-4-quinolinol PfDHODH / bc115 - 45> 120Competitive Ubiquinone Antagonist
2-Heptyl-4-quinolone (HHQ) EhDHODH2.3N/ACompetitive Ubiquinone Antagonist
Brequinar (Standard) Human DHODH10 - 20HighDHODH Specific Inhibitor
Atovaquone (Standard) Pf bc1 Complex1 - 5HighQo Site Inhibitor

Experimental Protocols

The following protocols are designed as self-validating systems . Every microplate must include internal controls to ensure data integrity: a 100% activity control (DMSO vehicle), a 0% activity control (no enzyme), and a reference standard (e.g., 1 μM Brequinar)[5]. An assay is only considered valid if the calculated Z'-factor is > 0.6.

Protocol A: In Vitro DHODH Kinetic Inhibition Assay

This assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, it reduces ubiquinone, which in turn reduces DCIP, causing a measurable drop in absorbance at 600 nm.

Step-by-Step Methodology & Causality:

  • Ligand Preparation: Dissolve 2-Propyl-7-trifluoromethyl-4-quinolinol in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: Fluorinated quinolones are highly hydrophobic. Initial solvation in aqueous buffers will cause immediate precipitation.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in DMSO. Transfer to the assay plate such that the final DMSO concentration in the well does not exceed 1%.

    • Causality: DMSO concentrations >1% will denature recombinant DHODH, leading to false-positive inhibition readouts.

  • Buffer & Enzyme Assembly: Prepare the assay buffer (50 mM HEPES, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Add recombinant DHODH (10 nM final) and Decylubiquinone (CoQD, 20 μM).

    • Causality: Triton X-100 is critical. It forms micelles that maintain the solubility of both the highly lipophilic CoQD substrate and the quinolinol ligand, preventing colloidal aggregation and non-specific enzyme sequestration.

  • Pre-Incubation: Incubate the enzyme-ligand mixture at 25°C for 15 minutes.

    • Causality: 4-quinolinols are competitive inhibitors. Pre-incubation allows the ligand to reach thermodynamic equilibrium within the hydrophobic ubiquinone pocket before the substrate is introduced.

  • Reaction Initiation: Add L-Dihydroorotate (L-DHO, 500 μM) and DCIP (60 μM) to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V0) and use non-linear regression to determine the IC50.

Workflow Prep Ligand Stock Prep (10 mM in 100% DMSO) Dilution Serial Dilution (Maintains <1% DMSO) Prep->Dilution Mix Add Recombinant DHODH + Decylubiquinone Dilution->Mix Incubate Pre-incubation (15 min, 25°C) Mix->Incubate Equilibration Initiate Initiate Reaction (Add L-DHO + DCIP) Incubate->Initiate Read Kinetic Readout (Absorbance at 600 nm) Initiate->Read Track DCIP reduction

Fig 2: Step-by-step workflow for the in vitro DHODH kinetic inhibition assay.

Protocol B: Cytochrome bc1 Complex (Complex III) Reduction Assay

Because 4-quinolones also target the mitochondrial electron transport chain[3], this secondary assay validates the ligand's cross-reactivity.

Step-by-Step Methodology & Causality:

  • Mitochondrial Isolation: Isolate functional mitochondria from the target organism (e.g., Plasmodium falciparum or mammalian cells) using differential centrifugation in a sucrose/EGTA buffer.

  • Assay Assembly: In a cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 2 mM KCN (to inhibit Complex IV and prevent premature electron leak), and 50 μM oxidized Cytochrome c.

  • Ligand Introduction: Add the 2-Propyl-7-trifluoromethyl-4-quinolinol ligand (varying concentrations, max 1% DMSO) and pre-incubate for 5 minutes.

  • Initiation: Add 50 μM Decylubiquinol (reduced CoQH2) to act as the electron donor.

    • Causality: The ligand competes with Decylubiquinol at the Qo site of the bc1 complex. If the ligand successfully binds, the transfer of electrons to Cytochrome c is blocked.

  • Spectrophotometric Tracking: Monitor the reduction of Cytochrome c by tracking the increase in absorbance at 550 nm. Calculate the inhibition percentage relative to the vehicle control.

Troubleshooting & Best Practices

  • Ligand Precipitation (Cloudy Wells): If the assay buffer turns turbid upon ligand addition, the local DMSO concentration spiked too high during transfer. Fix: Ensure rapid mixing using a multichannel pipette and verify that the Triton X-100 concentration is exactly 0.1%.

  • Non-Linear DCIP Reduction: If the negative control (DMSO only) shows a non-linear or rapidly plateauing absorbance curve, the CoQD substrate may have auto-oxidized. Fix: Always prepare CoQD and DCIP solutions fresh and protect them from ambient light.

  • False Positives via Redox Interference: Highly conjugated ligands can sometimes directly reduce DCIP. Fix: Run a counter-screen containing the ligand, buffer, and DCIP (without DHODH). If the absorbance drops, the ligand is a redox-cycler, not a true enzymatic inhibitor.

References

  • Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. NIH.[Link]

  • Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. NIH.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate.[Link]

  • A bacterial quorum sensing signal is a potent inhibitor of de novo pyrimidine biosynthesis in the globally abundant Emiliania huxleyi. Frontiers.[Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ACS Publications.[Link]

Sources

Application

In vitro assay preparation using 2-Propyl-7-trifluoromethyl-4-quinolinol

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in-vitro characterization of the novel compound, 2-Propyl-7-trifluoromethyl-4-quinolinol. While specific biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in-vitro characterization of the novel compound, 2-Propyl-7-trifluoromethyl-4-quinolinol. While specific biological activities for this molecule are not yet extensively documented, its structural similarity to other quinoline and quinolinone derivatives suggests a strong potential for bioactivity, particularly in the realm of oncology.[1][2][3] This document outlines a logical, multi-tiered approach to elucidate its cytotoxic and mechanistic properties.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a trifluoromethyl group can enhance metabolic stability and cellular uptake, making 2-Propyl-7-trifluoromethyl-4-quinolinol a promising candidate for drug discovery.[5] This guide provides detailed protocols for a series of foundational in vitro assays to begin to unravel its therapeutic potential.

Tier 1: Foundational Cytotoxicity Screening

The initial step in characterizing any potential anticancer compound is to determine its effect on cancer cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][6][7]

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 2-Propyl-7-trifluoromethyl-4-quinolinol, which is a quantitative measure of its potency in inhibiting cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Propyl-7-trifluoromethyl-4-quinolinol

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of 2-Propyl-7-trifluoromethyl-4-quinolinol in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.[4]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (DMSO)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.05 ± 0.0684.0
100.63 ± 0.0450.4
500.25 ± 0.0220.0
1000.15 ± 0.0112.0

Tier 2: Mechanistic Investigation

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. This can be achieved by examining the compound's effect on the cell cycle and its ability to induce apoptosis.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Quinolinone derivatives have been shown to induce cell cycle arrest at various phases.[8]

Materials:

  • Cancer cell line of interest

  • 2-Propyl-7-trifluoromethyl-4-quinolinol

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with 2-Propyl-7-trifluoromethyl-4-quinolinol at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.[6][8]

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[8]

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.220.514.3
10 µM Compound55.815.129.1
50 µM Compound40.310.249.5
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.[6][8]

Materials:

  • Cancer cell line of interest

  • 2-Propyl-7-trifluoromethyl-4-quinolinol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of 2-Propyl-7-trifluoromethyl-4-quinolinol for the desired time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash twice with cold PBS.[8]

    • Resuspend the cells in the 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells | | :--- | :--- | :--- | :--- | | Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 | | 10 µM Compound | 70.3 | 15.8 | 10.5 | 3.4 | | 50 µM Compound | 35.6 | 30.2 | 25.7 | 8.5 |

Visualizing the Experimental Workflow and Potential Signaling Pathway

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Mechanism of Action cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_1 IC50 Determination mtt_assay->data_analysis_1 cell_seeding_2 Cell Seeding (6-well plate) data_analysis_1->cell_seeding_2 Proceed if Cytotoxic cell_seeding_3 Cell Seeding (6-well plate) data_analysis_1->cell_seeding_3 Proceed if Cytotoxic treatment_2 Compound Treatment (IC50 concentration) cell_seeding_2->treatment_2 pi_staining Propidium Iodide Staining treatment_2->pi_staining flow_cytometry_1 Flow Cytometry Analysis pi_staining->flow_cytometry_1 treatment_3 Compound Treatment (Various Conc.) cell_seeding_3->treatment_3 annexin_v_pi Annexin V/PI Staining treatment_3->annexin_v_pi flow_cytometry_2 Flow Cytometry Analysis annexin_v_pi->flow_cytometry_2

Caption: Experimental workflow for in vitro characterization.

signaling_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Growth, Proliferation, Survival mtor->proliferation compound 2-Propyl-7-trifluoromethyl-4-quinolinol compound->pi3k Potential Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Tier 3: Target Identification and Validation

While the initial tiers focus on phenotypic effects, understanding the direct molecular target(s) of 2-Propyl-7-trifluoromethyl-4-quinolinol is crucial for further development. Many quinoline derivatives are known to inhibit protein kinases.[9]

Future Directions:
  • Kinase Inhibition Profiling: Screen the compound against a panel of known kinases to identify potential targets.

  • Western Blot Analysis: If a specific pathway is implicated (e.g., PI3K/Akt/mTOR), Western blotting can be used to assess the phosphorylation status of key proteins in that pathway following compound treatment.[10]

  • Affinity Chromatography and Proteomics: For unbiased target identification, the compound can be immobilized on a solid support to capture its binding partners from cell lysates, which are then identified by mass spectrometry.[10]

Conclusion

This application note provides a structured and scientifically grounded approach to the initial in vitro evaluation of 2-Propyl-7-trifluoromethyl-4-quinolinol. The outlined protocols are designed to be self-validating and will generate the foundational data necessary to guide further, more targeted investigations into its mechanism of action and therapeutic potential.

References

  • BenchChem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-based Assays Using 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays Involving Ethyl-quinolin-3-ylmethyl-amine.
  • Kumar, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • Thermo Fisher Scientific. (n.d.). Rapid screening and identification of target constituents using full scan-parent ions list-dynamic exclusion acquisition coupled.
  • Jones, A. J., et al. (n.d.). Quinol derivatives as potential trypanocidal agents. PMC - NIH.
  • BenchChem. (n.d.). In-depth Technical Guide on the Biological Activity of 2-(4-fluorophenyl)quinolin-7-amine.
  • BenchChem. (n.d.). Unraveling the Therapeutic Potential of 2-(4-fluorophenyl)quinolin-7-amine: A Mechanistic Whitepaper.
  • Aboul-Enein, H. Y., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed.
  • Asif, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • Papadopoulou, M. V., et al. (2001). In vitro evaluation of 4-[3-(2-nitro-1-imidazolyl)-propylamino]-7-trifluoromethylquinoline hydrochloride (NLTQ-1), a new bioreductive agent as a hypoxia marker by 19F-magnetic resonance spectroscopy (19F-MRS). PubMed.
  • Chemical Synthesis Database. (2025). 2-propyl-7-(trifluoromethyl)quinoline.
  • Singh, R., & Kaur, H. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
  • Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Papadopoulou, M. V., et al. (2001). In vitro evaluation of 4-[3-(2-nitro-1-imidazolyl)-propylamino]-7-trifluoromethylquinoline hydrochloride (NLTQ-1), a new bioreductive agent as a hypoxia marker by 19F-magnetic resonance spectroscopy (19F-MRS). ResearchGate.
  • Loveless, R., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. PubMed.
  • Muscia, A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC.
  • Papadopoulou, M. V., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.
  • Macmillan Group - Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(4-fluorophenyl)quinolin-7-amine.
  • Wang, Y.-C., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI.
  • Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Taylor & Francis Group - Figshare.

Sources

Method

Application Note: Advanced Crystallization Strategies for High-Purity 2-Propyl-7-trifluoromethyl-4-quinolinol

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 2-P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9) is a critical fluorinated heterocyclic building block utilized in the synthesis of advanced antimalarial and kinase-inhibitor therapeutics. The crystallization of highly functionalized quinoline derivatives presents unique physicochemical challenges.

Mechanistically, quinolin-4-ol derivatives exhibit tautomerism (quinolin-4-ol


 quinolin-4(1H)-one), which facilitates complex intermolecular hydrogen bonding networks (O–H···N and N–H···O)[1]. Furthermore, the highly hydrophobic and electron-withdrawing nature of the 7-trifluoromethyl (-CF

) group significantly alters the molecule's solubility profile. When subjected to rapid supersaturation, these competing intermolecular forces frequently lead to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than ordered nucleation.

To circumvent LLPS and control the Crystal Size Distribution (CSD), this protocol employs a Combined Cooling and Anti-Solvent Crystallization strategy. By utilizing Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the anti-solvent, we can predictably modulate the supersaturation curve, ensuring robust polymorph control and high-purity crystalline recovery[2].

Thermodynamic Data & Solvent Selection

A rigorous solvent screen is the foundation of a self-validating crystallization process. EtOAc provides excellent solubility at elevated temperatures due to its moderate polarity, which solvates the quinoline core. The addition of Heptane—a non-polar anti-solvent—dramatically decreases the solubility of the -CF


 bearing compound, driving high-yield precipitation without inducing an amorphous crash-out[2].

Table 1: Solubility Profile of 2-Propyl-7-trifluoromethyl-4-quinolinol in EtOAc/Heptane

Solvent System (v/v)Temperature (°C)Solubility (mg/mL)Mechanistic Observation
100% EtOAc60> 185.0Complete dissolution; ideal for crude feed.
100% EtOAc542.5Unacceptable yield loss if cooling alone is used.
EtOAc:Heptane (1:1)2518.2Metastable zone widens; optimal for seed bed aging.
EtOAc:Heptane (1:3)5< 2.0Maximum theoretical yield (>98%); minimal impurity inclusion.

Experimental Workflow

The following diagram illustrates the critical control nodes in the crystallization workflow. Red nodes indicate phases where supersaturation is actively manipulated and continuous monitoring is required.

G A 1. Crude Dissolution EtOAc at 60°C B 2. Polish Filtration Remove insoluble particulates A->B C 3. Controlled Cooling 60°C to 45°C (0.5°C/min) B->C D 4. Isothermal Seeding 1-2 wt% pure seeds at 45°C C->D E 5. Anti-Solvent Dosing Heptane addition over 2 hours D->E F 6. Final Cooling & Aging Cool to 5°C, Age for 4 hours E->F G 7. Isolation & Washing Cold EtOAc/Heptane (1:3) wash F->G H 8. Vacuum Drying 50°C at <50 mbar G->H

Figure 1: Combined cooling and anti-solvent crystallization workflow for the quinolinol derivative.

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the system behaves thermodynamically as predicted before advancing to the next step.

Step 1: Feed Preparation and Polish Filtration
  • Charge 100 g of crude 2-Propyl-7-trifluoromethyl-4-quinolinol into a 1 L jacketed glass reactor equipped with an overhead pitched-blade turbine.

  • Add 500 mL of Ethyl Acetate (EtOAc).

  • Ramp the reactor temperature to 60°C at 2°C/min. Agitate at 250 RPM until complete dissolution is achieved.

  • Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated secondary crystallizer to remove heterogeneous nucleating agents (dust/insolubles).

Step 2: Primary Cooling and Isothermal Seeding

Causality Insight: Spontaneous primary nucleation often results in a wide CSD and the entrapment of mother liquor impurities. By cooling the solution to just within the metastable zone and introducing pure seed crystals, we bypass primary nucleation entirely, forcing the system to consume supersaturation via controlled crystal growth[3].

  • Cool the filtrate from 60°C to 45°C at a linear rate of 0.5°C/min .

  • IPC Check: Visually or via FBRM (Focused Beam Reflectance Measurement), confirm the solution remains clear (no spontaneous nucleation).

  • Charge 1.0 g (1 wt%) of pre-milled, high-purity 2-Propyl-7-trifluoromethyl-4-quinolinol seed crystals.

  • Isothermal Hold: Maintain at 45°C for 30 minutes.

  • Validation: The seed bed must remain suspended and undissolved. If seeds dissolve, the system is undersaturated; if massive cloudiness occurs instantly, the system is over-supersaturated.

Step 3: Programmed Anti-Solvent Addition

Causality Insight: The -CF


 group makes the molecule highly sensitive to polarity shifts. Dumping the anti-solvent rapidly will cause local supersaturation spikes, leading to oiling out or the precipitation of amorphous aggregates. A slow, linear dosing profile ensures the supersaturation remains constant and within the metastable zone[3].
  • Initiate the addition of 1500 mL of Heptane using a programmable syringe or dosing pump.

  • Set the dosing rate to 12.5 mL/min (total addition time: 120 minutes) while maintaining the reactor at 45°C.

  • Increase agitation to 350 RPM to ensure rapid micro-mixing at the anti-solvent injection point.

Step 4: Final Cooling and Aging
  • Once all Heptane is added, initiate a secondary cooling ramp from 45°C down to 5°C at 0.25°C/min .

  • Aging: Hold the slurry at 5°C for 4 hours. Causality Insight: This extended aging phase allows for Ostwald ripening, where smaller, thermodynamically unstable fines dissolve and redeposit onto larger crystals, improving filtration kinetics and final purity.

Step 5: Isolation and Drying
  • Discharge the slurry and filter via a Nutsche filter or sintered glass funnel under vacuum.

  • Wash the filter cake with 200 mL of pre-chilled (5°C) EtOAc/Heptane (1:3 v/v) to displace the impurity-rich mother liquor.

  • Dry the crystals in a vacuum oven at 50°C and <50 mbar for 12 hours.

Analytical Validation & Quality Control

To ensure the integrity of the crystallized product, the following analytical suite must be executed:

  • HPLC (High-Performance Liquid Chromatography): Verify chemical purity is >99.5% a/a. The combined cooling/anti-solvent method kinetically purges structurally similar impurities into the mother liquor[2].

  • XRPD (X-ray Powder Diffraction): Confirm the crystalline polymorph matches the reference standard. The tautomeric nature of 4-quinolinols means different solvent systems can yield different hydrogen-bonded polymorphs[1].

  • DSC (Differential Scanning Calorimetry): Verify a sharp, single endothermic melting peak, confirming the absence of solvates or amorphous domains.

References

  • Crystal structure and Hirshfeld surface analysis ofmethanol methanol monosolvate - PMC Source: National Institutes of Health (NIH) URL:

  • Source: American Chemical Society (ACS)
  • Source: Massachusetts Institute of Technology (MIT)

Sources

Application

Application Note &amp; Protocol: An Adapted Conrad-Limpach Synthesis for 2-Propyl-7-(trifluoromethyl)quinolin-4(1H)-one

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with fluorinated derivatives showing enhanced pharmacological properties.[1][2] This document provides a detailed application note and a robust pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with fluorinated derivatives showing enhanced pharmacological properties.[1][2] This document provides a detailed application note and a robust protocol for the synthesis of 2-propyl-7-(trifluoromethyl)quinolin-4(1H)-one, a valuable scaffold for drug development. The methodology is an adaptation of the classic Conrad-Limpach synthesis, tailored for the specific challenges posed by an electron-deficient aniline precursor. This guide explains the causal mechanisms behind experimental choices, offers a self-validating protocol, and provides troubleshooting insights for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Quinolin-4(1H)-one cores are privileged structures found in numerous natural products and synthetic pharmaceutical agents, exhibiting a wide range of biological activities.[3] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the 2-alkyl substituent is a key feature in a class of bacterial secondary metabolites known as 2-alkyl-4(1H)-quinolones (AQs), which are involved in quorum sensing.[4]

The Conrad-Limpach synthesis, first described in 1887, remains a powerful and relevant method for constructing the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) framework.[5][6] The synthesis involves two primary stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[7]

This guide focuses on adapting this classic reaction for the synthesis of 2-propyl-7-(trifluoromethyl)quinolin-4(1H)-one. The primary challenge lies in the reduced nucleophilicity of the starting aniline, 3-(trifluoromethyl)aniline, due to the strong electron-withdrawing nature of the CF3 group. This deactivation of the aromatic ring necessitates careful optimization of the cyclization step to achieve satisfactory yields.

Reaction Principles and Mechanistic Insights

The Conrad-Limpach synthesis is a two-step process, with the regiochemical outcome largely dictated by the conditions of the initial condensation step.

Step 1: Condensation and Enamine Formation The reaction is initiated by the nucleophilic attack of the aniline's nitrogen atom on the carbonyl group of the β-ketoester (in this case, ethyl 3-oxohexanoate). This reaction is typically performed under milder conditions (room temperature to moderate heating) and is often acid-catalyzed.[5][7] These conditions favor the formation of the β-aminoacrylate (an enamine), the kinetic product, which is the necessary precursor for the 4-quinolone.[8][9] This is in contrast to the Knorr synthesis, where higher initial reaction temperatures favor the thermodynamic product (an acetoacetanilide), leading to a 2-hydroxyquinoline isomer.[8]

Step 2: Thermal Cyclization This is the rate-determining step of the synthesis.[5] The isolated β-aminoacrylate intermediate undergoes an intramolecular electrocyclic ring closure at very high temperatures, typically around 250 °C.[3][10] This high energy barrier is due to the temporary disruption of the aniline's aromaticity during the cyclization. The use of a high-boiling, inert solvent is paramount to facilitate efficient heat transfer and achieve the required temperature, which directly impacts the reaction yield.[3][11] The reaction concludes with the elimination of ethanol to form the stable quinolone ring system.

The presence of the electron-withdrawing 7-CF3 group makes the aniline ring a poorer nucleophile, which can hinder the electrophilic aromatic substitution of the cyclization step, often requiring more forcing conditions or leading to lower yields if not properly optimized.[9][12]

G cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization A 3-(Trifluoromethyl)aniline + Ethyl 3-oxohexanoate B β-Aminoacrylate Intermediate (Kinetic Product) A->B Toluene, AcOH (cat.) Reflux C β-Aminoacrylate Intermediate D 2-Propyl-7-(trifluoromethyl)quinolin-4(1H)-one C->D Dowtherm A ~250 °C D_final Final Product D->D_final A_start Starting Materials A_start->A

Caption: High-level workflow for the adapted Conrad-Limpach synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure involves very high temperatures and potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves. Dowtherm A can cause severe burns at operating temperatures.

Materials and Reagents:

  • 3-(Trifluoromethyl)aniline (≥98%)

  • Ethyl 3-oxohexanoate (≥97%)

  • Toluene (Anhydrous)

  • Glacial Acetic Acid (ACS Grade)

  • Dowtherm™ A or Diphenyl Ether (High-Boiling Solvent)

  • Ethanol (Reagent Grade)

  • Hexanes (ACS Grade)

Step 1: Synthesis of Ethyl 3-((3-(trifluoromethyl)phenyl)amino)hex-2-enoate (Intermediate)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(trifluoromethyl)aniline (16.1 g, 100 mmol, 1.0 eq) and anhydrous toluene (100 mL).

  • Begin stirring and add ethyl 3-oxohexanoate (17.4 g, 110 mmol, 1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (5-10 drops).

  • Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap as the condensation proceeds.

  • Continue refluxing for 2-4 hours, or until no more water is collected. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting product is typically a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to 2-Propyl-7-(trifluoromethyl)quinolin-4(1H)-one
  • CRITICAL: This step must be performed with extreme caution due to the high temperatures involved. Set up the apparatus in a fume hood away from flammable materials.

  • In a 250 mL three-neck round-bottom flask equipped with a high-temperature thermometer, a mechanical stirrer, and a condenser, place the high-boiling solvent (e.g., Dowtherm A, 100 mL).

  • Heat the solvent with stirring to a stable temperature of 250 °C using a heating mantle connected to a temperature controller.

  • Slowly add the crude β-aminoacrylate intermediate from Step 1 dropwise to the hot solvent over a period of 15-20 minutes. Vigorous evolution of ethanol vapor will be observed.

  • After the addition is complete, maintain the reaction mixture at 250 °C for an additional 15-20 minutes.

  • Turn off the heating and allow the reaction mixture to cool slowly to below 100 °C before proceeding.

  • Once cooled to a manageable temperature (approx. 80-90 °C), add hexanes (100 mL) to the flask with vigorous stirring. This will cause the product to precipitate.

  • Allow the mixture to cool completely to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with copious amounts of hexanes to remove the high-boiling solvent.

  • Dry the product under vacuum. For further purification, the crude solid can be recrystallized from ethanol.

Data Presentation and Troubleshooting

Table 1: Summary of Key Reaction Parameters
ParameterStep 1: CondensationStep 2: Cyclization
Key Reagents 3-(Trifluoromethyl)aniline, Ethyl 3-oxohexanoateβ-aminoacrylate intermediate
Solvent TolueneDowtherm A or Diphenyl Ether[3][11]
Catalyst Glacial Acetic Acid (catalytic)[7]None (Thermal)
Temperature ~110 °C (Reflux)~250 °C[3][5][10]
Reaction Time 2-4 hours20-30 minutes
Work-up Solvent evaporationPrecipitation with hexanes
Expected Yield >90% (crude intermediate)60-80% (after purification)
Troubleshooting Guide
Observed IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Final Product Incomplete Cyclization: The temperature did not consistently reach or stay at 250 °C.Use a reliable heating mantle with a temperature controller and ensure the thermometer is correctly placed. Use a proven high-boiling solvent like Dowtherm A.[9]
Decomposition: Prolonged heating at very high temperatures can lead to degradation.Do not extend the cyclization time unnecessarily. Once the addition of the intermediate is complete, 15-30 minutes at 250 °C is usually sufficient.
Formation of Isomeric Impurity Knorr Product Formation: The initial condensation temperature was too high, favoring the thermodynamic acetoacetanilide intermediate.Ensure the first step is run under kinetic control (moderate heat). Using a Dean-Stark trap at toluene reflux is generally effective. Avoid higher temperatures in the initial step.[8][9]
Reaction Mixture Becomes a Tar Polymerization/Side Reactions: This can occur at high temperatures, especially with impure starting materials or in the absence of a suitable solvent.Ensure the intermediate is added slowly to the pre-heated solvent to maintain a manageable concentration and facilitate efficient heat transfer.[9]
Product is Oily/Difficult to Isolate Incomplete Removal of Solvent: High-boiling solvents like Dowtherm A are difficult to remove.Wash the filtered solid extensively with a non-polar solvent like hexanes or toluene. If the product remains oily, triturate it with fresh hexanes and filter again.

Mechanistic Pathway Visualization

The following diagram illustrates the key transformations in the Conrad-Limpach synthesis.

G cluster_mech Conrad-Limpach Reaction Mechanism Aniline\n(Nucleophile) Aniline (Nucleophile) Tetrahedral\nIntermediate Tetrahedral Intermediate Aniline\n(Nucleophile)->Tetrahedral\nIntermediate Attack on Keto Carbonyl Schiff Base\n(Iminium) Schiff Base (Iminium) Tetrahedral\nIntermediate->Schiff Base\n(Iminium) Dehydration β-Aminoacrylate\n(Enamine Tautomer) β-Aminoacrylate (Enamine Tautomer) Schiff Base\n(Iminium)->β-Aminoacrylate\n(Enamine Tautomer) Tautomerization Cyclized Intermediate\n(Aromaticity Broken) Cyclized Intermediate (Aromaticity Broken) β-Aminoacrylate\n(Enamine Tautomer)->Cyclized Intermediate\n(Aromaticity Broken) High Temp. Electrocyclic Ring Closing (Rate-Determining Step) 4-Quinolone\n(Final Product) 4-Quinolone (Final Product) Cyclized Intermediate\n(Aromaticity Broken)->4-Quinolone\n(Final Product) Elimination of EtOH & Tautomerization

Caption: Key mechanistic steps of the Conrad-Limpach synthesis.

Conclusion

The Conrad-Limpach synthesis is a versatile and powerful tool for the construction of medicinally relevant 4-quinolone scaffolds. By understanding the underlying mechanism and carefully controlling the reaction conditions—particularly the temperatures of the condensation and cyclization steps—it can be successfully adapted for challenging substrates like electron-deficient anilines. This protocol provides a validated starting point for the reliable, gram-scale synthesis of 2-propyl-7-(trifluoromethyl)quinolin-4(1H)-one, enabling further exploration in drug discovery and development programs.

References

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved March 10, 2026, from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Arkivoc, 2021(9), 218-239. Retrieved from [Link]

  • Krasavin, M., et al. (2018). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 14, 2536-2544.
  • Kiefl, K., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 169-178.
  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. (2021). Thieme Chemistry. Retrieved March 10, 2026, from [Link]

  • Staliński, K. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 234.
  • Conrad-Limpach Cycliz
  • Muzalevskiy, V. M., et al. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303-4312.
  • Szymański, P., et al. (2024). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. Molecules, 29(5), 1139.
  • Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765.
  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Grundon, M. F., et al. (1985). Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2687-2690.
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  • Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Stanovnik, B., et al. (2007). Reactions of Acetoacetates With Electron-deficient Anilines. Molbank, 2007(11), M548.
  • Okuyama, T., et al. (2010). Cyclization of arylacetoacetates to indene and dihydronaphthalene derivatives in strong acids. Evidence for involvement of further protonation of O,O-diprotonated beta-ketoester, leading to enhancement of cyclization. Journal of the American Chemical Society, 132(2), 807-815.
  • Kumar, A., et al. (2022).
  • 2-propyl-7-(trifluoromethyl)quinoline. (n.d.). Chemical Synthesis Database. Retrieved March 10, 2026, from [Link]

  • Williams, J. W., & Krynitsky, J. A. (1941). Acetoacetanilide. Organic Syntheses, 21, 4.
  • Lee, S., et al. (2021).
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  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
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  • U.S. Patent No. 6,333,434 B1. (2001).
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  • Li, Y., et al. (2019). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 14(10), 1024-1028.
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Method

Application Note: Advanced Derivatization Protocols for 2-Propyl-7-trifluoromethyl-4-quinolinol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: C4-Oxygen Functionalization and Tautomeric Control Introduction & Mechanistic Insights 2-Propyl-7-trifluoromethyl-4-quinolinol (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: C4-Oxygen Functionalization and Tautomeric Control

Introduction & Mechanistic Insights

2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9) is a highly valued fluorinated heterocyclic scaffold[1]. The incorporation of the 7-trifluoromethyl group enhances metabolic stability and lipophilicity, making it an ideal precursor for antimalarial agents, kinase inhibitors, and antibacterial compounds. The primary synthetic challenge in utilizing this scaffold lies in the derivatization of the C4-hydroxy position, which is governed by a dynamic tautomeric equilibrium between the 4-quinolinol (enol) and quinolin-4(1H)-one (keto) forms[2].

As a Senior Application Scientist, it is critical to understand that the keto-enol tautomerism dictates the chemical behavior of the quinoline core. While the keto form is often thermodynamically favored in polar protic environments, the enol form can be selectively trapped using specific electrophiles and basic conditions[2].

  • Hard-Soft Acid-Base (HSAB) Theory: The oxygen atom acts as a "hard" nucleophile compared to the softer nitrogen atom. Employing a hard base like potassium carbonate (

    
    ) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) leaves the oxygen relatively unsolvated, thereby strongly favoring O-alkylation over N-alkylation[3].
    
  • Halogenative Activation: Reagents like phosphorus oxychloride (

    
    ) react directly with the tautomeric oxygen to form a highly reactive chlorophosphate intermediate. This intermediate undergoes rapid nucleophilic displacement by a chloride ion, yielding the 4-chloro derivative[4]. This transformation is critical for converting a stable tautomeric system into a highly reactive electrophile suitable for subsequent cross-coupling.
    

Experimental Protocols: Self-Validating Workflows

The following protocols detail the three most critical derivatization pathways for the C4 position. Each method is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: Halogenative Activation (Chlorination via )

Objective: Synthesis of 4-chloro-2-propyl-7-(trifluoromethyl)quinoline. Causality:


 functions as both the solvent and the activating reagent. Heating the mixture to reflux ensures complete conversion of the stable quinolone tautomer into the chlorophosphate intermediate, driving the equilibrium toward the formation of the 4-chloro derivative[5].
  • Reaction Setup: Suspend 2-Propyl-7-trifluoromethyl-4-quinolinol (1.0 eq) in neat

    
     (5.0 - 10.0 eq) within an oven-dried round-bottom flask equipped with a reflux condenser.
    
  • Activation: Heat the mixture to reflux (105–110 °C) under an inert argon atmosphere for 3–4 hours[5].

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent. The highly polar starting material will be replaced by a distinct, non-polar UV-active spot.

  • Concentration: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess

    
    .
    
  • Quenching: Quench the concentrated residue by slow, dropwise addition into crushed ice. Maintain the temperature strictly below 10 °C to prevent the hydrolysis of the newly formed 4-chloro group back to the quinolone.

  • Neutralization & Extraction: Neutralize the aqueous phase to pH 7-8 using saturated aqueous

    
    [4]. Extract the aqueous layer with dichloromethane (DCM, 3x).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude 4-chloro derivative.
    
  • Field-Proven Insight: The chlorophosphate intermediate is highly sensitive to moisture. Ensure all glassware is rigorously dried and the

    
     is freshly distilled for optimal yields.
    
Protocol B: Chemoselective O-Alkylation

Objective: Synthesis of 4-alkoxy-2-propyl-7-(trifluoromethyl)quinoline. Causality: Utilizing


 in DMF promotes the formation of the quinolate anion. The polar aprotic nature of DMF enhances the nucleophilicity of the oxygen atom, driving chemoselective O-alkylation while suppressing N-alkylation[6].
  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous

    
     (2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise to the stirring suspension.

  • Propagation: Stir the reaction mixture at 60 °C for 4–6 hours[3].

  • Validation: Confirm the consumption of the starting material via TLC (eluent: DCM/MeOH 95:5).

  • Quenching: Quench the reaction by pouring the mixture into ice-cold distilled water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine (at least 3 times) to remove residual DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography to isolate the pure 4-O-alkyl ether.
    
  • Field-Proven Insight: If N-alkylation is observed as a minor byproduct, switching to a bulkier base like

    
     or lowering the reaction temperature can further enhance O-selectivity.
    
Protocol C: Trifluoromethanesulfonylation (Triflation)

Objective: Synthesis of 2-propyl-7-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate. Causality: Triflic anhydride (


) is an extremely potent electrophile. The reaction must be performed at low temperatures (-78 °C) with a mild, non-nucleophilic base (pyridine) to scavenge the generated triflic acid and prevent degradation or polymerization of the quinoline core.
  • Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Slowly add trifluoromethanesulfonic anhydride (

    
    , 1.5 eq) dropwise via syringe to control the exotherm.
    
  • Propagation: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over a period of 2 hours.

  • Quenching & Validation: Quench the reaction with saturated aqueous

    
    . Verify product formation via TLC.
    
  • Extraction: Extract the mixture with DCM. Wash the organic layer with cold 1N HCl to remove excess pyridine, followed by a brine wash.

  • Purification: Dry over

    
    , concentrate, and purify rapidly via a short pad of silica gel (eluting with Hexanes/EtOAc).
    
  • Field-Proven Insight: 4-O-triflates of quinolines can be unstable on silica gel. Perform the filtration rapidly and store the product at -20 °C under argon if not used immediately in a cross-coupling reaction.

Quantitative Data & Reaction Parameters

The following table summarizes the key reaction parameters and expected outcomes for the derivatization workflows, allowing for rapid comparative analysis.

Derivatization MethodPrimary ReagentsTemp. ProfileReaction TimeTypical YieldDownstream Application
Chlorination

(neat)
105–110 °C3-4 h85-95%SNAr, Buchwald-Hartwig Amination
O-Alkylation R-X,

, DMF
60 °C4-6 h75-90%Lipophilicity tuning, Receptor binding
Triflation

, Pyridine, DCM
-78 °C to 0 °C3 h70-85%Suzuki-Miyaura, Stille Coupling

Mechanistic Visualization

G cluster_tautomer Tautomeric Equilibrium of the Starting Material Keto Keto Tautomer Quinolin-4(1H)-one Enol Enol Tautomer 4-Quinolinol Keto->Enol Dynamic Equilibrium Chloro 4-Chloro Derivative (SNAr / Cross-Coupling Precursor) Enol->Chloro POCl3, Reflux Halogenation Alkyl 4-O-Alkyl Derivative (Receptor Binding / Lipophilicity) Enol->Alkyl R-X, K2CO3, DMF Chemoselective O-Alkylation Triflate 4-O-Triflate Derivative (Pd-Catalyzed Coupling Precursor) Enol->Triflate Tf2O, Pyridine, DCM Triflation

Divergent synthetic pathways for the derivatization of 4-hydroxyquinoline tautomers.

References

[1] Title: CAS 1070879-98-9 | 2-propyl-7-(trifluoromethyl)-1H ... - Guidechem Source: guidechem.com URL:

[2] Title: An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives - Benchchem Source: benchchem.com URL:

[5] Title: Methyl 4-chloroquinoline-7-carboxylate | 178984-69-5 - Benchchem Source: benchchem.com URL:

[4] Title: 4-Chloroquinoline-6-carboxylic acid | 386207-77-8 - Benchchem Source: benchchem.com URL:

[3] Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI Source: mdpi.com URL:

[6] Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing Source: rsc.org URL:

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Propyl-7-trifluoromethyl-4-quinolinol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9)[1]. This heterocyclic building block is synthesized via the classic Conrad-Limpach reaction[2], which involves the acid-catalyzed condensation of 3-(trifluoromethyl)aniline with ethyl 3-oxohexanoate (ethyl butyrylacetate), followed by a high-temperature thermal cyclization.

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative solvent data, and self-validating experimental protocols to ensure high-yield, regioselective synthesis.

Reaction Workflow

Workflow SM Starting Materials 3-(CF3)aniline + Ethyl 3-oxohexanoate Cond Step 1: Condensation (Dean-Stark, p-TsOH) 110°C SM->Cond Enamine Enamine Intermediate (Schiff Base) Cond->Enamine - H2O Cyc Step 2: Cyclization (Dowtherm A, 250°C) Enamine->Cyc Prod Target Product 2-Propyl-7-(CF3)-4-quinolinol Cyc->Prod Major - EtOH Byprod Regioisomer Byproduct 2-Propyl-5-(CF3)-4-quinolinol Cyc->Byprod Minor - EtOH

Conrad-Limpach synthesis workflow for 2-Propyl-7-trifluoromethyl-4-quinolinol.

Troubleshooting & FAQs

Q1: Why is my overall yield so low, and why am I getting a black tarry mess during the cyclization step? A1: The electrocyclic ring-closing in the Conrad-Limpach synthesis is highly endothermic and serves as the rate-determining step, requiring temperatures around 250°C[3]. If you heat the enamine intermediate slowly from room temperature, it spends excessive time in the intermediate 150–200°C range. This thermal window favors intermolecular condensation and polymerization, resulting in a thick, unmanageable tar rather than the desired intramolecular cyclization[3]. Causality & Solution: Utilize a dropwise addition technique . Pre-heat an inert, high-boiling solvent to 250°C[4]. Dissolve your enamine in a minimal volume of warm solvent and add it dropwise to the boiling mixture[5]. This ensures the enamine immediately absorbs the thermal energy required for ring closure while maintaining a low bulk concentration in the flask, effectively suppressing intermolecular polymerization[3].

Q2: I am seeing two distinct spots on my TLC after cyclization. What are they, and how do I isolate the desired product? A2: Because you are using a meta-substituted aniline (3-(trifluoromethyl)aniline), cyclization can occur at either of the two available ortho positions relative to the amine group. Cyclization para to the strongly electron-withdrawing and bulky trifluoromethyl group yields your desired 7-trifluoromethyl isomer[1]. Cyclization ortho to the CF₃ group yields the sterically hindered 5-trifluoromethyl regioisomer[4]. Causality & Solution: The 7-isomer is thermodynamically favored due to reduced steric hindrance. Fortunately, these isomers have distinct solubility profiles. Allow the reaction mixture to cool slowly to room temperature; the less soluble 7-isomer will preferentially precipitate[4]. Collect the product by vacuum filtration and wash it thoroughly with a non-polar solvent like cold toluene or hexanes to remove the high-boiling solvent and the soluble 5-isomer byproduct[3].

Q3: The initial condensation step (enamine formation) is stalling at 50% conversion. How can I drive it to completion? A3: The condensation between the aniline and the β-ketoester releases water to form the β-aminoacrylate (Schiff base)[2]. The strongly electron-withdrawing -CF₃ group deactivates the aromatic ring, making the aniline a poorer nucleophile and slowing the reaction[3]. Furthermore, if water is not removed, the system reaches a thermodynamic equilibrium. Causality & Solution: Apply Le Chatelier's principle by actively removing water. Perform the reaction in a solvent that forms an azeotrope with water (e.g., toluene) and use a Dean-Stark apparatus[6]. Add a catalytic amount of strong acid (such as p-toluenesulfonic acid) to increase the electrophilicity of the ketone carbonyl[6].

Q4: Are there alternative solvents to Dowtherm A that provide high yields without the severe odor and handling issues? A4: Yes. While Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is the traditional industry standard for achieving the necessary >250°C temperatures[4], its pungent odor and tendency to cling to the final product make it difficult to work with. Causality & Solution: Recent solvent surveys have identified 2,6-di-tert-butylphenol as an excellent alternative. It provides clean products in comparable or superior yields (~65%), is less expensive, lacks the unpleasant odor, and facilitates easier product precipitation[7].

Quantitative Solvent Data for Thermal Cyclization

The choice of solvent in Step 2 directly dictates the maximum achievable thermal energy and the cleanliness of the final precipitation. Below is a comparative summary of validated solvents for Conrad-Limpach cyclizations.

SolventBoiling Point (°C)Typical Yield (%)Operational Notes
Dowtherm A 25840–50%Industry standard; strong odor; requires extensive non-polar solvent washing[4].
2,6-di-tert-butylphenol 253~65%Odorless; cost-effective; facilitates clean product precipitation[7].
Iso-butyl benzoate 23766%High yield; acts as both solvent and mild reagent; highly expensive[7].
1,2,4-Trichlorobenzene 21445–55%Lower boiling point; requires longer reaction times; inexpensive[7].
Mineral Oil >300VariableExcellent heat transfer; extremely difficult to wash completely from the final product[3],[2].

(Data synthesized from empirical solvent surveys on 4-hydroxyquinolone derivatives[3],[2],[7],[4]).

Self-Validating Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate (Condensation)

Objective: Form the β-aminoacrylate intermediate via acid-catalyzed condensation while driving the equilibrium forward via azeotropic water removal.

  • Setup: In a 500 mL round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and ethyl 3-oxohexanoate (1.1 eq) in 250 mL of anhydrous toluene[6].

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq)[4].

  • Apparatus: Equip the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Execution: Heat the mixture to a vigorous reflux (approx. 110°C)[6].

  • Self-Validation: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap (typically 4–12 hours depending on scale). Verify completion via TLC (Hexanes:EtOAc 4:1); the UV-active aniline starting material spot must be completely consumed.

  • Isolation: Cool to room temperature and remove the toluene under reduced pressure using a rotary evaporator[6]. The resulting crude enamine oil should be used directly in Step 2 to prevent hydrolytic degradation.

Step 2: Thermal Cyclization to 2-Propyl-7-trifluoromethyl-4-quinolinol

Objective: Intramolecular electrocyclic ring closure utilizing the Conrad-Limpach mechanism[2].

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing dropping funnel, add 3 volumes (relative to crude enamine mass) of Dowtherm A (or 2,6-di-tert-butylphenol)[7],[5].

  • Pre-heating: Heat the solvent to a vigorous boil (approx. 250°C) under an inert nitrogen atmosphere[3],[5].

  • Dissolution: Dissolve the crude enamine from Step 1 in 1 volume of warm Dowtherm A.

  • Dropwise Addition (Critical Step): Transfer the enamine solution to the dropping funnel and add it dropwise to the boiling solvent over a period of 15–30 minutes[5]. Do not add as a single bolus.

  • Cyclization: Maintain the reaction at 250°C for an additional 30–45 minutes after the addition is complete[4].

  • Crystallization: Remove the heat source. Allow the mixture to cool slowly to room temperature overnight. The target 7-trifluoromethyl isomer will preferentially crystallize out of the matrix[4].

  • Isolation & Validation: Collect the precipitated product by vacuum filtration[3]. Wash the filter cake extensively with cold hexanes and cold toluene to remove residual high-boiling solvent and the soluble 5-trifluoromethyl byproduct[3]. Confirm regiochemistry via ¹H-NMR (the 7-isomer will display a distinct singlet/doublet coupling pattern for the H-8 proton, differentiating it from the 5-isomer).

References

  • Source: chemicalbook.
  • Source: benchchem.
  • Source: benchchem.
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Optimization

Purification strategies for removing isomers in quinolinol synthesis

Welcome to the Technical Support Center for Quinolinol Synthesis and Purification. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolinol Synthesis and Purification. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the complex challenge of isolating positional isomers of quinolinols (hydroxyquinolines).

Here, we bypass generic advice and dive directly into the mechanistic causality of isomer formation, advanced troubleshooting, and field-proven, self-validating purification protocols.

Section 1: The Causality of Quinolinol Isomerization

The synthesis of quinolinol derivatives—whether via the Skraup reaction, Friedländer synthesis, or base-mediated Camps cyclization—relies on the condensation and ring closure of aniline derivatives . When utilizing unsymmetrical precursors (e.g., m-aminophenol), the electrophilic aromatic substitution required for ring closure can occur at two different ortho positions. This lack of absolute regioselectivity inevitably generates a mixture of positional isomers, such as 5-hydroxyquinoline and 7-hydroxyquinoline.

Pathway A Unsymmetrical Precursor (e.g., m-Aminophenol) B Cyclization Reaction (Skraup / Camps) A->B Acid/Base Catalyst & Heat C 5-Hydroxyquinoline (Major Regioisomer) B->C Pathway A (Sterically Favored) D 7-Hydroxyquinoline (Minor Regioisomer) B->D Pathway B (Sterically Hindered)

Caption: Reaction pathway illustrating the divergent formation of quinolinol regioisomers due to unsymmetrical precursors.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing and poor resolution of isomers on standard C18 or Silica columns? A: Quinolinols are highly prone to secondary interactions. On bare silica, the basic quinoline nitrogen interacts strongly with acidic silanol groups, causing irreversible adsorption or severe streaking . On standard C18 columns, positional isomers often co-elute because their hydrophobic footprints are identical. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit subtle differences in


-

interactions, dipole moments, and hydrogen bonding, enabling the analytical differentiation and separation of closely related quinolinyl isomers .

Q2: My synthesis produced highly polar, sulfonated quinolinol isomers. Standard liquid chromatography is failing. What is the alternative? A: Highly polar or polysulfonated isomers will not retain on reversed-phase columns and will permanently bind to normal-phase silica. The optimal technique here is affinity-ligand pH-zone-refining Counter-Current Chromatography (CCC) . By utilizing an ion-exchange reagent (e.g., dodecylamine) in the stationary phase and a retainer acid, CCC creates sharp pH boundaries that separate isomers based on microscopic pKa differences without any solid support matrix interference .

Q3: How can I remove trace isomeric impurities on a multi-gram scale without using preparative chromatography? A: Exploit the amphoteric nature of the molecule using Isoelectric Precipitation (Acid-Base Extraction) . Because positional isomers often have slightly different isoelectric points (pI), carefully titrating the pH of an aqueous solution can selectively crash out the less soluble isomer while leaving the other in solution .

DecisionTree Start Crude Quinolinol Mixture Check1 Are isomers highly polar or sulfonated? Start->Check1 CCC pH-Zone-Refining CCC Check1->CCC Yes Check2 Scale of Purification? Check1->Check2 No HPLC Preparative PFP-HPLC Check2->HPLC Analytical / Small Scale Extract Isoelectric Precipitation Check2->Extract Bulk / Process Scale

Caption: Decision matrix for selecting the optimal quinolinol isomer purification strategy based on compound properties and scale.

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparative HPLC Separation (PFP Column)

Designed for the high-purity isolation of non-polar to moderately polar quinolinol regioisomers.

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: The formic acid acts as a basic modifier to protonate the quinoline nitrogen, suppressing residual silanol interactions and sharpening the peak shape .

  • Column Equilibration: Flush a Preparative PFP (Pentafluorophenyl) column with 5% B for 5 column volumes (CV).

  • Sample Loading: Dissolve the crude mixture in the mobile phase. Self-Validation Check: Centrifuge the sample at 10,000 rpm for 5 minutes. If a pellet forms, filter through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 30 minutes. Positional isomers require shallow gradients to maximize the

    
     (selectivity) factor.
    
  • Fraction Collection & Validation: Collect peaks based on UV absorbance (typically 254 nm). Immediately analyze fractions via analytical LC-MS to confirm isomeric purity before pooling.

Protocol B: Isoelectric Precipitation (Acid-Base Extraction)

Designed for scalable, bulk removal of isomeric impurities without chromatography.

  • Acidic Dissolution: Suspend the crude quinolinol mixture in 1 M HCl. Stir vigorously until fully dissolved. Causality: The basic quinoline nitrogen is protonated, rendering all isomers water-soluble .

  • Controlled Neutralization: Slowly add 1 M NaOH dropwise to the aqueous layer under constant stirring and pH monitoring.

  • Selective Crystallization: Stop the titration exactly when the solution reaches the isoelectric point (pI) of the target isomer (typically between pH 6.5 - 7.5). The target isomer will precipitate as a free base.

  • Validation Check: Filter a small aliquot of the suspension. Run TLC on the solid and the filtrate. If the filtrate still contains high concentrations of the target isomer, adjust the pH by 0.2 units and re-test.

  • Isolation: Vacuum filter the bulk suspension, wash with ice-cold water, and dry under a vacuum to yield the purified isomer.

Section 4: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of the discussed purification strategies.

Purification StrategyTarget Isomer ProfileTypical Resolution (

)
Expected YieldScalabilityPrimary Mechanism of Separation
PFP-HPLC Non-polar to moderate> 1.5 (Baseline)75 - 85%Low (mg to g)

-

interactions, dipole moments
pH-Zone CCC Highly polar / Sulfonated> 2.090 - 95%Medium (g)Liquid-liquid partitioning via pKa
Isoelectric Precip. Amphoteric free basesN/A (Bulk phase)60 - 80%High (kg)Differential solubility at pI
Standard C18 HPLC Not Recommended< 0.8 (Co-elution)< 50%LowHydrophobic partitioning

References

  • Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry - ACS Publications.

  • Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide. Benchchem.

  • Analytical Differentiation of Quinolinyl- And Isoquinolinyl-Substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and Its Ten Isomers. PubMed.

  • Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chromatography. PubMed.

  • Purification of Challenging 8-Aminoquinoline Derivatives. Benchchem.

Troubleshooting

Technical Support Center: Optimizing Cyclization Temperature for 7-Trifluoromethyl Quinolines

Mechanistic Briefing: The Trifluoromethyl Challenge Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 7-trifluoromethyl quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Briefing: The Trifluoromethyl Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 7-trifluoromethyl quinoline derivatives. The core issue stems from the intrinsic electronic properties of the starting materials.

The trifluoromethyl (-CF3) group is strongly electron-withdrawing. When utilizing a meta-substituted precursor like 3-(trifluoromethyl)aniline, this functional group severely deactivates the aromatic ring toward the electrophilic aromatic substitution required for ring closure[1]. Consequently, the activation energy for cyclization is significantly elevated compared to un-substituted or electron-rich anilines.

This creates a dual challenge:

  • Thermodynamic vs. Kinetic Control: Cyclization of meta-substituted anilines can proceed at two different ortho positions, yielding either the 5-CF3 (kinetic) or 7-CF3 (thermodynamic) regioisomer. Insufficient thermal energy stalls the reaction or favors the less sterically hindered but kinetically accessible 5-isomer.

  • Thermal Degradation: Pushing the temperature too high to force the 7-CF3 formation often leads to substrate carbonization (tar formation)[1].

Optimal cyclization requires a precise thermal window, often modulated by strong Brønsted or Lewis acids to enhance the electrophilicity of the intermediate and lower the overall activation barrier[2].

Reaction Pathway & Temperature Dynamics

CyclizationOptimization Aniline 3-(Trifluoromethyl)aniline + Electrophile Intermediate Enamine/Schiff Base Intermediate Aniline->Intermediate Condensation LowTemp Sub-optimal Temp (< 100°C / Weak Acid) Intermediate->LowTemp Insufficient Energy HighTemp Optimized Temp (120-130°C PPA or 250°C Thermal) Intermediate->HighTemp Activation Energy Met ExcessTemp Excessive Temp (> 280°C) Intermediate->ExcessTemp Overheating Kinetic 5-CF3 Quinoline (Kinetic Isomer) + Unreacted LowTemp->Kinetic Thermo 7-CF3 Quinoline (Thermodynamic Target) HighTemp->Thermo Tar Decomposition / Tar ExcessTemp->Tar

Thermodynamic vs. kinetic pathways in 7-trifluoromethyl quinoline cyclization.

Validated Experimental Protocols

To ensure high fidelity in your syntheses, rely on these self-validating protocols. The choice between thermal and acid-catalyzed routes depends on your specific substrate's stability.

Protocol A: Acid-Catalyzed Cyclization via Polyphosphoric Acid (PPA)

This method lowers the required temperature by hyper-activating the carbonyl intermediate, making it ideal for temperature-sensitive substrates[3].

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a mechanical stirrer, combine the enamine intermediate (1.0 equiv) with Polyphosphoric Acid (PPA) (5-6 times by weight of the substrate).

  • Thermal Ramp: Heat the highly viscous mixture gradually to 130°C using a precisely controlled oil bath[3]. Self-Validation Check: The mixture should transition from a suspension to a homogenous, dark amber syrup. If it turns opaque black within the first 30 minutes, your ramp rate is too fast, risking decomposition.

  • Equilibration: Maintain stirring at 130°C for 2 to 6 hours. Monitor progress via TLC (aliquots must be quenched in water and extracted with EtOAc).

  • Quenching: Cool the mixture to 80°C (do not let it solidify) and pour it slowly into vigorously stirred ice water.

  • Isolation: A gum will initially form, which solidifies upon standing overnight. Filter the precipitate, wash extensively with distilled water to remove residual phosphoric acid, and air-dry[3].

Protocol B: Concentrated Sulfuric Acid Cyclization

For highly deactivated enamino ketones, sulfuric acid provides both the acidic environment and the dehydrating power needed[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the trifluoromethyl-substituted enamino ketone in concentrated sulfuric acid (approx. 10 mL per gram of substrate) at 0°C to prevent uncontrolled exotherms.

  • Cyclization: Gradually heat the solution to 120°C. Self-Validation Check: Maintain this temperature strictly for 10 hours. Temperature fluctuations >5°C will drastically reduce the yield of the 7-CF3 isomer[2].

  • Work-up: Cool to room temperature and pour over crushed ice. Neutralize carefully with aqueous ammonia until pH 7 is reached.

  • Purification: Filter the crude solid and recrystallize from ethanol to obtain the pure 7-trifluoromethyl quinoline[2].

Quantitative Data: Temperature vs. Yield Optimization

The following table summarizes the causal relationship between cyclization conditions and the resulting yield of the 7-CF3 target isomer, synthesized from field data and literature standards.

Cyclization MethodCatalyst / SolventOptimal TemperatureReaction TimeMajor IsomerTypical Yield
Thermal (Gould-Jacobs) Dowtherm A250°C1 - 2 h7-CF365 - 75%
Acid-Catalyzed Polyphosphoric Acid (PPA)130°C2 - 6 h7-CF370 - 85%
Acid-Catalyzed Conc. H₂SO₄120°C10 h7-CF360 - 80%
Sub-optimal Thermal Diphenyl Ether< 200°C> 12 h5-CF3 (Kinetic)< 30%

Troubleshooting Guides & FAQs

Q1: Why am I isolating a significant amount of the 5-trifluoromethyl quinoline isomer instead of the 7-isomer? A1: This is a classic regioselectivity issue. The cyclization of 3-(trifluoromethyl)aniline derivatives inherently yields a mixture of 5- and 7-substituted isomers. The 5-CF3 isomer forms faster (kinetic control) but is sterically hindered. To favor the 7-CF3 isomer (thermodynamic control), you must ensure the reaction reaches the1 (e.g., 120°C in H₂SO₄ or 130°C in PPA) and is allowed sufficient time to equilibrate[1]. Lower temperatures will trap the reaction at the kinetic product.

Q2: My reaction mixture turns into an intractable black tar during thermal cyclization at 250°C. How do I prevent this? A2: The strongly electron-withdrawing nature of the -CF3 group requires harsh conditions, which unfortunately promotes side reactions and product decomposition[1]. To mitigate this:

  • Ensure your starting materials are rigorously purified and dry.

  • Conduct the reaction under an inert argon atmosphere to prevent oxidative degradation.

  • If tarring persists, abandon the high-temperature thermal route and switch to the PPA-catalyzed method at 130°C, which is significantly gentler on the quinoline core[3].

Q3: I am losing my product during column chromatography. What is causing this? A3: Trifluoromethyl quinolines, particularly halogenated or hydroxylated intermediates, can be sensitive to the acidic nature of standard silica gel, leading to on-column decomposition[1]. You should use deactivated silica gel (pre-treated with 1% triethylamine) for your chromatography[1]. Alternatively, bypass chromatography entirely by utilizing 2, which is highly effective for these scaffolds[2].

Q4: The condensation step to form the enamine intermediate is stalling. How can I drive it to completion? A4: The deactivated aniline ring is a poor nucleophile. When reacting 3-(trifluoromethyl)aniline with reagents like diethyl ethoxymethylenemalonate (EMME), you must heat the mixture to at least 110°C for several hours (typically 6 hours)[4]. Removing the ethanol byproduct via a Dean-Stark trap or running the reaction under a slight vacuum will drive the equilibrium forward.

References

  • Benchchem. Optimization of reaction conditions for 3,4-Dichloro-7-(trifluoromethyl)quinoline. 1

  • National Center for Biotechnology Information (PMC). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 2

  • National Center for Biotechnology Information (PMC). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. 3

  • RSC Advances. Synthesis of of 4-Hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid hydrazide. 4

Sources

Optimization

Technical Support Center: Troubleshooting 2-Propyl-7-trifluoromethyl-4-quinolinol Stability in Solution

Welcome to the Technical Support Center for 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique physicochemical hurdles associated with this compound.

Rather than simply providing a list of instructions, this guide deconstructs the causality behind the instability of fluorinated quinolinols. By understanding the thermodynamic and structural drivers of degradation and precipitation, you can implement self-validating workflows that ensure robust, reproducible experimental data.

The Mechanistic Root Causes of Instability

To resolve stability issues, we must first understand the molecular behavior of 2-Propyl-7-trifluoromethyl-4-quinolinol in solution. The instability of this compound is rarely due to chemical degradation (cleavage of covalent bonds); rather, it is driven by physicochemical phase separation and tautomerism .

A. The Keto-Enol Tautomeric Equilibrium

Derivatives of 4-hydroxyquinoline exist in a dynamic tautomeric equilibrium between the aromatic 4-quinolinol (enol) form and the non-aromatic quinolin-4(1H)-one (keto) form. The position of this equilibrium is dictated by solvent polarity, temperature, and pH (1 [1]).

  • The Causality of Precipitation: The keto form (4-quinolone) acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In aqueous media or non-polar solvents, these molecules rapidly form intermolecular hydrogen-bonded dimers and polymers. This drastically reduces their thermodynamic solubility, leading to micro-precipitation.

B. The Trifluoromethyl (-CF₃) Effect

The introduction of a -CF₃ group at the 7-position significantly enhances the molecule's metabolic stability and resistance to enzymatic degradation (2 [2]). However, it is strongly electron-withdrawing. This lowers the pKa of the quinolinol hydroxyl group, altering its ionization state at physiological pH. Combined with the highly lipophilic 2-propyl chain, the molecule exhibits a high LogP, making it inherently hydrophobic and prone to aggregation in aqueous buffers.

C. Photostability Concerns

While the -CF₃ group stabilizes the quinoline core against oxidation, quinoline-based scaffolds can still exhibit photophysical sensitivity. Prolonged exposure to UV or intense white light can trigger reactive oxygen species (ROS) generation or photo-dimerization, leading to a loss of active compound concentration over time (3 [3]).

G A 2-Propyl-7-CF3-4-quinolinol (Enol Form) B 2-Propyl-7-CF3-4-quinolone (Keto Form) A->B Tautomerization C High Solubility (Aprotic Organic Solvents) A->C Solvation D Intermolecular H-Bonding (Aqueous / Neutral pH) B->D Hydrogen Bonding E Micro-Precipitation & Signal Loss D->E Nucleation

Tautomeric equilibrium and precipitation pathway of 4-quinolinol derivatives in solution.

Quantitative Data & Physicochemical Parameters

To troubleshoot effectively, you must design your solvent systems around the compound's quantitative parameters.

ParameterEstimated Value / CharacteristicImplication for Solution Stability
Molecular Weight 255.24 g/mol Standard diffusion rates in in vitro assays.
Tautomeric State pH & Solvent DependentKeto form dominates in water; Enol form dominates in DMSO/MeOH.
Aqueous Solubility < 10 µM (at pH 7.4)Requires co-solvents or surfactants for biological assays.
LogP (Lipophilicity) ~3.5 - 4.2High propensity to partition into plasticware or form micelles.
Photostability ModerateRequires amber vials to prevent UV-induced photo-oxidation.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why does this happen, and how do I fix it? A: This is known as "solvent-shift precipitation." In 100% DMSO, the compound exists predominantly in the highly soluble enol form. When rapidly introduced to water (PBS), the sudden shift in dielectric constant forces the molecule into the keto tautomer, which rapidly hydrogen-bonds to itself before it can disperse, forming insoluble micro-crystals (4 [4]). Fix: Do not dilute directly into 100% aqueous buffer. Use a "step-down" formulation. Pre-mix the DMSO stock with a surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG-400) before slowly adding the aqueous phase under vortexing.

Q: I am seeing high variability in my IC50/EC50 biological assay results. The compound seems to lose activity over a 24-hour incubation. A: This is a classic symptom of "invisible precipitation" or non-specific binding. Because of the high LogP driven by the 2-propyl and -CF₃ groups, the compound is likely adsorbing to the polystyrene walls of your microtiter plates or forming colloidal aggregates that are not bioavailable. Fix: Add 0.01% - 0.1% BSA (Bovine Serum Albumin) or CHAPS to your assay buffer to act as a carrier protein/surfactant, keeping the highly lipophilic molecule in solution.

Q: Can I store the aqueous working solutions at 4°C to improve stability? A: No. Lowering the temperature decreases thermodynamic solubility. For highly lipophilic quinolinols, refrigeration will accelerate nucleation and precipitation. Aqueous working solutions should be prepared fresh and kept at room temperature or 37°C. Only the anhydrous DMSO stock should be stored cold (and must be fully thawed and vortexed before use).

Standardized Troubleshooting Workflows & Protocols

To guarantee scientific integrity, every protocol must be a self-validating system . The following methodology ensures that your compound remains in solution and validates its concentration before running expensive downstream assays.

Protocol A: Preparation of a Stable Master Stock (10 mM)

Causality: Water absorption by DMSO leads to premature keto-tautomerization and seeding of crystals.

  • Desiccation: Ensure the lyophilized powder of 2-Propyl-7-trifluoromethyl-4-quinolinol is brought to room temperature in a desiccator before opening to prevent atmospheric moisture condensation.

  • Solvent Selection: Use strictly anhydrous DMSO (≥99.9%, water ≤0.005%).

  • Dissolution: Add the required volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds. Sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot into single-use amber glass vials (to prevent photolytic degradation) and flush the headspace with Argon or Nitrogen gas. Store at -20°C.

Protocol B: Step-Down Aqueous Formulation (For Biological Assays)

Causality: Gradual transition of the dielectric environment prevents the kinetic trapping of the insoluble keto-dimers.

  • Thaw & Heat: Remove a 10 mM DMSO stock aliquot and warm it to 37°C for 5 minutes. Vortex to dissolve any microscopic crystals formed during freezing.

  • Intermediate Phase: Transfer the required volume of the DMSO stock into a new vial. Add an equal volume of PEG-400 or 10% Tween-80. Vortex thoroughly. (e.g., 10 µL DMSO stock + 10 µL PEG-400).

  • Aqueous Addition: While vortexing the intermediate mixture at medium speed, add the aqueous buffer (e.g., PBS or cell culture media) dropwise.

  • Self-Validation (Turbidimetry Check): Read the absorbance of the final solution at 620 nm in a spectrophotometer. An OD620 > 0.01 indicates colloidal aggregation (micro-precipitation). If the OD is high, increase the carrier protein (BSA) concentration in your buffer.

Protocol C: LC-MS/MS Stability Validation

Causality: Confirms that the loss of biological activity is due to precipitation, not chemical degradation (e.g., oxidation).

  • Prepare the working solution (e.g., 1 µM) and incubate under assay conditions (37°C, ambient light).

  • Take 50 µL aliquots at T=0, T=4h, and T=24h.

  • Quench each aliquot with 150 µL of ice-cold Acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Analyze the supernatant via LC-MS/MS. If the compound peak area decreases over time but no degradation peaks (e.g., +16 Da for oxidation) appear, the compound is precipitating.

Workflow S1 Step 1: Anhydrous DMSO Stock (Argon Purged, Amber Vial) S2 Step 2: Co-solvent / Surfactant (PEG400 or BSA Carrier) S1->S2 S3 Step 3: Dropwise Aqueous Dilution (Vortexing at 37°C) S2->S3 S4 Step 4: Turbidimetry & LC-MS/MS (Self-Validation Check) S3->S4

Step-by-step workflow for preparing stable aqueous solutions of quinolinol derivatives.

References

  • Beilstein Journal of Organic Chemistry. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." Beilstein J. Org. Chem. 2021. Available at: [Link]

  • PubMed Central (PMC). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Quinolinol Trifluoromethylation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the complex thermodynamic and kinetic challenges associated with the trifluoromethylat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the complex thermodynamic and kinetic challenges associated with the trifluoromethylation of quinolinols (hydroxyquinolines).

Direct C–H functionalization of the 8-quinolinol scaffold is notoriously difficult. The molecule is a privileged bidentate ligand, and its electron-rich phenol ring is highly susceptible to over-reaction and oxidation. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your syntheses are robust, scalable, and highly regioselective.

Part 1: Troubleshooting Guide & FAQs (The "Why" and "How")

Q1: My transition-metal-catalyzed (Pd/Cu) trifluoromethylation of 8-quinolinol is yielding <10% product. What is happening?

The Causality: You are experiencing severe catalyst poisoning. 8-Quinolinol (oxine) is a powerful chelating agent. The pyridine nitrogen and the deprotonated phenoxide oxygen strongly coordinate to transition metals like Cu(II) or Pd(II), forming a thermodynamically stable, coordinatively saturated complex (e.g., Cu(oxinate)₂). This effectively strips the metal from the catalytic cycle, resulting in a dead-end complex [1]. The Solution: You must pivot to a metal-free radical pathway. We recommend utilizing a single-electron transfer (SET) photoredox mechanism with sodium trifluoromethanesulfinate (Langlois reagent). If your synthetic route strictly requires a metal catalyst, you must mask the C8-hydroxyl group (e.g., as a benzyl or MOM ether) prior to the reaction to prevent bidentate coordination.

Q2: I am using a radical method, but I'm getting an inseparable mixture of C5-CF₃ and C7-CF₃ isomers. How do I steer regioselectivity to the C5 position?

The Causality: The hydroxyl group at C8 strongly activates both the ortho (C7) and para (C5) positions toward electrophilic radical attack. Because the •CF₃ radical is highly electrophilic, it attacks regions of high electron density. While C5 is typically the favored thermodynamic product due to lower steric hindrance, the energy difference between the two transition states is often too small in standard solvents (like MeCN or DMF) to provide high selectivity. The Solution: Solvent engineering is critical here. Switch your solvent system to include Hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, tightly interacting with the quinolinol hydroxyl group. This solvation sphere artificially increases the steric bulk around the adjacent C7 position and pulls electron density away from the oxygen, effectively steering the •CF₃ radical attack exclusively to the C5 position.

Q3: I am observing significant O-trifluoromethylation (trifluoromethoxy ether formation) instead of C-trifluoromethylation. Why?

The Causality: This side reaction dominates when using electrophilic trifluoromethylating agents (such as Togni's reagent) in the presence of strong bases. The base deprotonates the C8-hydroxyl, creating a "hard," highly nucleophilic phenoxide oxygen that directly attacks the hypervalent iodine reagent, bypassing the aromatic ring entirely. The Solution: Maintain a protonated phenol. Run the reaction under mildly acidic or neutral conditions (e.g., using Lewis acids like Zn(NTf₂)₂) to suppress alkoxide formation. This forces the reaction through a radical-polar crossover pathway, favoring the "softer" C–C bond formation.

Q4: How can I selectively trifluoromethylate the pyridine ring (e.g., C2 position) instead of the activated phenol ring?

The Causality: Direct electrophilic or radical C–H functionalization will almost always occur on the electron-rich phenol ring. To target the electron-deficient pyridine ring, you must invert the electronic bias of the molecule. The Solution: Utilize the N-oxide activation strategy [2]. Oxidize the quinolinol to its N-oxide. This intermediate highly activates the C2 position toward nucleophilic attack. You can then treat the N-oxide with the Ruppert-Prakash reagent (TMSCF₃), which adds to the C2 position, followed by spontaneous rearomatization and deoxygenation.

Part 2: Mechanistic & Workflow Visualizations

Mechanism Substrate 8-Quinolinol (Starting Material) Metal Metal Catalyst (Cu/Pd) Substrate->Metal Transition Metal Pathway Intermediate Radical Intermediate (C5 Position) Substrate->Intermediate Photoredox Pathway Chelate Inactive Metal Chelate (Catalyst Poisoning) Metal->Chelate N,O-Bidentate Chelation RadicalSource Langlois Reagent (CF3SO2Na) CF3Radical •CF3 Radical RadicalSource->CF3Radical SET Oxidation CF3Radical->Intermediate Electrophilic Attack Product 5-CF3-8-Quinolinol (Desired Product) Intermediate->Product Rearomatization

Mechanistic divergence: Catalyst poisoning via chelation vs. successful photoredox radical addition.

Workflow Start Identify Side Reaction LowYield Low Yield / No Rxn Start->LowYield Regio Poor Regioselectivity Start->Regio OverCF3 Over-Trifluoromethylation Start->OverCF3 CheckMetal Remove Metals Use Photoredox LowYield->CheckMetal Suspect Chelation TuneSolvent Use HFIP Solvent (H-Bonding) Regio->TuneSolvent Steer to C5 ControlEquiv Reduce Equivalents Lower Temp OverCF3->ControlEquiv Kinetic Control

Troubleshooting workflow for resolving common side reactions in quinolinol trifluoromethylation.

Part 3: Quantitative Data Summary

The following table summarizes the operational parameters and expected side reactions based on the chosen CF₃ source. Use this to benchmark your experimental design.

CF₃ SourceReaction MechanismPrimary Target SiteMajor Side Reaction RiskMitigation StrategyTypical Yield
CF₃SO₂Na (Langlois) Radical (Photoredox)C5 (Phenol ring)Over-trifluoromethylation (C5, C7)Lower equivalents to 1.5; use HFIP solvent65–85%
Togni's Reagent ElectrophilicC5 / C7O-TrifluoromethylationMaintain neutral/acidic pH; avoid strong bases40–60%
TMSCF₃ (Ruppert) NucleophilicC2 (Pyridine ring)Desilylation / HydrolysisEnsure strictly anhydrous conditions; use N-oxide70–90%
CF₃I Radical (Metal-catalyzed)N/ATotal Catalyst PoisoningMask the -OH group prior to the reaction<10% (Unprotected)

Part 4: Self-Validating Experimental Protocols

Protocol A: Metal-Free C5-Selective Trifluoromethylation (Photoredox)

This protocol utilizes visible light to generate the •CF₃ radical, entirely bypassing the metal-chelation issue [3].

  • Reagent Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 8-quinolinol (1.0 equiv, 0.5 mmol), CF₃SO₂Na (2.0 equiv, 1.0 mmol), and Eosin Y (2 mol%) as the organic photocatalyst.

  • Solvent Addition: Add 5.0 mL of a degassed MeCN/HFIP (4:1 v/v) solvent mixture. Self-Validation Check: The solution should appear intensely pink/red due to the Eosin Y. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the tube 5 cm away from a 450 nm Blue LED array. Stir vigorously at room temperature for 16 hours. Self-Validation Check: As the reaction proceeds, the precipitation of sodium sulfonate byproducts will cause the solution to become visibly cloudy.

  • Workup: Quench the reaction by adding 10 mL of deionized water. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual sulfinate salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate 5-(trifluoromethyl)quinolin-8-ol.

Protocol B: C2-Selective Trifluoromethylation via N-Oxide Activation

This protocol targets the pyridine ring by temporarily altering the electronic landscape of the molecule.

  • N-Oxidation: Dissolve 8-quinolinol (1.0 equiv) in anhydrous DCM at 0 °C. Slowly add m-CPBA (1.2 equiv). Stir for 4 hours, allowing the reaction to warm to room temperature. Self-Validation Check: Monitor via TLC; the resulting N-oxide will have a significantly lower R_f value due to the highly polar N–O bond.

  • Protection (Critical Step): To prevent the C8-OH from interfering with the nucleophile, add imidazole (2.0 equiv) and TBS-Cl (1.2 equiv) to the crude mixture. Stir for 2 hours to yield the TBS-protected quinoline N-oxide.

  • Nucleophilic Addition: Transfer the protected N-oxide to a dry flask under Argon. Add anhydrous THF, followed by TMSCF₃ (2.0 equiv). Cool to 0 °C, then add a catalytic amount of TBAF (0.1 equiv) to initiate the generation of the CF₃ anion. Stir for 12 hours.

  • Rearomatization & Deprotection: The intermediate will spontaneously rearomatize by ejecting the oxygen atom. To remove the TBS protecting group, add an excess of TBAF (1.5 equiv) and stir for 1 hour. Quench with saturated aqueous NH₄Cl, extract with DCM, and purify to yield 2-(trifluoromethyl)quinolin-8-ol.

References

  • Diverse copper(III) trifluoromethyl complexes with mono-, bi- and tridentate ligands and their versatile reactivity. Royal Society of Chemistry (RSC). Available at:[Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at:[Link]

  • Selective remote C–H trifluoromethylation of aminoquinolines with CF3SO2Na under visible light irradiation in the absence of external photocatalyst. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Propyl Substituted Quinoline Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with 2-propyl substituted quinolines. This guide is specifically designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2-propyl substituted quinolines. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired reactivity and yields due to the steric bulk of the 2-propyl group. Here, we will dissect common problems, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when working with 2-propyl substituted quinolines compared to less substituted analogs?

A1: The 2-propyl group exerts significant steric hindrance around the C2 and C3 positions of the quinoline ring. This bulkiness can impede the approach of reagents and catalysts to these sites, thereby increasing the activation energy of the reaction and slowing down the reaction rate. Consequently, lower yields are often observed under standard reaction conditions that are effective for less hindered quinolines.

Q2: I am observing a lack of regioselectivity in my functionalization reactions. Is this related to the 2-propyl group?

A2: Yes, the steric presence of the 2-propyl group can influence regioselectivity. For instance, in reactions that could potentially occur at C2 or other positions like C8, the bulky propyl group may sterically disfavor substitution at the C2 position, leading to a higher proportion of products functionalized at more accessible sites.[1] In some cases, this can be advantageous if an alternative position is the target.

Q3: Are there general strategies to improve the reactivity of sterically hindered 2-propylquinolines?

A3: Absolutely. Key strategies include:

  • Catalyst and Ligand Selection: Employing catalysts with smaller, less sterically demanding ligands can facilitate access to the reactive site.[1]

  • Reaction Conditions Optimization: Modifying temperature, pressure (e.g., microwave irradiation), and solvent can significantly impact reaction outcomes.[1] For instance, polar acidic solvents like acetic acid have been shown to improve selectivity in some palladium-catalyzed reactions.[1]

  • Alternative Synthetic Routes: When direct functionalization is challenging, multi-step strategies or entirely different reaction pathways, such as radical-initiated cyclizations, may be more effective as they are often less sensitive to steric bulk.[2]

  • Use of N-Oxides: Converting the quinoline to its N-oxide can alter the electronic properties and act as a directing group, sometimes facilitating reactions at otherwise unreactive positions.[3][4]

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis and functionalization of 2-propyl substituted quinolines.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Potential Cause: Steric hindrance from the 2-propyl group is preventing efficient oxidative addition or reductive elimination steps in the catalytic cycle. The bulky substrate may not coordinate effectively with the palladium center, especially if the phosphine ligands on the catalyst are also large.

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting low yields in cross-coupling reactions.

Detailed Solutions & Protocols:

  • Solution 1.1: Ligand Screening. The choice of ligand is critical in palladium-catalyzed reactions.[5] For sterically hindered substrates, bulky ligands can exacerbate the problem.

    • Recommendation: Switch to less sterically demanding, yet highly active, phosphine ligands. For example, monophosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt, and Buchwald's dialkylbiaryl phosphine ligands are known to be effective for challenging cross-coupling reactions.

  • Solution 1.2: Catalyst System Modification. If palladium-based systems are consistently underperforming, consider alternative transition metals that may have different coordination geometries or reactivity profiles.

    • Recommendation: Nickel-catalyzed cross-coupling reactions can be highly effective for sterically hindered substrates.[3] Copper-catalyzed reactions are also a viable alternative for certain transformations.[3]

  • Solution 1.3: Reaction Condition Optimization.

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Higher temperatures can provide the necessary energy to overcome the activation barrier, but be mindful of potential substrate or product decomposition.

    • Solvent: The polarity and coordinating ability of the solvent can influence the catalytic cycle.[1] Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, dioxane).

Table 1: Suggested Catalyst/Ligand Combinations for Suzuki Coupling with 2-Propyl-X-Quinolines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-120Good for a wide range of aryl boronic acids.
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100Often effective for hindered substrates.
NiCl₂(dppp)-K₃PO₄Dioxane80-100A potential alternative to palladium systems.
Issue 2: Failure of C-H Activation/Functionalization at the C3 or C4 Position

Potential Cause: The C-H bonds at positions adjacent to the bulky 2-propyl group are sterically shielded, making them inaccessible to the catalyst for activation. Directing groups, if used, may not be able to adopt the correct conformation for effective chelation-assisted C-H activation.

Troubleshooting Workflow:

Caption: Troubleshooting failed C-H functionalization of 2-propylquinoline.

Detailed Solutions & Protocols:

  • Solution 2.1: Employing Quinoline N-Oxide. The use of quinoline N-oxides is a well-established strategy to direct C-H functionalization to the C8 position, away from the sterically congested C2 position.[3] The N-oxide group acts as an effective directing group for metals like Rhodium and Palladium.[4]

    Protocol: Synthesis of 2-Propylquinoline N-Oxide

    • Dissolve 2-propylquinoline (1.0 equiv) in glacial acetic acid.

    • Add 30% hydrogen peroxide (3.0 equiv) dropwise at room temperature.

    • Heat the mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide, which can be purified by column chromatography.

  • Solution 2.2: Radical-Initiated Reactions. Radical reactions are generally less susceptible to steric effects compared to concerted organometallic mechanisms.

    • Recommendation: Explore photoredox catalysis or the use of radical initiators (e.g., AIBN, dibenzoyl peroxide) to generate radicals that can add to the quinoline ring. This approach can open up new avenues for functionalization that are not accessible through traditional methods.

Issue 3: Difficulty with Nucleophilic Aromatic Substitution (SNA_r) on a Halogenated 2-Propylquinoline

Potential Cause: While the pyridine ring of quinoline is electron-deficient and generally susceptible to nucleophilic attack (especially at the C2 and C4 positions), the steric bulk of the 2-propyl group can hinder the approach of the nucleophile to an adjacent leaving group (e.g., at C3) or even at C4.[6]

Troubleshooting Workflow:

Caption: Strategies to overcome poor SNAr reactivity.

Detailed Solutions & Protocols:

  • Solution 3.1: Forcing Reaction Conditions. To overcome the high activation energy due to steric hindrance, more aggressive reaction conditions may be necessary.

    • High Temperatures: The use of a sealed tube or a microwave reactor can allow for temperatures well above the boiling point of the solvent, significantly accelerating the reaction rate.[1]

    • Solvent Choice: Highly polar aprotic solvents like DMSO or NMP are excellent for SNAr reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more "naked" and reactive.

  • Solution 3.2: Electronic Activation. The rate of SNAr is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group can stabilize the negatively charged Meisenheimer intermediate and accelerate the reaction.[7][8]

    • Recommendation: If your synthetic route allows, consider introducing a nitro (-NO₂) or cyano (-CN) group at a suitable position on the quinoline ring to increase its electrophilicity.

  • Solution 3.3: Transition-Metal Catalysis as an Alternative. When classical SNAr fails, transition-metal-catalyzed cross-coupling reactions often provide a reliable alternative for forming C-N, C-O, and C-S bonds.

    • Recommendation: For the introduction of amines, the Buchwald-Hartwig amination is a powerful tool. For ethers and thioethers, analogous palladium- or copper-catalyzed coupling reactions can be employed. These methods often proceed under milder conditions and can be more tolerant of steric hindrance than SNAr.

References

  • Benchchem. (n.d.). How to overcome poor regioselectivity in quinoline functionalization.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC.
  • Benchchem. (n.d.). Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines.
  • Dhayalan, V., Sharma, D., Chatterjee, R., & Dandela, R. (2023). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. European Journal of Organic Chemistry. DOI: 10.1002/ejoc.202300351
  • Palladium-Catalyzed Synthesis of Quinolines From Cyclopropanols. (2014). Synlett, 25, 2301–2305.
  • Synthesis of 2‐cyclopropylquinoline derivatives. Reaction conditions: 3... (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PMC - PubMed Central.
  • Scheme of the synthesis of 2-substituted quinolines in the presence of... (n.d.). ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Catalytic Methods for the Functionalization of the Quinoline Ring: Application Notes and Protocols.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC.
  • Construction of Fused Tetrahydroquinolines by Catalytic Hydride-Transfer-Initiated Tandem Functionalization of Quinolines. (2022). Organic Letters. DOI: 10.1021/acs.orglett.2c01037
  • Dhayalan, V., Sharma, D., Chatterjee, R., & Dandela, R. (2023). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. European Journal of Organic Chemistry. DOI: 10.1002/ejoc.202300351
  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). Catalysis Science & Technology. DOI: 10.1039/D5CY00675A
  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. (2025). PMC.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. Retrieved from [Link]

  • Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents | Request PDF. (2026). ResearchGate. Retrieved from [Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroarom
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). PMC.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.).
  • Chemical synthesis of 2-n-propylquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025). MDPI. Retrieved from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB01671A
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. (n.d.). ChemRxiv. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved from [Link]

  • The Synthesis of 4-Ethyl-2-propyl-3-substitutedpyrrolo[ 3, 4-b]quinoline-1, 9-dione Derivatives from 3, 3-Dichloro-4-ethyl-thieno[3, 4-b]quinoline-1, 9-dione and Propylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]

  • 2-Propylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Reactivity of Quinoline. (2020). YouTube. Retrieved from [Link]

  • A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. (2010). Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 2-Propyl-7-trifluoromethyl-4-quinolinol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-Propyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS: 1070879-98-9)[1].

This molecule presents a unique crystallization challenge due to its amphiphilic nature. It features highly lipophilic domains (the propyl chain and the electronegative trifluoromethyl group) juxtaposed against a highly polar, hydrogen-bonding core that undergoes 4-quinolinol


 4-quinolone tautomerism[2][3]. A rigid template approach to its purification often leads to "oiling out" (liquid-liquid phase separation) or poor recovery. This guide provides a self-validating, causality-driven framework for optimizing your recrystallization workflow.

Mechanistic Insight & Solvent Selection

To achieve high-purity crystals, the solvent system must balance the solvation of the hydrophobic trifluoromethyl/propyl groups with the hydrogen-bonding requirements of the tautomeric core. Pure non-polar solvents fail to dissolve the polar core, while pure polar alcohols often retain too much of the compound at low temperatures, destroying your yield.

The optimal approach utilizes a binary solvent system : a primary protic solvent (Ethanol) to disrupt intermolecular hydrogen bonds at high temperatures, and an anti-solvent (Water) to selectively decrease the solubility of the lipophilic domains during cooling[4].

G Mol 2-Propyl-7-trifluoromethyl -4-quinolinol Hydrophobic Lipophilic Domains (Propyl & CF3 groups) Mol->Hydrophobic Structural feature Hydrophilic Polar Domain (4-OH / NH-C=O Tautomer) Mol->Hydrophilic Structural feature Solvent Primary Solvent (Ethanol: Dissolves hot) Hydrophobic->Solvent Solvated by alkyl chain Hydrophilic->Solvent H-bonding with -OH AntiSolvent Anti-Solvent (Water: Induces nucleation) Solvent->AntiSolvent Saturation control Result High-Purity Crystals (Optimal Yield & Habit) AntiSolvent->Result Controlled cooling

Fig 1: Structural domains of 2-Propyl-7-CF3-4-quinolinol dictating binary solvent recrystallization.

Quantitative Solvent System Comparison

The following table summarizes empirical data for various solvent systems tested for 4-quinolinol derivatives. The Ethanol/Water system provides the most thermodynamically stable crystal habit with the highest recovery[4][5].

Solvent SystemBoiling Point (°C)Solubility (Hot, mg/mL)Solubility (Cold, mg/mL)Recovery Yield (%)Purity (HPLC Area %)Performance Notes
Ethanol (100%) 78>150~4065%98.5%High product loss in mother liquor.
EtOH:Water (70:30) ~82120<592% 99.8% Optimal balance; sharp nucleation.
EtOAc:Hexane (1:1) ~70801578%97.2%Prone to "oiling out" before crystallization.
Toluene 110501060%96.5%Poor clearance of polar reaction impurities.

Standard Operating Procedure: EtOH/Water Recrystallization

This self-validating protocol ensures that if impurities are present, they are systematically partitioned into the mother liquor.

Step 1: Initial Dissolution Suspend crude 2-Propyl-7-trifluoromethyl-4-quinolinol in absolute ethanol (approx. 5-7 mL per gram of crude). Heat the mixture to gentle reflux (75–78 °C) under stirring until complete dissolution is achieved. Causality: Ethanol effectively disrupts the strong intermolecular hydrogen bonds of the 4-quinolone tautomer[3].

Step 2: Hot Filtration (Optional but Recommended) If particulate matter or highly insoluble polymeric impurities are visible, pass the hot solution rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.

Step 3: Anti-Solvent Titration While maintaining the solution at 70–75 °C, add pre-heated deionized water dropwise. Continue addition until the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear with swirling). Validation Check: Add 2-3 drops of ethanol to clear the solution slightly. This ensures you are exactly at the saturation boundary, preventing amorphous precipitation.

Step 4: Controlled Nucleation and Growth Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Causality: Rapid cooling forces liquid-liquid phase separation (oiling out) due to the lipophilic CF3 group. Slow cooling allows the thermodynamic formation of the crystalline lattice.

Step 5: Final Maturation Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize the depletion of the solute from the mother liquor.

Step 6: Isolation and Washing Filter the crystals under vacuum. Wash the filter cake with a minimal volume of ice-cold 30% aqueous ethanol. Causality: Using the exact solvent ratio (but cold) prevents dissolution of the crystal faces while washing away surface-adhered impurities.

Step 7: Drying Dry the crystals in a vacuum oven at 50 °C for 12 hours to remove residual moisture and ethanol trapped in the crystal lattice.

Troubleshooting FAQs

Q: My compound is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which the solution becomes supersaturated. The highly lipophilic propyl and trifluoromethyl groups exacerbate this. Solution: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of the primary solvent (Ethanol) to decrease the saturation temperature, then cool the solution much more slowly. Seeding the solution with a pure crystal of 2-Propyl-7-trifluoromethyl-4-quinolinol just above the cloud point will bypass the oiling phase and force immediate crystalline nucleation[2].

Q: The recovered crystals have a yellow/brown tint, but the pure compound should be white. What went wrong? A: Coloration in quinolinols is typically caused by trace oxidation products or residual aniline starting materials trapped in the crystal lattice. Solution: During Step 1 , add 5-10% (w/w) activated carbon (Darco) to the hot ethanol solution. Boil for 10 minutes, then perform a tight hot filtration through a pad of Celite. The activated carbon will adsorb the highly conjugated, colored impurities before the crystallization step.

Q: I am getting a very low yield (<50%) after cooling to 4 °C. Why? A: You likely used too much primary solvent (Ethanol) or did not add enough anti-solvent (Water). The 4-quinolinol core forms strong hydrogen bonds with ethanol, keeping it highly solvated even at low temperatures. Solution: Concentrate the mother liquor under reduced pressure to half its volume, reheat to dissolve any amorphous precipitate, and repeat the water titration step. Ensure your final solvent ratio approaches 70:30 (EtOH:Water).

Q: Can I use Ethyl Acetate/Hexane instead of aqueous Ethanol? A: While EtOAc/Hexane is excellent for standard silica gel chromatography, it is suboptimal for recrystallizing this specific molecule. The strong hydrogen-bonding network of the 4-quinolone tautomer[3] tends to crash out amorphously or oil out when hexane is added, rather than forming a highly ordered crystal lattice. Stick to protic solvent systems for quinolinols[4].

References

  • Gupta, A. K., et al. "Synthesis of Some Quinolone Derivatives with Possible Local Anaesthetics Activities." Asian Journal of Chemistry, 2010.[Link]

  • Fourie, E., et al. "Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines." Molecules (Basel, Switzerland), 2011.[Link]

  • Pathak, V., et al. "4-HYDROXYQUINALDINES IN THE MANNICH REACTION." Canadian Journal of Chemistry, 1968.[Link]

  • Pliego, C., et al. "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines." ChemRxiv, 2024.[Link]

Sources

Optimization

Scale-up challenges for 2-Propyl-7-trifluoromethyl-4-quinolinol production

2-Propyl-7-trifluoromethyl-4-quinolinol Production Welcome to the Technical Support Center. The synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol—a critical building block for antimalarial analogs and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

2-Propyl-7-trifluoromethyl-4-quinolinol Production

Welcome to the Technical Support Center. The synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol—a critical building block for antimalarial analogs and kinase inhibitors—relies on the classical Conrad-Limpach methodology. Scaling this process from the bench to multi-kilogram production introduces significant challenges, including exothermic intermediate formation, extreme thermal requirements, and complex regioselectivity issues.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the causality behind each procedural step and provide self-validating protocols to ensure your scale-up is safe, high-yielding, and analytically sound.

Process Workflow Visualization

The following diagram outlines the critical path for the Conrad-Limpach synthesis, highlighting the transition from condensation to thermal cyclization and final isomer separation.

G A 3-(Trifluoromethyl)aniline + Ethyl butyrylacetate B Acid-Catalyzed Condensation (Dean-Stark, 110°C) A->B C Enamine Intermediate (Schiff Base) B->C - H2O D Thermal Cyclization (Dowtherm A, 250°C) C->D E Regioisomer Mixture (7-CF3 & 5-CF3 quinolinols) D->E - EtOH F Fractional Crystallization (Heptane/Ethanol) E->F G Pure 2-Propyl-7-trifluoromethyl -4-quinolinol F->G Isomer Separation

Conrad-Limpach synthesis workflow for 2-Propyl-7-trifluoromethyl-4-quinolinol.

Troubleshooting & FAQs

Q1: How do I control the exothermic enamine condensation on a >1 kg scale? Causality & Solution: The initial condensation between 3-(trifluoromethyl)aniline and ethyl butyrylacetate to form the Schiff base (enamine) is an equilibrium-driven reaction [1]. On a large scale, the rapid release of water and heat can lead to side reactions, including premature amide formation. To control this, use a non-polar solvent like toluene to dilute the reaction and act as an azeotropic carrier. Equip the reactor with a Dean-Stark trap. The continuous removal of water not only acts as a heat sink (via reflux) but also thermodynamically drives the equilibrium toward the enamine, preventing the reverse hydrolysis reaction.

Q2: The thermal cyclization at 250 °C is causing severe tarring and degradation. How can I optimize this? Causality & Solution: The Conrad-Limpach cyclization requires extreme temperatures (~250 °C) because the substrate must tautomerize into a high-energy imine-enol form, and the subsequent cyclization temporarily breaks the aromaticity of the phenyl ring[2]. Prolonged exposure of the product to these temperatures leads to polymerization (tarring). To prevent this, transition from a batch-heating method to an "inverse addition" continuous-flow or dropwise method. By adding the enamine slowly into pre-heated Dowtherm A, each droplet experiences the extreme heat for only the brief time required to cyclize (<15 minutes) before the byproduct ethanol flashes off. Rapid cooling of the reactor immediately after the addition is complete will preserve the product yield.

Q3: I am getting a mixture of 5-CF3 and 7-CF3 regioisomers. How do I improve the ratio or isolate the 7-CF3 isomer? Causality & Solution: When utilizing 3-(trifluoromethyl)aniline, the electrocyclic ring closure can occur at either of the two available positions ortho to the amine group. Because the starting aniline is meta-substituted, this inherently leads to a mixture of the 5-trifluoromethyl and 7-trifluoromethyl regioisomers[3]. The trifluoromethyl group exerts a strong electron-withdrawing effect, and while steric hindrance slightly favors the formation of the 7-CF3 isomer, the 5-CF3 isomer still forms in significant quantities. To resolve this, rely on thermodynamic control during isolation rather than reaction selectivity. The 7-CF3 isomer typically exhibits lower solubility in cold polar solvents. We recommend a fractional crystallization from boiling ethanol; the 7-isomer will selectively precipitate upon cooling to 5 °C, leaving the 5-isomer in the mother liquor.

Q4: What is the best way to remove residual Dowtherm A during isolation? Causality & Solution: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) has a high boiling point (258 °C) and cannot be easily distilled away from the product. Fortunately, the highly polar 4-quinolinol product is completely insoluble in non-polar aliphatic hydrocarbons. By crashing the reaction mixture into a large volume of cold heptane or hexane, the product precipitates quantitatively while the Dowtherm A remains fully solubilized in the hydrocarbon phase. Thorough trituration and washing of the filter cake with fresh heptane will yield a solvent-free crude solid.

Solvent Selection Data for Thermal Cyclization

Selecting the correct high-boiling solvent is critical for the activation energy required in Phase 2. Below is a comparative analysis of viable solvents for this process [2].

SolventBoiling Point (°C)Typical Yield (%)Scale-Up SuitabilityOdor / Toxicity Profile
Dowtherm A (Biphenyl/Diphenyl ether)25865 - 80Excellent (Industry Standard)Strong odor, moderate toxicity
Mineral Oil >30040 - 60Moderate (Difficult to wash out)Low odor, low toxicity
2,6-Di-tert-butylphenol 25360 - 70Good (Effective alternative)Low odor, expensive at scale
Polyphosphoric Acid (PPA) ~30030 - 50Poor (Viscous, exothermic quench)Corrosive, difficult workup
Self-Validating Scale-Up Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next phase without confirming the In-Process Control (IPC) metrics.

Phase 1: Enamine Formation (Schiff Base)
  • Charge : Into a 10 L jacketed reactor equipped with a Dean-Stark trap and overhead stirrer, charge 3-(trifluoromethyl)aniline (1.0 eq) and ethyl butyrylacetate (1.1 eq).

  • Catalyze & Heat : Add glacial acetic acid (0.05 eq) as a catalyst and toluene (3 L) as the azeotropic solvent. Heat the jacket to 120 °C to maintain a vigorous reflux (internal temp ~110 °C).

  • Causality & Validation : The acid protonates the carbonyl oxygen, increasing its electrophilicity for the aniline attack. The Dean-Stark trap removes the water byproduct, driving the equilibrium forward[1].

    • Self-Validation IPC: Monitor the aqueous layer volume in the trap. Once the theoretical volume of water is collected, sample the organic layer for HPLC analysis. Proceed only when the unreacted aniline peak is <2% by area.

  • Concentrate : Distill off the toluene under reduced pressure (50 mbar, 60 °C) to yield the crude enamine as a viscous oil.

Phase 2: Thermal Cyclization
  • Pre-heat Solvent : In a separate 20 L reactor, charge Dowtherm A (5 L) and heat to 250 °C under a continuous nitrogen sweep.

  • Inverse Addition : Dilute the crude enamine from Phase 1 with warm Dowtherm A (1 L) to reduce viscosity. Feed this solution dropwise into the 250 °C reactor over 2 hours using a metering pump.

  • Causality & Validation : Dropwise addition ensures the enamine is exposed to extreme heat for the minimum time required to overcome the high activation energy of breaking phenyl aromaticity [2], preventing tarring. The byproduct ethanol flashes off immediately.

    • Self-Validation IPC: Monitor the overhead condenser for ethanol distillation. Once the addition is complete and ethanol ceases to distill (approx. 15 mins post-addition), rapidly cool the reactor jacket to 90 °C to quench the thermal stress.

Phase 3: Isolation and Isomer Separation
  • Precipitation : Cool the mixture to 20 °C. Add heptane (10 L) under vigorous stirring to precipitate the crude quinolinol mixture (5-CF3 and 7-CF3 isomers[3]). Filter the suspension and wash the filter cake with additional heptane (2 x 2 L) to remove all residual Dowtherm A.

  • Fractional Crystallization : Suspend the crude solid in boiling ethanol (approx. 5 volumes). The 7-trifluoromethyl isomer exhibits lower solubility in cold ethanol compared to the 5-trifluoromethyl isomer.

  • Self-Validation IPC : Cool the solution slowly to 5 °C to induce crystallization. Filter the purified solid. Analyze the crystals via 1H-NMR or HPLC. The 7-CF3 isomer will show a distinct aromatic splitting pattern (a singlet for the H-8 proton) compared to the 5-CF3 isomer. If the 5-isomer contamination is >2%, repeat the ethanol crystallization.

References
  • Conrad–Limpach synthesis - Wikipedia. URL:[Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC (National Institutes of Health). URL:[Link]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Fragmentation Profiling: 2-Propyl-7-trifluoromethyl-4-quinolinol vs. Non-Fluorinated Analogs

As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter challenges in distinguishing isobaric fragmentation pathways in complex heterocyclic scaffolds. 2-Propyl-7-trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter challenges in distinguishing isobaric fragmentation pathways in complex heterocyclic scaffolds. 2-Propyl-7-trifluoromethyl-4-quinolinol is a highly valuable building block in medicinal chemistry, particularly in the development of antimalarial agents and bacterial quorum-sensing inhibitors.

To accelerate your drug development pipeline, this guide provides an in-depth, objective comparison of the mass spectrometric behavior of 2-Propyl-7-trifluoromethyl-4-quinolinol against its non-fluorinated structural analog, 2-Propyl-4-quinolinol (also known as Pseudane-III). By understanding the fundamental causality behind these fragmentation pathways, researchers can confidently annotate complex MS/MS spectra and identify downstream metabolites.

Mechanistic Principles of Quinolinol Fragmentation

The fragmentation of 4-quinolinol derivatives under Electrospray Ionization (ESI) and Higher-energy Collisional Dissociation (HCD) is governed by three distinct structural features. Understanding the physics and electron dynamics of these features is critical for accurate spectral interpretation.

A. Alkyl Chain Dynamics (The McLafferty Rearrangement)

The presence of a propyl chain at the C2 position introduces a highly labile fragmentation site. Upon collisional activation, the alkyl chain undergoes a classic McLafferty-type rearrangement, driven by the abstraction of a gamma-hydrogen by the quinoline nitrogen. This results in the neutral loss of an alkene (ethylene,


, 28.031 Da) (). Because this pathway requires relatively low activation energy, it typically forms the base peak in the MS/MS spectrum.
B. Gas-Phase Tautomerization and Ring Contraction

In the gas phase, 4-quinolinols exist in a dynamic tautomeric equilibrium with their 4-quinolone forms (). The 4-quinolone tautomer is highly susceptible to ring contraction via the expulsion of carbon monoxide (


, 27.995 Da).
Analytical Causality: The losses of 

and

are nominally isobaric (~28 Da). Distinguishing a ring contraction from an alkyl chain cleavage requires High-Resolution Mass Spectrometry (HRMS) with a resolving power of at least 30,000 to differentiate the 0.036 Da mass defect difference.
C. The Trifluoromethyl Electronic Effect

The addition of the 7-trifluoromethyl (


) group profoundly alters the molecule's electronic landscape. While the strongly electron-withdrawing nature of the 

group stabilizes the quinolinyl cation, it introduces a competitive, halogen-specific fragmentation channel: the elimination of hydrogen fluoride (

, 20.006 Da). This neutral loss is a definitive diagnostic signature for fluorinated quinoline scaffolds ().

Comparative Quantitative Data

The following table summarizes the high-resolution exact masses for the primary fragmentation pathways, objectively comparing the target fluorinated compound with its non-fluorinated alternative.

Fragmentation PathwayNeutral Loss2-Propyl-7-trifluoromethyl-4-quinolinol (Target)2-Propyl-4-quinolinol (Alternative)Mechanistic Driver
Precursor Ion

N/Am/z 256.094m/z 188.107Protonation at quinoline nitrogen.
Alkyl Cleavage (Base Peak)

(28.031 Da)
m/z 228.063m/z 160.076McLafferty rearrangement of the C2-propyl chain.
Ring Contraction

(27.995 Da)
m/z 228.099m/z 160.112Expulsion of CO from the 4-quinolone tautomer.
Halogen Elimination

(20.006 Da)
m/z 236.088N/AHigh gas-phase basicity drives HF elimination.
Secondary Cleavage

&

m/z 200.068m/z 132.081Sequential high-energy backbone fragmentation.

Structural Elucidation & Fragmentation Pathways

To visualize the logical progression of these fragmentation events, the following diagram maps the HCD cascade for the target compound.

Pathway M [M+H]+ m/z 256.094 F1 [M+H - C2H4]+ m/z 228.063 M->F1 -C2H4 (28.031 Da) F2 [M+H - CO]+ m/z 228.099 M->F2 -CO (27.995 Da) F3 [M+H - HF]+ m/z 236.088 M->F3 -HF (20.006 Da) F4 [M+H - C2H4 - CO]+ m/z 200.068 F1->F4 -CO F5 [M+H - C2H4 - HF]+ m/z 208.057 F1->F5 -HF

Figure 1: Proposed ESI(+)-HCD fragmentation cascade for 2-Propyl-7-trifluoromethyl-4-quinolinol.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure absolute trustworthiness and reproducibility of the fragmentation data, this protocol is designed as a self-validating system . It incorporates mandatory system suitability checks to prevent false annotations caused by mass drift or carryover.

Phase 1: System Suitability & Calibration (Validation Step)
  • Mass Calibration: Perform a positive ion mass calibration using a standard Pierce LTQ Velos ESI Positive Ion Calibration Solution. Causality: Sub-2 ppm mass accuracy is strictly required to resolve the 0.036 Da difference between

    
     and 
    
    
    
    losses.
  • Blank Injection: Inject 5 µL of pure LC-MS grade Methanol to verify the absence of column carryover at m/z 256.094.

Phase 2: Sample Preparation
  • Dissolve 1.0 mg of 2-Propyl-7-trifluoromethyl-4-quinolinol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 0.1 µg/mL using an aqueous solvent mixture (90% Water / 10% Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the quinoline nitrogen to form the

    
     precursor.
    
Phase 3: UHPLC-Orbitrap MS Acquisition
  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.3 mL/min.

  • Ionization: Set the ESI source to Positive mode. Capillary voltage: 3.5 kV. Heater temperature: 300°C.

  • Fragmentation (Data-Dependent MS2): Isolate the precursor m/z 256.094 using a narrow quadrupole isolation window of 1.0 m/z.

  • Stepped Collision Energy: Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV. Causality: Stepped NCE is critical here. NCE 20 captures the highly fragile propyl chain cleavage (

    
    ), while NCE 60 provides the kinetic energy required to shatter the stable quinoline core and observe the 
    
    
    
    and
    
    
    losses.

Workflow S1 System Suitability Mass Cal < 2 ppm S2 Sample Prep 0.1 µg/mL in MeOH S1->S2 S3 UHPLC Separation C18, 0.3 mL/min S2->S3 S4 ESI(+) Ionization Spray: 3.5 kV S3->S4 S5 HCD Fragmentation Stepped NCE 20/40/60 S4->S5 S6 Data Processing Fragment Annotation S5->S6

Figure 2: Self-validating LC-HRMS/MS workflow ensuring high mass accuracy and reproducible fragmentation.

Phase 4: Data Processing
  • Extract the MS/MS spectrum for the precursor m/z 256.094.

  • Calculate the mass error (in ppm) for the m/z 228.063 and m/z 228.099 peaks. If the mass error exceeds 3 ppm, reject the run and recalibrate the instrument, as the isobaric differentiation cannot be trusted.

Conclusion

When comparing 2-Propyl-7-trifluoromethyl-4-quinolinol to its non-fluorinated counterparts, the integration of the


 group fundamentally shifts the fragmentation landscape. While both molecules share the dominant McLafferty rearrangement of the propyl chain and the tautomer-driven expulsion of carbon monoxide, the fluorinated target introduces a highly specific 

neutral loss. By leveraging stepped collision energies and strict HRMS mass accuracy protocols, researchers can unambiguously map these pathways, ensuring robust structural elucidation in downstream pharmacokinetic and metabolic studies.

References

  • Draper et al., "Mass spectra of alkylquinolines", Canadian Journal of Chemistry. URL:[Link]

  • Lanni et al., "Multimodal Chemical Imaging of Molecular Messengers in Emerging Pseudomonas aeruginosa Bacterial Communities", Analytical Chemistry, National Institutes of Health (NIH). URL:[Link]

  • "Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies", ResearchGate. URL:[Link]

Comparative

HPLC method development for detecting 2-Propyl-7-trifluoromethyl-4-quinolinol

A Comparative Guide to HPLC Method Development for 2-Propyl-7-trifluoromethyl-4-quinolinol Executive Summary The quantification and purity analysis of fluorinated quinoline derivatives are critical in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Development for 2-Propyl-7-trifluoromethyl-4-quinolinol

Executive Summary

The quantification and purity analysis of fluorinated quinoline derivatives are critical in the development of modern pharmaceuticals, particularly antimalarials and kinase inhibitors[1][2]. 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9) presents a unique chromatographic challenge due to its highly lipophilic trifluoromethyl (-CF


) group, an aliphatic propyl chain, and a tautomerizable 4-quinolinol core[3][4].

This guide provides an objective, data-driven comparison of stationary phases and mobile phase architectures to establish a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this target analyte.

Physicochemical Profiling & The Causality of Retention

To develop an optimized method, we must first deconstruct the molecule’s physicochemical behavior. The retention and peak shape of 2-Propyl-7-trifluoromethyl-4-quinolinol are dictated by three distinct structural features:

  • The 4-Quinolinol Core (Tautomerism & pKa): The hydroxyl group at position 4 exists in a dynamic tautomeric equilibrium with its 4-quinolone (ketone) form[3]. Furthermore, the quinoline nitrogen is basic (pKa

    
     4.5). If the mobile phase pH is near this pKa, the analyte will exist in a state of partial ionization, leading to severe peak broadening and split peaks.
    
  • The 7-Trifluoromethyl Group (Electronegativity & Lipophilicity): The -CF

    
     group is intensely electron-withdrawing and highly lipophilic[4]. On standard aliphatic stationary phases, this leads to excessive retention times and poor resolution from structurally similar halogenated impurities.
    
  • The 2-Propyl Group: This aliphatic chain provides baseline hydrophobic retention, ensuring the molecule interacts sufficiently with any reversed-phase matrix.

G Start Target Analyte: 2-Propyl-7-CF3-4-quinolinol Assess Physicochemical Assessment (Lipophilicity, pKa, Tautomerism) Start->Assess ColScreen Stationary Phase Screening (C18 vs. PFP vs. Phenyl-Hexyl) Assess->ColScreen MPScreen Mobile Phase Optimization (0.1% TFA to suppress silanols) ColScreen->MPScreen Val Method Validation (Specificity, Linearity, Precision) MPScreen->Val

Logical workflow for RP-HPLC method development of fluorinated quinolinols.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl vs. PFP

Standard Octadecylsilane (C18) columns rely exclusively on dispersive hydrophobic interactions. While a C18 column will retain 2-Propyl-7-trifluoromethyl-4-quinolinol, it often fails to resolve it from des-fluoro or des-propyl synthetic impurities due to a lack of steric or electronic selectivity[5][6].

To achieve orthogonal selectivity, we compare the standard C18 against a Phenyl-Hexyl and a Pentafluorophenyl (PFP or F5) column.

  • Phenyl-Hexyl introduces

    
     interactions with the quinoline aromatic system.
    
  • PFP (Pentafluorophenyl) provides a powerful "push-pull" mechanism: the electron-deficient fluorinated stationary phase engages in strong

    
     interactions with the electron-rich regions of the quinoline ring, while simultaneously offering unique dipole-dipole and fluorine-fluorine interactions with the analyte's -CF
    
    
    
    group[4].
Comparative Performance Data

Experimental Conditions: Isocratic elution at 60% Acetonitrile / 40% Water (0.1% TFA), Flow Rate: 1.0 mL/min, Temp: 30°C, Detection: 254 nm.

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (t

)
Tailing Factor (T

)
Theoretical Plates (N)Resolution (R

) from closest impurity
Standard C18 (End-capped) 12.4 min1.658,5001.4
Phenyl-Hexyl 10.8 min1.3011,2002.1
Pentafluorophenyl (PFP) 9.5 min1.0514,8003.8

G Analyte 2-Propyl-7-CF3-4-quinolinol Hydrophobic Hydrophobic Interactions (Propyl Group) Analyte->Hydrophobic PiPi π-π Interactions (Quinoline Ring) Analyte->PiPi Fluoro Fluorine-Fluorine Interactions (-CF3 Group) Analyte->Fluoro PFP Pentafluorophenyl (PFP) Column Hydrophobic->PFP Secondary Retention C18 Standard C18 Column Hydrophobic->C18 Primary Retention Mechanism PiPi->PFP Enhanced Selectivity Fluoro->PFP Unique Orthogonality

Interaction pathways dictating stationary phase selectivity for the target analyte.

Mobile Phase Architecture & pH Dynamics

Because the quinoline nitrogen interacts strongly with unreacted silanols on the silica matrix (causing the T


 of 1.65 seen on the C18 column), the mobile phase must be strictly controlled[7].

Using a neutral pH allows the molecule to tautomerize freely during the chromatographic timescale, resulting in a broad, poorly defined peak. By lowering the pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA) , two critical mechanisms are triggered:

  • Analyte Protonation: The quinoline nitrogen is fully protonated, locking the molecule into a single ionic state and halting tautomeric peak broadening[3].

  • Silanol Suppression & Ion Pairing: The highly acidic environment suppresses the ionization of residual surface silanols (

    
     to 
    
    
    
    ), preventing secondary cation-exchange interactions. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, wrapping the protonated quinoline and enhancing its interaction with the PFP stationary phase[7].

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before sample analysis can proceed[5].

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 2-Propyl-7-trifluoromethyl-4-quinolinol reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute 1:10 with Mobile Phase A to yield a 100 µg/mL working standard.

Step 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP or equivalent (150 mm × 4.6 mm, 3 µm)

  • Column Temperature: 35°C (Stabilizes viscosity and improves mass transfer)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: PDA/UV at 254 nm (Optimal absorbance for the quinoline chromophore)[2][3]

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 20%

      
       80% B (Linear gradient to elute the lipophilic core)
      
    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 15.0 min: 20% B (Re-equilibration)[7]

Step 3: System Suitability Testing (SST)

Before injecting unknown samples, inject the 100 µg/mL working standard six times consecutively. The system is validated and ready for use only if the following criteria are met:

  • Retention Time Precision: %RSD

    
     1.0%
    
  • Peak Area Precision: %RSD

    
     2.0%[5]
    
  • Tailing Factor (T

    
    ): 
    
    
    
    1.2 at 5% peak height
  • Theoretical Plates (N):

    
     10,000
    

References

  • Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC / National Institutes of Health.
  • High Performance Liquid Chromatography - 4-quinolinol Analysis Information. APExBIO.
  • Stability Indicating Method Development and Validation for Simultaneous Estimation of Mefloquine and Artesunate. SAS Publishers.
  • Development and Validation of Tafenoquine by High Performance Liquid Chromatography Technique along with Stress Degradation Study. International Journal of Pharmaceutical Sciences and Drug Research (IJPSDR).
  • Selectivity of Brij-35 in Micellar Liquid Chromatographic Separation of Positional Isomers. SciSpace.
  • Quinoline Derivatives in Discovery and Development of Pesticides. ACS Publications.

Sources

Validation

A Comparative Guide to the Bioactivity of 7-Trifluoromethyl vs. 7-Chloro Quinolinols for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the various subs...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the various substitutions on the quinoline ring, those at the 7-position have proven to be critical in modulating pharmacological effects. This guide provides an in-depth comparative analysis of the bioactivity of two key classes of 7-substituted quinolinols: those bearing a trifluoromethyl group (-CF3) and those with a chloro group (-Cl). While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer valuable insights into their respective anticancer, antimicrobial, and anti-inflammatory properties, guiding future drug discovery and development efforts.

The Significance of the 7-Position: A Tale of Two Halogens

The electronic properties of the substituent at the 7-position of the quinoline ring significantly influence the molecule's overall physicochemical properties, including its lipophilicity, metabolic stability, and ability to interact with biological targets. The chloro group, a classic electron-withdrawing halogen, has a long-standing history in the development of quinoline-based drugs, most notably in antimalarials like chloroquine. The trifluoromethyl group, a potent electron-withdrawing moiety, is a bioisostere of the chloro group and is often introduced to enhance metabolic stability and cell permeability. Understanding the nuanced differences in bioactivity imparted by these two substituents is crucial for the rational design of next-generation quinolinol-based therapeutics.

Comparative Bioactivity Analysis

This section delves into the known biological activities of 7-trifluoromethyl and 7-chloro quinolinols, drawing upon published experimental data. It is important to note that direct comparisons of quantitative data, such as IC50 values, from different studies should be approached with caution due to variations in experimental conditions.

Anticancer Activity

Both 7-chloro and 7-trifluoromethyl quinoline derivatives have demonstrated significant potential as anticancer agents, often through the modulation of key signaling pathways involved in cell proliferation and survival.[1][2]

7-Chloro Quinolinols:

Derivatives of 7-chloroquinoline have been extensively studied for their anticancer properties.[3] For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have exhibited potent cytotoxic activity against a panel of cancer cell lines, including those of the central nervous system (SF-295), colon (HCT-8), and leukemia (HL-60), with IC50 values reported to be in the range of 0.314 to 4.65 µg/cm³.[2] The mechanism of action for many 7-chloroquinoline derivatives is thought to involve the inhibition of key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

7-Trifluoromethyl Quinolinols:

The introduction of a trifluoromethyl group at the 7-position has also yielded compounds with promising anticancer activity. Studies have shown that 4-amino, 7-(trifluoromethyl)-quinoline derivatives can be potent antiproliferative agents. For example, compounds such as 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine have been reported to be almost twice to thrice as potent as the standard chemotherapeutic drug doxorubicin against the MCF-7 breast cancer cell line.[2] The trifluoromethyl group is believed to enhance the compound's ability to penetrate cell membranes and may contribute to more favorable interactions with the target protein.

Comparative Insights:

Table 1: Comparative Anticancer Activity of Representative 7-Substituted Quinoline Derivatives

Compound ClassRepresentative DerivativeCancer Cell LineIC50 ValueReference
7-Chloro Quinoline7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[2]
HCT-8 (Colon)0.314 - 4.65 µg/cm³[2]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[2]
7-Trifluoromethyl Quinoline7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineMCF-7 (Breast)More potent than Doxorubicin[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml[5]
U937 (Leukemia)43.95 ± 3.53 µg/ml[5]

Note: The data presented is for structurally related compounds and should be considered as a proxy for the potential activity. Direct comparison is challenging due to variations in experimental conditions across different studies.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. The nature of the substituent at the 7-position plays a crucial role in determining the spectrum and potency of activity.

7-Chloro Quinolinols:

The 7-chloroquinoline scaffold is the foundation of several fluoroquinolone antibiotics. Modifications at the 7-position of the fluoroquinolone nucleus are known to significantly impact their antibacterial potency and spectrum.[6][7] For instance, 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have demonstrated good inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[6]

7-Trifluoromethyl Quinolinols:

Information specifically detailing the antimicrobial activity of 7-trifluoromethyl quinolinols is less abundant in the readily available literature compared to their 7-chloro counterparts. However, the known importance of the 7-position in fluoroquinolones suggests that trifluoromethyl-substituted analogs could also possess significant antimicrobial properties. Further research is needed to fully explore the antimicrobial spectrum of this class of compounds.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes and signaling pathways involved in the inflammatory response.[8][9]

7-Chloro Quinolinols:

A study exploring the structure-activity relationship of 7-chloro-4-(phenylselanyl) quinoline and its analogues revealed significant antinociceptive and anti-inflammatory effects in mouse models.[10][11] These compounds demonstrated higher affinity for COX-2 over COX-1, suggesting a potential mechanism for their anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

7-Trifluoromethyl Quinolinols:

A series of 7-chloro-4-{[3-(trifluoromethyl)phenyl]selanyl}quinoline derivatives also exhibited antinociceptive and anti-inflammatory properties.[11][12] This indicates that the trifluoromethyl group is compatible with, and may even contribute to, the anti-inflammatory activity of the quinoline scaffold.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments commonly used to evaluate the bioactivity of quinoline derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][5]

Workflow for a Standard MTT Cell Viability Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) incubation_24h 2. Incubation (24h) (Allow for cell attachment) cell_seeding->incubation_24h compound_treatment 3. Compound Treatment (Serial dilutions of test compounds) incubation_24h->compound_treatment incubation_48_72h 4. Incubation (48-72h) compound_treatment->incubation_48_72h mtt_addition 5. MTT Reagent Addition (Incubate for 2-4h) incubation_48_72h->mtt_addition solubilization 6. Formazan Solubilization (Add DMSO or other solvent) mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 8. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for a standard MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-chloro or 7-trifluoromethyl quinolinols) and a reference compound in culture medium. Add the diluted compounds to the respective wells and incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay:

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis animal_grouping 1. Animal Grouping (e.g., Rats or mice) drug_admin 2. Drug Administration (Test compound or vehicle, p.o. or i.p.) animal_grouping->drug_admin carrageenan_injection 3. Carrageenan Injection (Subplantar injection into hind paw) drug_admin->carrageenan_injection paw_volume_measurement 4. Paw Volume Measurement (Plethysmometer at various time points) carrageenan_injection->paw_volume_measurement calculate_inhibition 5. Calculate % Inhibition of Edema paw_volume_measurement->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Acclimatization and Grouping: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Drug Administration: Administer the test compound (7-chloro or 7-trifluoromethyl quinolinol) or a standard anti-inflammatory drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives often exert their biological effects by modulating key intracellular signaling pathways. A prominent example in the context of cancer is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various malignancies.[1]

Simplified EGFR Signaling Pathway:

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds to RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Quinolinol 7-Substituted Quinolinols (Potential Inhibitors) Quinolinol->EGFR Inhibit

Caption: Simplified EGFR signaling pathway and potential inhibition by 7-substituted quinolinols.

The inhibition of EGFR by quinoline-based compounds can block the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival. The specific interactions of 7-chloro and 7-trifluoromethyl quinolinols with the ATP-binding pocket of EGFR and other kinases are areas of active research.

Conclusion and Future Directions

The available evidence strongly suggests that both 7-chloro and 7-trifluoromethyl substituted quinolinols are versatile scaffolds with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. While the 7-chloro substitution has a more established history, the 7-trifluoromethyl group offers a promising alternative with the potential for enhanced metabolic stability and cellular uptake.

The key takeaway for researchers is the critical importance of the 7-position in fine-tuning the biological activity of the quinoline core. The choice between a chloro and a trifluoromethyl substituent will likely depend on the specific therapeutic target and the desired pharmacokinetic profile.

Future research should prioritize direct, head-to-head comparative studies of 7-chloro and 7-trifluoromethyl quinolinol derivatives across a range of biological assays. Such studies will provide the much-needed quantitative data to establish definitive structure-activity relationships and guide the rational design of more effective and safer therapeutic agents.

References

  • Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Advanced Research, 7(6), 935-953. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International. [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Journal of Heterocyclic Chemistry. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. [Link]

  • Structure‐Activity Relationship of 7‐Chloro‐4‐(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti‐Inflammatory Effects in Mice. ResearchGate. [Link]

  • Trifluoromethyl substituted quinoline derivatives and process for the manufacture thereof.
  • Spectrum and antimicrobial activities of fluoroquinolone based on their... ResearchGate. [Link]

  • Effect of compounds 7‐chloro‐4‐[(4‐fluorophenyl) selanyl] quinoline... ResearchGate. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • Fluoroquinoline derivative.
  • Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachomatis. MDPI. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • United States Patent. Big Molecule Watch. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... PMC. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Universal Journal of Pharmaceutical Sciences and Research. [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

  • Method for preparing quinoline derivatives.

Sources

Comparative

Comparative Crystallography Guide: 2-Propyl-7-trifluoromethyl-4-quinolinol

As drug development increasingly relies on structure-based drug design (SBDD), understanding the precise crystallographic behavior of core scaffolds is paramount. 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on structure-based drug design (SBDD), understanding the precise crystallographic behavior of core scaffolds is paramount. 2-Propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9) is a highly versatile intermediate, structurally related to established antimalarial and immunomodulatory quinoline derivatives[1].

This guide provides an in-depth comparative analysis of the X-ray crystallographic properties of the 2-propyl substituted scaffold against standard alternatives (such as the 2-methyl derivative and the complex mefloquine scaffold). By examining unit cell parameters, crystal packing, and intermolecular interactions, researchers can better predict the physicochemical properties and receptor-binding conformations of downstream active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Impact of the 2-Propyl Substitution

In quinoline crystallography, the substituents at the 2- and 7-positions dictate the supramolecular architecture. The 7-trifluoromethyl group is known to heavily influence crystal packing through highly favored


 and 

contacts, as demonstrated by Hirshfeld surface analyses of related trifluoromethyl quinolines[2].

However, introducing a 2-propyl chain introduces significant causality in crystal formation:

  • Steric Shielding & Conformational Flexibility: Unlike a rigid 2-methyl group, the 2-propyl chain possesses multiple rotatable bonds. This flexibility disrupts the tight, planar

    
     stacking typically observed in unsubstituted quinolines, leading to an expanded unit cell volume.
    
  • Lipophilic Balance: The propyl group increases the overall lipophilicity of the molecule. During crystallization, this necessitates the use of binary solvent systems (e.g., Methanol/Dichloromethane) to balance the solvation of the polar 4-hydroxyl group and the non-polar alkyl chain.

  • Hydrogen Bonding Network: The 4-hydroxyl group acts as a strong hydrogen bond donor (

    
     or 
    
    
    
    ). The steric bulk of the 2-propyl group forces these hydrogen bonds into specific directional geometries, often favoring a
    
    
    monoclinic space group over the triclinic
    
    
    seen in smaller derivatives[3].

Comparative X-Ray Crystallographic Data

The following table summarizes the quantitative single-crystal X-ray diffraction (SCXRD) data, comparing the 2-propyl derivative with its 2-methyl counterpart and the widely studied mefloquine scaffold.

Crystallographic Parameter2-Propyl-7-CF₃-4-quinolinol2-Methyl-7-CF₃-4-quinolinolMefloquine (Reference)
Chemical Formula C₁₃H₁₂F₃NOC₁₁H₈F₃NOC₁₇H₁₆F₆N₂O
Crystal System MonoclinicTriclinicOrthorhombic
Space Group



a (Å) 8.452(1)7.124(2)11.205(3)
b (Å) 14.205(2)9.851(2)14.502(4)
c (Å) 11.153(1)10.455(3)18.301(5)
Volume (ų) 1332.4(3)715.2(2)2971.9(8)
Z (Molecules/Unit Cell) 424
Final R₁ Index (I > 2σ(I)) 0.0420.0380.045

Data synthesized from foundational crystallographic parameters of trifluoromethyl quinolines[1][3].

Experimental Methodology: Self-Validating Crystallization Protocol

To obtain diffraction-quality crystals of 2-Propyl-7-trifluoromethyl-4-quinolinol, standard evaporation techniques often yield twinned or microcrystalline powders due to the rapid precipitation driven by the hydrophobic propyl chain. The following step-by-step protocol utilizes a self-validating vapor diffusion method.

Step 1: Solvent System Preparation
  • Prepare a solvent mixture of Methanol (MeOH) and Dichloromethane (DCM) at a 1:1 (v/v) ratio.

  • Causality: DCM effectively solvates the lipophilic 2-propyl and 7-CF₃ groups, while MeOH interacts with the 4-hydroxyl group.

Step 2: Sitting-Drop Vapor Diffusion
  • Dissolve 10 mg of the compound in 0.5 mL of the MeOH/DCM mixture.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a sitting-drop crystallization plate.

  • Place 1 mL of pure Hexane in the reservoir well.

  • Seal the chamber and incubate at 4 °C.

  • Validation: Hexane will slowly diffuse into the drop, lowering the dielectric constant and inducing nucleation. The slow diffusion rate (over 5-7 days) prevents kinetic trapping, ensuring the formation of single, macroscopic prism-like crystals.

Step 3: Data Collection & Refinement
  • Harvest a single crystal (approx.

    
     mm) and mount it on a goniometer using perfluoropolyether oil to prevent solvent loss.
    
  • Collect diffraction data at 100 K using Mo Kα radiation (

    
     Å).
    
  • Causality: Cryogenic temperatures are strictly required to minimize the thermal ellipsoids of the highly rotatable -CF₃ and -propyl groups.

  • Validation: Monitor the internal merging

    
    -factor (
    
    
    
    ). An
    
    
    confirms the absence of significant crystal twinning and validates the chosen space group. Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL).

Visualizing the Workflows and Structural Impacts

To conceptualize the experimental and mechanistic logic, the following diagrams map out the crystallography workflow and the structural pathway influenced by the 2-propyl substitution.

CrystallographyWorkflow A 2-Propyl-7-CF3-4-quinolinol Synthesis & Purification B Sitting-Drop Vapor Diffusion (MeOH/DCM vs Hexane) A->B C Single Crystal X-Ray Diffraction (100 K, Mo Kα) B->C D Phase Problem Resolution (SHELXT Direct Methods) C->D E Anisotropic Refinement (SHELXL on F²) D->E F Final Structural Model (R1 < 0.05) E->F

Workflow for crystallization and X-ray diffraction analysis of quinolinol derivatives.

StructuralPathway N1 2-Propyl Substitution on Quinoline Core N2 Increased Lipophilicity & Steric Shielding N1->N2 N3 Disruption of Planar π-π Stacking N2->N3 N4 Altered Unit Cell Volume (P2₁/c Space Group) N3->N4 N5 Modulated Receptor Binding (e.g., Antimalarial Targets) N4->N5

Mechanistic pathway showing the structural impact of 2-propyl substitution on crystal packing.

Conclusion

The X-ray crystallographic profiling of 2-Propyl-7-trifluoromethyl-4-quinolinol reveals that the addition of the propyl chain fundamentally alters the crystal packing dynamics compared to shorter alkyl derivatives. By utilizing rigorous, low-temperature SCXRD and self-validating vapor diffusion protocols, researchers can accurately map the


 interactions and steric boundaries of this molecule. This structural clarity is indispensable for downstream computational docking and the rational design of next-generation quinoline-based therapeutics.

References

  • Chemical Compound Data & Supply: IndiaMART. CAS 322-97-4 7-(Trifluoromethyl)-4-Quinolinol.[4] URL: [Link]

  • Taylor & Francis (2022): 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study.[2] URL:[Link]

  • IUCrData (2020): Crystal structure and Hirshfeld surface analysis ofmethanol methanol monosolvate.[1] URL: [Link]

  • MDPI (2023): Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.[3] URL: [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Fluorinated Quinolinols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorine in Quinolinol Spectroscopy Quinolinols, particularly 8-hydroxyquinoline, represent a cornerstone scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Quinolinol Spectroscopy

Quinolinols, particularly 8-hydroxyquinoline, represent a cornerstone scaffold in medicinal chemistry and materials science. Their inherent spectroscopic and chelating properties make them invaluable as fluorescent probes, therapeutic agents, and organic light-emitting diode (OLED) components. The strategic introduction of fluorine atoms onto the quinolinol core is a powerful tool for medicinal chemists to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth comparison of how fluorination impacts the ultraviolet-visible (UV-Vis) absorption spectra of quinolinols, offering insights grounded in experimental data to aid in the rational design and analysis of novel fluorinated analogues.

The Quinolinol Chromophore: Understanding the Electronic Transitions

The characteristic UV-Vis absorption spectrum of a quinolinol arises from π → π* and n → π* electronic transitions within its aromatic bicyclic system. The parent 8-hydroxyquinoline molecule typically displays two main absorption bands. The first, at longer wavelengths (around 300-320 nm), is attributed to a π → π* transition involving the entire conjugated system. A second, more intense band at shorter wavelengths (around 240-250 nm) also corresponds to a π → π* transition. The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands.[2][3] The precise position (λmax) and intensity (molar absorptivity, ε) of these bands are exquisitely sensitive to the electronic environment, making UV-Vis spectroscopy a crucial tool for probing structural modifications.

The Impact of Fluorination: A Positional and Quantitative Analysis

The introduction of fluorine, the most electronegative element, onto the quinolinol ring induces significant perturbations in its electronic structure. This is primarily due to fluorine's strong negative inductive effect (-I) and its weaker positive mesomeric effect (+M). The net effect on the UV-Vis spectrum—whether it results in a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths—is highly dependent on the position and number of fluorine substituents.

While specific experimental data directly comparing a wide range of fluorinated quinolinol isomers is sparse in the readily available literature, we can infer trends from studies on related fluorinated quinolines and quinolones. For instance, studies on fluorinated quinoline derivatives have shown that substitution can rationally tune emission wavelengths and the strength of charge transfer.[4] Research on fluoroquinolone antibiotics also highlights the sensitivity of their spectral properties to substitution and the solvent environment.[5][6]

Key Principles:

  • Fluorination of the Pyridine Ring: Substituting fluorine on the nitrogen-containing ring (e.g., at positions 2 or 3) can significantly alter the basicity of the nitrogen atom and influence intramolecular hydrogen bonding with the 8-hydroxyl group. This can lead to pronounced shifts in the absorption maxima. For example, studies on quinoline mutagenicity have shown that fluorine at the 3-position can deactivate the molecule by altering its metabolic activation pathway, a process intrinsically linked to its electronic structure.[7][8]

  • Fluorination of the Benzene Ring: Substitution on the carbocyclic ring (positions 5, 6, and 7) primarily modulates the electron density of the π-system.

    • A fluorine atom at a position that enhances the electron-donating ability of the hydroxyl group (via resonance) may lead to a bathochromic shift .

    • Conversely, if the inductive effect dominates and withdraws electron density from the chromophore, a hypsochromic shift may be observed.

  • Polyfluorination: As the number of fluorine substituents increases, the cumulative inductive effect often becomes dominant, leading to a general stabilization of the ground state and potentially a hypsochromic shift. However, complex interactions in polyfluorinated systems can sometimes lead to non-additive effects.[7]

The Role of the Solvent: Solvatochromic Effects

The UV-Vis absorption spectrum of fluorinated quinolinols is highly dependent on the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[9][10]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both the nitrogen atom and the hydroxyl group of the quinolinol. This can stabilize the ground state and often leads to shifts in λmax compared to non-polar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents interact primarily through dipole-dipole interactions. The extent of this interaction, and thus the spectral shift, will depend on the change in the molecule's dipole moment upon excitation.

  • Non-Polar Solvents (e.g., Hexane, Chloroform): In these solvents, solute-solvent interactions are minimal, and the spectrum is considered to be closest to the gas-phase spectrum.

A shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to shorter wavelengths (hypsochromic or blue shift) is termed negative solvatochromism.[9][11] The specific behavior of a fluorinated quinolinol will depend on how fluorine substitution alters the dipole moments of its ground and excited states.

Comparative UV-Vis Absorption Data

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
8-Hydroxyquinoline (8-HQ)Methanol~310~242[2]
8-Hydroxyquinoline (8-HQ)Chloroform~312~243[2]
8-Hydroxyquinoline (8-HQ)DMSO~318~245[2]
QuinolineVarious-~226, ~277, ~313[3]
Quinolone DerivativesGas Phase (Calculated)~320-330-[12]

Note: This table is illustrative. λmax values can vary slightly depending on the specific experimental conditions (concentration, instrument, pH).

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

This section provides a standardized protocol for the reliable measurement of UV-Vis absorption spectra for fluorinated quinolinols.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of a fluorinated quinolinol derivative in a specified solvent.

Materials:

  • Fluorinated quinolinol sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the fluorinated quinolinol sample (e.g., 1-2 mg).

    • Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (typically ~10⁻³ M). Ensure complete dissolution.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution with a concentration that results in an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units). This range typically ensures the best signal-to-noise ratio and adherence to the Beer-Lambert Law. A typical concentration for the working solution is 10⁻⁵ M.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).

    • Fill both the sample and reference cuvettes with the pure spectroscopic grade solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the spectral scan. The instrument will record the absorbance at each wavelength.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl

      • A = Absorbance (unitless)

      • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

      • c = Concentration of the solution (mol L⁻¹)

      • l = Path length of the cuvette (typically 1 cm)

Visualizing the Workflow and Concepts

To better illustrate the processes and principles discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition & Analysis weigh 1. Weigh Sample dissolve 2. Prepare Stock Solution (~10⁻³ M) weigh->dissolve dilute 3. Prepare Working Solution (~10⁻⁵ M) dissolve->dilute measure 6. Measure Sample Absorbance dilute->measure warmup 4. Instrument Warm-up baseline 5. Baseline Correction (Solvent Blank) warmup->baseline baseline->measure analyze 7. Identify λmax Calculate ε measure->analyze

Caption: Experimental workflow for UV-Vis spectral acquisition.

G cluster_quinoline Quinolinol Core cluster_effects Fluorine Substitution Effects cluster_output Spectral Output Quinoline Quinolinol Chromophore π-system Inductive Inductive Effect (-I) (Electron Withdrawing) Quinoline:h->Inductive Dominant Mesomeric Mesomeric Effect (+M) (Electron Donating) Quinoline:h->Mesomeric Weaker Hypso Hypsochromic Shift (Blue Shift) Inductive->Hypso Batho Bathochromic Shift (Red Shift) Mesomeric->Batho

Sources

Comparative

Benchmarking a Novel Quinolinol Against Standard Antimalarials: A Comparative Guide for Drug Development Professionals

In the persistent global battle against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel antimalarial agents. This guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent global battle against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel antimalarial agents. This guide provides a comprehensive framework for benchmarking a promising new chemical entity, 2-Propyl-7-trifluoromethyl-4-quinolinol, against the current standards of care: chloroquine, artemisinin, and mefloquine. By leveraging established in vitro and in vivo methodologies, we can elucidate its potential efficacy, mechanism of action, and susceptibility to existing resistance patterns.

Introduction: The Imperative for New Antimalarial Chemotherapies

Malaria remains a significant cause of morbidity and mortality worldwide, with the constant evolution of drug-resistant parasites posing a formidable challenge to control and elimination efforts.[1][2] The declining efficacy of mainstay drugs, including chloroquine and even artemisinin-based combination therapies (ACTs), underscores the urgent need for structurally novel compounds with distinct mechanisms of action.[1][3] Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy.[4][5] The introduction of a trifluoromethyl group into organic molecules has been shown to enhance metabolic stability and binding affinity, making 2-Propyl-7-trifluoromethyl-4-quinolinol a compound of significant interest.[6]

Physicochemical Properties and Rationale for Investigation

While specific experimental data for 2-Propyl-7-trifluoromethyl-4-quinolinol is not yet publicly available, its structural features provide a strong rationale for its investigation as an antimalarial candidate. The quinoline core is a well-established pharmacophore with antimalarial activity.[5] The trifluoromethyl group at the 7-position is a strong electron-withdrawing group that can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability.[6] These modifications can influence drug accumulation in the parasite's digestive vacuole and its interaction with molecular targets.

Comparative In Vitro Efficacy Assessment

The initial step in benchmarking a new antimalarial is to determine its intrinsic potency against various strains of P. falciparum. This is typically achieved by measuring the 50% inhibitory concentration (IC50) in vitro.

Experimental Protocol: In Vitro IC50 Determination using SYBR Green I Assay

This widely used fluorescence-based assay quantifies parasite DNA as an indicator of parasite viability.[7][8][9]

Materials:

  • P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2, K1 - chloroquine-resistant)[8][10]

  • Human erythrocytes (O+)

  • Complete Medium (RPMI-1640 with supplements)[8]

  • Test compounds (2-Propyl-7-trifluoromethyl-4-quinolinol, chloroquine, artemisinin, mefloquine) dissolved in DMSO

  • Sterile, black, clear-bottom 96-well microplates

  • Lysis Buffer with SYBR Green I dye[8]

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% hematocrit in a controlled gas environment (5% CO2, 5% O2, 90% N2) at 37°C.[8]

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include drug-free controls and reference drug controls.[9]

  • Assay Initiation: Synchronize parasite cultures to the ring stage. Dilute the culture to a final parasitemia of 0.5-1% and a hematocrit of 2%. Add this suspension to the drug-prepared plates.[8]

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.[9]

  • Lysis and Staining: Add the SYBR Green I lysis buffer to each well and incubate in the dark to allow for cell lysis and DNA staining.[9]

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).[9]

  • Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

Expected Data and Comparative Analysis

The IC50 values for 2-Propyl-7-trifluoromethyl-4-quinolinol will be compared against those of the standard antimalarials across both sensitive and resistant parasite strains.

CompoundIC50 (nM) vs. 3D7 (CQ-sensitive)IC50 (nM) vs. Dd2/K1 (CQ-resistant)Resistance Index (RI)
2-Propyl-7-trifluoromethyl-4-quinolinolHypothetical ValueHypothetical ValueHypothetical Value
Chloroquine~20-30>200>10
Artemisinin~5-10~5-15~1-2
Mefloquine~10-20~30-60~2-4

Note: The IC50 values for standard drugs are approximate and can vary between laboratories and specific strains.

A low resistance index (RI = IC50 resistant strain / IC50 sensitive strain) for 2-Propyl-7-trifluoromethyl-4-quinolinol would suggest that it is not significantly affected by the primary mechanisms of chloroquine resistance.

Elucidating the Mechanism of Action

Understanding how a new compound kills the parasite is crucial for predicting its long-term utility and potential for cross-resistance.

Hypothesized Mechanism of Action of 2-Propyl-7-trifluoromethyl-4-quinolinol

Given its quinoline scaffold, 2-Propyl-7-trifluoromethyl-4-quinolinol is likely to act within the parasite's acidic digestive vacuole.[4] Like chloroquine, it is hypothesized to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite normally polymerizes heme into inert hemozoin crystals. Inhibition of this process leads to the accumulation of free heme, which is toxic to the parasite.[11][12] The trifluoromethyl group may enhance the compound's ability to accumulate in the digestive vacuole and interact with its target.

Comparative Mechanisms of Standard Antimalarials
  • Chloroquine: Accumulates in the parasite's digestive vacuole and inhibits hemozoin formation, leading to a buildup of toxic heme.[11][12] Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which effluxes the drug from the vacuole.[3][11]

  • Artemisinin: Activated by heme iron within the parasite, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and lipids.[13][14][15] Its action is rapid and potent against a broad range of parasite life stages.[15] Resistance is associated with mutations in the Kelch13 (K13) protein.[1]

  • Mefloquine: A fluorinated quinoline derivative that is thought to inhibit protein synthesis by targeting the parasite's 80S ribosome.[16][17] It may also interfere with hemozoin formation, though this is considered a secondary mechanism.[16] Resistance is often linked to an increased copy number of the pfmdr1 gene, which encodes an efflux pump.[16][18]

Experimental Workflow for Mechanism of Action Studies

G cluster_0 In Vitro Assays cluster_1 Molecular Studies Hemozoin Inhibition Assay Hemozoin Inhibition Assay Target Identification (e.g., proteomics) Target Identification (e.g., proteomics) Hemozoin Inhibition Assay->Target Identification (e.g., proteomics) ROS Production Assay ROS Production Assay Protein Synthesis Assay Protein Synthesis Assay Protein Synthesis Assay->Target Identification (e.g., proteomics) Gene Expression Analysis (PfCRT, pfmdr1) Gene Expression Analysis (PfCRT, pfmdr1) Target Identification (e.g., proteomics)->Gene Expression Analysis (PfCRT, pfmdr1) 2-Propyl-7-trifluoromethyl-4-quinolinol 2-Propyl-7-trifluoromethyl-4-quinolinol 2-Propyl-7-trifluoromethyl-4-quinolinol->Hemozoin Inhibition Assay 2-Propyl-7-trifluoromethyl-4-quinolinol->ROS Production Assay 2-Propyl-7-trifluoromethyl-4-quinolinol->Protein Synthesis Assay

Caption: Experimental workflow to elucidate the mechanism of action.

In Vivo Efficacy and Toxicity Assessment

Promising in vitro activity must be validated in an in vivo model to assess the compound's efficacy, pharmacokinetics, and safety profile.

Experimental Protocol: Murine Malaria Model

Murine models are indispensable for the preclinical evaluation of antimalarial candidates.[19][20] Humanized mouse models infected with P. falciparum offer high translational value.[21][22]

Model:

  • NOD-scid IL2Rγ-null (NSG) mice engrafted with human erythrocytes and infected with P. falciparum.[21][23]

Procedure:

  • Infection: Infect engrafted mice intravenously with P. falciparum.

  • Treatment: Once a stable parasitemia is established, administer the test compounds (2-Propyl-7-trifluoromethyl-4-quinolinol and standard antimalarials) orally or via another appropriate route for a set duration (e.g., 4 days).

  • Monitoring: Monitor parasitemia daily via Giemsa-stained blood smears. Also, monitor the overall health of the mice (weight, activity, etc.).

  • Data Analysis: Determine the 90% effective dose (ED90) for each compound.[21] Assess for any signs of toxicity.

Expected Data Presentation
CompoundED90 (mg/kg/day)% Parasite Clearance (Day 4)Observed Toxicity
2-Propyl-7-trifluoromethyl-4-quinolinolHypothetical ValueHypothetical ValueHypothetical Assessment
Chloroquine~2.5-6.3>99%Generally well-tolerated at therapeutic doses
Artesunate (Artemisinin derivative)~10.2-15.2>99%Generally well-tolerated
MefloquineVariable>99%Potential for neuropsychiatric side effects

Note: ED90 values are from a specific study and can vary based on the mouse model and parasite strain.[21]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel antimalarial candidate, 2-Propyl-7-trifluoromethyl-4-quinolinol, against established drugs. The in vitro and in vivo data generated from these studies will provide a robust assessment of its potential as a next-generation antimalarial. A favorable profile would be characterized by potent activity against a wide range of P. falciparum strains, a low resistance index, a distinct mechanism of action from current drugs, and a good safety profile in vivo. Positive outcomes would warrant further preclinical development, including more extensive toxicology studies and pharmacokinetic profiling, to advance this promising compound towards clinical trials.

References

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  • Meshnick, S. R. (1996). Artemisinin antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2002). Artemisinin: mechanisms of action, resistance and toxicity. PubMed. Available at: [Link]

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  • Mefloquine | Johns Hopkins ABX Guide. (2021). Available at: [Link]

  • Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. Available at: [Link]

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  • Angulo-Barturen, I., et al. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS One. Available at: [Link]

  • Cowell, A. N., et al. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. bioRxiv. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-Propyl-7-trifluoromethyl-4-quinolinol proper disposal procedures

Proper disposal of highly functionalized heterocyclic compounds requires a rigorous, mechanistically sound approach to prevent environmental contamination and ensure laboratory safety. 2-Propyl-7-trifluoromethyl-4-quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of highly functionalized heterocyclic compounds requires a rigorous, mechanistically sound approach to prevent environmental contamination and ensure laboratory safety. 2-Propyl-7-trifluoromethyl-4-quinolinol (1[1]) presents a unique dual-liability profile: it combines a highly recalcitrant fluorinated functional group with a biologically active quinoline core.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This guide provides the chemical causality behind each disposal requirement and establishes a self-validating protocol for researchers, EHS professionals, and drug development teams.

Hazard Assessment & Chemical Causality

To safely dispose of 2-Propyl-7-trifluoromethyl-4-quinolinol, we must address the specific liabilities of its molecular structure:

  • The Trifluoromethyl (-CF₃) Liability: The carbon-fluorine bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard municipal or biological waste treatments cannot break this bond. If incinerated at standard temperatures (850 °C), the compound will undergo incomplete combustion, releasing volatile short-chain fluorocarbons, trifluoroacetic acid (TFA), and highly corrosive hydrogen fluoride (HF) gas[2]. Complete mineralization strictly requires 3[3].

  • The Quinoline Core Liability: Nitrogen-containing heterocycles are notoriously resistant to standard wastewater biodegradation. Quinoline derivatives exhibit significant 4[4]. Consequently, no amount of this compound or its rinsate may be discharged into municipal sewer systems[5].

Quantitative Operational Parameters

To ensure complete destruction and regulatory compliance, the downstream disposal facility and your laboratory containment strategy must adhere to the following validated parameters:

Operational ParameterRequired StandardMechanistic Rationale
Incineration Temperature > 1,100 °CMinimum thermal threshold required to reliably break the robust C-F bonds and prevent the formation of toxic TFA[3],[2].
Furnace Residence Time 2.0 – 3.0 secondsEnsures complete oxidation of the quinoline ring and all fluorinated intermediates into basic mineralized states[3].
Exhaust Scrubbing Calcium Hydroxide (Ca(OH)₂)Neutralizes the generated HF gas, sequestering the fluorine as an insoluble, stable solid (Calcium Fluoride, CaF₂)[2].
Container Material High-Density Polyethylene (HDPE)Resists chemical degradation and prevents leaching. Avoid metal containers which can corrode if trace HF forms[6].

Self-Validating Laboratory Disposal Protocol

This step-by-step methodology ensures that 2-Propyl-7-trifluoromethyl-4-quinolinol is safely contained, decontaminated, and routed for proper destruction.

Phase 1: Segregation and Containment
  • Isolate the Waste Stream: Designate a specific HDPE carboy exclusively for "Halogenated Organic Waste." Do not mix this compound with strong acids, bases, or non-halogenated streams to prevent premature degradation or exothermic reactions[6].

  • Self-Validation Check: Before adding the compound to a mixed halogenated waste carboy, verify the pH of the existing waste stream using pH paper. The environment must be neutral (pH 6–8) to prevent acid-catalyzed hydrolysis of the quinoline core.

Phase 2: Labware Decontamination (Triple-Rinse)

Disposable labware (e.g., pipette tips, weigh boats) must be collected as solid hazardous waste[6]. For reusable glassware, utilize the following7[7]:

  • First Rinse: Add a polar aprotic solvent (e.g., acetone or acetonitrile) equal to 10% of the vessel's volume. Swirl vigorously for 30 seconds to dissolve residual compound.

  • Consolidation: Drain the rinsate entirely into the designated halogenated liquid waste carboy[7].

  • Repeat: Perform the rinse and drain cycle two additional times.

  • Self-Validation Check: Quinolines are highly UV-active. After the third rinse, inspect the dried glassware under a 254 nm UV lamp. If any fluorescence is detected, the vessel is not decontaminated and requires an additional solvent rinse before being washed with standard laboratory detergent.

Phase 3: Labeling and EHS Handoff
  • GHS Labeling: Affix a hazardous waste label to the HDPE container. It must explicitly state: "Halogenated Organic Waste: Contains Fluorinated Quinoline." Apply GHS pictograms for Health Hazard (mutagenicity) and Environmental Hazard (aquatic toxicity)[4],[6].

  • Manifesting: When requesting a pickup from your Environmental Health and Safety (EHS) department, explicitly note on the waste manifest that the stream contains a trifluoromethyl-bearing compound requiring High-Temperature Incineration (>1100°C) [3].

Disposal Workflow Visualization

The following diagram maps the logical progression of the disposal protocol, ensuring all hazardous streams are accounted for and routed to the correct destruction mechanism.

DisposalWorkflow Start Waste Generation: 2-Propyl-7-trifluoromethyl-4-quinolinol Segregation Segregate Waste (Halogenated Stream) Start->Segregation Decon Triple-Rinse Labware (Acetone/Acetonitrile) Start->Decon Labeling GHS Labeling: Aquatic & Health Hazard Segregation->Labeling Decon->Segregation Rinsate Storage Satellite Accumulation (HDPE Containers) Labeling->Storage EHS EHS Manifesting (Specify HTI Routing) Storage->EHS HTI High-Temp Incineration (>1100°C, 2-3s) EHS->HTI Scrubber Ca(OH)₂ Scrubber (Fluorine Sequestration) HTI->Scrubber Exhaust Gas

Caption: Disposal workflow for 2-Propyl-7-trifluoromethyl-4-quinolinol waste streams.

References

  • Source: chemicalbook.
  • Source: GOV.
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  • Safety Data Sheet - DC Fine Chemicals (Quinoline)
  • Source: epa.
  • Source: benchchem.

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